Product packaging for Fmoc-PEG6-Val-Cit-PAB-OH(Cat. No.:)

Fmoc-PEG6-Val-Cit-PAB-OH

Número de catálogo: B13723407
Peso molecular: 937.1 g/mol
Clave InChI: APYSVMUHEWTRRZ-YMJVKMAGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Fmoc-PEG6-Val-Cit-PAB-OH is a useful research compound. Its molecular formula is C48H68N6O13 and its molecular weight is 937.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H68N6O13 B13723407 Fmoc-PEG6-Val-Cit-PAB-OH

Propiedades

Fórmula molecular

C48H68N6O13

Peso molecular

937.1 g/mol

Nombre IUPAC

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C48H68N6O13/c1-34(2)44(46(58)53-42(12-7-18-50-47(49)59)45(57)52-36-15-13-35(32-55)14-16-36)54-43(56)17-20-61-22-24-63-26-28-65-30-31-66-29-27-64-25-23-62-21-19-51-48(60)67-33-41-39-10-5-3-8-37(39)38-9-4-6-11-40(38)41/h3-6,8-11,13-16,34,41-42,44,55H,7,12,17-33H2,1-2H3,(H,51,60)(H,52,57)(H,53,58)(H,54,56)(H3,49,50,59)/t42-,44-/m0/s1

Clave InChI

APYSVMUHEWTRRZ-YMJVKMAGSA-N

SMILES isomérico

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

SMILES canónico

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origen del producto

United States

Foundational & Exploratory

The Strategic Role of the PEG6 Spacer in the Fmoc-PEG6-Val-Cit-PAB-OH ADC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fmoc-PEG6-Val-Cit-PAB-OH molecule is a sophisticated, enzyme-cleavable linker system integral to the design of modern Antibody-Drug Conjugates (ADCs). Each of its components—the Fmoc protecting group, the Val-Cit dipeptide, the self-immolative PAB spacer, and the PEG6 spacer—plays a critical role in the overall stability, efficacy, and safety profile of the resulting ADC. This technical guide provides an in-depth examination of the specific role of the six-unit polyethylene (B3416737) glycol (PEG6) spacer, supported by comparative data, detailed experimental methodologies, and logical diagrams to elucidate its function.

Core Components and Mechanism of Action

The this compound linker is a modular system designed for controlled drug release within target cancer cells.[1][2]

  • Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for the terminal amine. Its removal by a base like piperidine (B6355638) reveals a primary amine, which serves as the conjugation point to the monoclonal antibody (mAb).[1]

  • Val-Cit (Valine-Citrulline): This dipeptide sequence is the lability trigger. It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1] This ensures that the linker remains stable in systemic circulation but releases its payload upon internalization into the target cell's lysosome.

  • PAB (p-Aminobenzylcarbamate): This unit functions as a "self-immolative" spacer. Following the enzymatic cleavage of the Val-Cit peptide bond, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which liberates the conjugated cytotoxic payload in its unmodified, fully active form.

  • PEG6 Spacer: A discrete chain of six polyethylene glycol units. This hydrophilic spacer is strategically incorporated to modulate the physicochemical and pharmacokinetic properties of the ADC.

The overall mechanism of action is a finely tuned cascade, ensuring the ADC remains stable in circulation and releases its potent payload only upon reaching the intracellular environment of a cancer cell.

cluster_0 Systemic Circulation (Stable) cluster_1 Target Cell Internalization cluster_2 Intracellular Payload Release (Active) ADC ADC in Bloodstream (Linker Intact) Internalization 1. Binding to Tumor Antigen ADC->Internalization Endocytosis 2. Receptor-Mediated Endocytosis Internalization->Endocytosis Lysosome 3. Trafficking to Lysosome Endocytosis->Lysosome Cleavage 4. Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage SelfImmolation 5. PAB Self-Immolation Cleavage->SelfImmolation PayloadRelease 6. Active Payload Released SelfImmolation->PayloadRelease FmocCit Fmoc-Cit-OH FmocCitPAB Fmoc-Cit-PAB-OH FmocCit->FmocCitPAB PABOH p-Aminobenzyl alcohol (PAB-OH) PABOH->FmocCitPAB CitPAB H₂N-Cit-PAB-OH FmocCitPAB->CitPAB Piperidine Piperidine in DMF Piperidine->CitPAB FmocValCitPAB Fmoc-Val-Cit-PAB-OH CitPAB->FmocValCitPAB FmocValOSu Fmoc-Val-OSu FmocValOSu->FmocValCitPAB ValCitPAB H₂N-Val-Cit-PAB-OH FmocValCitPAB->ValCitPAB Piperidine2 Piperidine in DMF Piperidine2->ValCitPAB FinalProduct This compound ValCitPAB->FinalProduct FmocPEG6Acid Fmoc-PEG6-Acid + Coupling Agents (e.g., HATU, DIPEA) FmocPEG6Acid->FinalProduct

References

An In-depth Technical Guide to the Cathepsin B-Mediated Cleavage of the Val-Cit Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the mechanism, kinetics, and experimental validation of the cathepsin B-cleavable valine-citrulline (Val-Cit) linker, a critical component in the design of modern Antibody-Drug Conjugates (ADCs).

Introduction to Protease-Cleavable Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[1] The linker connecting the antibody and the payload is a pivotal element, governing the ADC's stability in circulation and the efficiency of drug release at the target site.[1] Among various strategies, protease-cleavable linkers have become prominent. These linkers are engineered to be stable in the bloodstream but are readily hydrolyzed by enzymes, like cathepsin B, which are highly active within the lysosomal compartments of cancer cells.[1][]

The Val-Cit dipeptide is the most extensively used protease-cleavable motif in both clinically approved and investigational ADCs.[1] Its design capitalizes on the unique enzymatic activity and overexpression of proteases in the tumor microenvironment.

The Core Mechanism: Cathepsin B and the Val-Cit-PABC Linker

The cleavage of the Val-Cit linker is a multi-step process that culminates in the release of the active cytotoxic drug inside the target cell. This process relies on key biological and chemical players.

Key Players
  • Cathepsin B: A cysteine protease predominantly located in the lysosomes.[] Its physiological role is protein degradation, and it functions optimally in the acidic environment of the lysosome (pH 4.5-5.5).[1] Crucially, cathepsin B is often overexpressed in numerous tumor types, making it a prime target for ADC linker design.[1][] Its catalytic activity depends on a Cys-His dyad in its active site.[1]

  • The Val-Cit-PABC Linker: This is a multi-component system designed for stability and efficient, traceless drug release.[1]

    • Valine (Val): This amino acid occupies the P2 position, where its hydrophobic side chain fits into the corresponding S2 subsite of the cathepsin B active site.[1]

    • Citrulline (Cit): A non-proteinogenic amino acid at the P1 position, which is accommodated by the S1 subsite of the enzyme.[1][]

    • p-Aminobenzyl Carbamate (PABC): This self-immolative spacer is crucial.[][4] It connects the dipeptide to the drug and is designed to fragment and release the payload in its unmodified, active form after the Val-Cit bond is cleaved.[4][5] Using a spacer prevents steric hindrance from bulky payloads that might otherwise inhibit enzyme binding.[4][5]

The Step-by-Step Cleavage and Release Pathway

The release of the payload is a well-orchestrated sequence of events beginning with the ADC binding to its target on the cancer cell surface.

ADC_Pathway cluster_cell Target Cancer Cell ADC 1. ADC Binding to Target Antigen Endosome 2. Receptor-Mediated Endocytosis ADC->Endosome Lysosome 3. Lysosomal Fusion Endosome->Lysosome Cleavage 4. Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Release 5. PABC Self-Immolation & Payload Release Cleavage->Release Payload 6. Active Payload Diffuses to Target Release->Payload Target Cytotoxicity Payload->Target Extracellular Extracellular Space Cleavage_Mechanism cluster_process Cleavage & Self-Immolation Cascade ADC ADC with Val-Cit-PABC-Payload Intermediate Unstable p-Aminobenzyl Alcohol Intermediate ADC->Intermediate 1. Hydrolysis of Cit-PABC bond CatB Cathepsin B CatB->ADC Recognizes & Cleaves Val-Cit Linker Payload Active Payload Intermediate->Payload 2. Spontaneous 1,6-Elimination Byproducts CO2 + Aromatic Remnant Intermediate->Byproducts Assay_Workflow start Start prep 1. Prepare Reagents (Enzyme, Substrate, Buffers) start->prep plate 2. Add Substrate to 96-well Plate prep->plate initiate 3. Add Activated Enzyme to Initiate Reaction plate->initiate incubate 4. Incubate at 37°C in Fluorescence Reader initiate->incubate measure 5. Measure Fluorescence Over Time incubate->measure analyze 6. Analyze Data (Plot Fluorescence vs. Time) measure->analyze end End analyze->end

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide science and drug development, the chemical synthesis of peptides is a foundational technology. Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, revolutionized this field by anchoring the growing peptide chain to an insoluble resin, thereby simplifying the purification process at each step. Central to the success of SPPS is the concept of orthogonal protection, where different classes of protecting groups can be removed under distinct conditions. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a paramount example of such a protecting group, and its introduction marked a significant breakthrough in chemical synthesis.[1] Today, the Fmoc/tBu strategy is the most prevalent methodology for producing synthetic peptides for research and pharmaceutical applications.[2]

This guide provides an in-depth technical overview of the function and application of the Fmoc protecting group in SPPS, detailing its mechanism, the synthesis cycle, quantitative performance metrics, and standard experimental protocols.

The Core Function of the Fmoc Group

The primary role of the Fmoc group in peptide synthesis is the temporary protection of the α-amino group (-NH2) of an amino acid.[3][4] During the stepwise assembly of a peptide chain, it is crucial to ensure that only the desired peptide bond is formed in each step. Without a protecting group on the incoming amino acid, uncontrolled polymerization and other side reactions would occur.

The Fmoc group acts as a "helmet" for the N-terminus, preventing it from reacting while the C-terminus carboxyl group is activated and coupled to the free amine of the peptide chain growing on the solid support.[3] Its key characteristic is its stability under acidic conditions while being readily removable by a mild base, a property known as base lability.[5] This orthogonality is crucial, as it allows for the selective removal of the Nα-Fmoc group without disturbing the acid-labile protecting groups commonly used for amino acid side chains or the acid-labile linker that anchors the peptide to the resin.[2][6]

Chemical Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a rapid process that proceeds via a base-induced β-elimination mechanism.[7] The standard reagent for this deprotection is a 20% solution of a secondary amine base, piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][8]

The mechanism unfolds as follows:

  • Proton Abstraction: The base (e.g., piperidine) abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.[9]

  • β-Elimination: This abstraction initiates a β-elimination reaction, leading to the cleavage of the carbamate (B1207046) bond.

  • Release and Byproducts: The reaction releases the free amine of the peptide, carbon dioxide, and a reactive byproduct called dibenzofulvene (DBF).[7]

  • Scavenging: The secondary amine used for deprotection, such as piperidine, then acts as a nucleophile and adds to the dibenzofulvene, forming a stable adduct.[6] This scavenging step is critical to prevent the highly reactive DBF from irreversibly attaching to the newly liberated amino group of the peptide chain.

The formation of the dibenzofulvene-piperidine adduct is a useful feature of Fmoc chemistry, as this adduct is a strong chromophore with significant UV absorbance around 301 nm.[7][10] This allows for real-time, quantitative monitoring of the deprotection reaction to ensure its completion.[5][6]

Fmoc_Deprotection_Mechanism cluster_main Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Piperidine Piperidine (Base) Piperidine->Fmoc_Peptide DBF Dibenzofulvene (DBF) Piperidine->DBF Free_Amine H₂N-Peptide-Resin (Free Amine) Intermediate->Free_Amine β-Elimination + CO₂ Intermediate->DBF Adduct DBF-Piperidine Adduct (UV Active) DBF->Adduct Scavenging

Caption: The base-catalyzed β-elimination mechanism for the removal of the Fmoc protecting group.

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-SPPS is an iterative process where each cycle adds one amino acid to the growing peptide chain. A typical cycle consists of two main stages: deprotection and coupling.

Fmoc_SPPS_Workflow cluster_workflow Fmoc-SPPS Iterative Cycle Start Start: Fmoc-AA-Resin Deprotection 1. Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Free amine ready Wash2 4. Wash (DMF, DCM) Coupling->Wash2 End_Cycle Elongated Peptide: Fmoc-AA(n+1)-AA(n)-Resin Wash2->End_Cycle End_Cycle->Deprotection Repeat for next AA Final Final Steps: Cleavage & Global Deprotection (TFA Cocktail) End_Cycle->Final If sequence complete

Caption: A high-level workflow diagram of the iterative cycle in Fmoc-based SPPS.

The steps involved are:

  • Resin Selection and Swelling : The synthesis begins by selecting a solid support (resin), such as Wang resin for C-terminal acids or Rink Amide resin for C-terminal amides.[3][11] The resin is swelled in an appropriate solvent like DMF or DCM to make the reactive sites accessible.[8][11]

  • First Amino Acid Loading : The C-terminus of the first Fmoc-protected amino acid is covalently attached to the resin.[3]

  • Nα-Deprotection : The resin is treated with a 20% piperidine solution in DMF to remove the Fmoc group from the N-terminus of the resin-bound amino acid, exposing a free primary amine.[8][11]

  • Washing : The resin is thoroughly washed with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.[7][8]

  • Amino Acid Coupling : The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU, PyBOP) and a base (e.g., DIPEA) and then added to the resin.[5][8] The activated carboxyl group reacts with the free amine on the resin, forming a new peptide bond.[8]

  • Washing : The resin is washed again to remove excess reagents and byproducts, leaving the elongated and N-terminally protected peptide chain ready for the next cycle.[8]

These deprotection and coupling steps are repeated until the desired peptide sequence is fully assembled.

  • Final Cleavage and Deprotection : After the final amino acid is coupled and its Fmoc group is removed, the peptide is cleaved from the resin. This is typically achieved using a strong acid cocktail, most commonly containing a high concentration of trifluoroacetic acid (TFA). This final step also removes all the acid-labile side-chain protecting groups simultaneously, yielding the crude peptide.[1]

Advantages of the Fmoc Strategy

The Fmoc strategy has become the dominant method in SPPS, largely due to its significant advantages over the older tert-butoxycarbonyl (Boc) strategy.

Caption: A comparison of the key features of the Fmoc and Boc peptide synthesis strategies.

The primary advantages include:

  • Milder Conditions : The use of a mild base for deprotection avoids the repeated use of strong acid, which can degrade sensitive amino acid residues (like Tryptophan) or cleave the growing peptide from the resin prematurely.[5][12]

  • True Orthogonality : The base-lability of Fmoc and acid-lability of side-chain protecting groups (like tBu, Boc, Trt) ensures a truly orthogonal scheme. This prevents the partial loss of side-chain protection that can occur during the repetitive TFA treatments in the Boc strategy.

  • Broader Compatibility : The milder conditions are compatible with a wider range of chemistries, making it the method of choice for synthesizing complex peptides, including those with post-translational modifications like phosphorylation or glycosylation.

  • Safety and Convenience : The final cleavage step uses TFA, which is far less corrosive and hazardous than the liquid hydrogen fluoride (B91410) (HF) often required in the Boc strategy, thus avoiding the need for specialized equipment.

  • Automation and Monitoring : The ability to monitor Fmoc removal by UV spectroscopy makes the process highly suitable for automated peptide synthesizers, which can use this feedback to ensure complete deprotection at each step.[5][6]

Quantitative Performance Parameters

The efficiency of each step in SPPS is critical for the purity and yield of the final product. The Fmoc strategy is characterized by high performance across its key reactions.

ParameterCondition / ValueSignificance & Reference
Nα-Deprotection Reagent 20% (v/v) Piperidine in DMFStandard, effective condition for complete Fmoc removal.[7][8][11]
2% DBU + 5% Piperazine in DMFA much faster alternative to piperidine, with deprotection completed in under a minute.[13][14][15]
Deprotection Time 2 x 2 min or 5 + 15 minTypical manual deprotection times with piperidine to ensure completion.[7][8]
Coupling Reagents HBTU, HATU, HCTU, PyBOPCommon uronium/phosphonium salt activators providing high efficiency. HATU is often superior for difficult couplings.[5][8][16]
Coupling Time 30 - 120 minutesTypical reaction time for standard couplings. Can be extended for sterically hindered amino acids.[8][11]
Coupling Efficiency > 99%High coupling yields are crucial for the synthesis of long peptides to minimize deletion sequence impurities.[12]
Reagent Stoichiometry 3-5 equivalents (AA & Activator)Using an excess of reagents drives the coupling reaction to completion.[7][8]
Final Cleavage Reagent 95% TFA / 2.5% TIS / 2.5% H₂OA common "cocktail" that cleaves the peptide from the resin and removes side-chain protecting groups while scavenging reactive cations.[8]
Cleavage Time 2 - 4 hoursStandard time for complete cleavage and global deprotection at room temperature.[8]

Detailed Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the key stages of manual Fmoc-SPPS.

Protocol 1: Loading of First Fmoc-Amino Acid onto Wang Resin

This protocol describes the attachment of the first amino acid to Wang resin to produce a C-terminal carboxylic acid.

Reagents:

  • Wang Resin

  • Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic Anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIPEA)

Methodology:

  • Resin Swelling: Suspend the Wang resin in a 9:1 (v/v) mixture of DCM/DMF (approx. 10-15 mL per gram of resin) in a reaction vessel. Agitate for at least 30-60 minutes at room temperature.[1][17]

  • Activation Solution: In a separate flask, dissolve the Fmoc-amino acid (1.5-4 equivalents relative to resin loading) and an equivalent amount of HOBt in a minimal volume of DMF.[1][17]

  • Coupling: Add the activation solution to the swelled resin. Then, add DIC (1 equivalent relative to the amino acid) followed by a catalytic amount of DMAP (0.1 equivalents relative to resin loading).[1][17]

  • Reaction: Agitate the mixture with a shaker for 2-12 hours at room temperature.[1][17]

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, drain the reaction mixture. Add a solution of acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM. Agitate for 30 minutes.[1][17]

  • Washing: Filter the resin and wash thoroughly with DMF (3-5 times), followed by DCM (3-5 times).[8][17]

  • Drying: Dry the resin under vacuum. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of dry resin.[10][17]

Protocol 2: Standard Fmoc Deprotection Cycle

This protocol details the removal of the Nα-Fmoc group to prepare for the next coupling step.

Reagents:

  • Fmoc-peptidyl-resin

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Wash Solvent: DMF

Methodology:

  • Resin Preparation: Ensure the Fmoc-peptidyl-resin is swelled in DMF within the reaction vessel.

  • First Piperidine Treatment: Drain the solvent and add the deprotection solution to fully cover the resin. Agitate gently for 3-5 minutes at room temperature.[6][8]

  • Drain: Drain the deprotection solution.

  • Second Piperidine Treatment: Add a fresh portion of the deprotection solution to the resin and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[8]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove all traces of piperidine and the DBF-adduct.[7][8]

  • Confirmation (Optional): Perform a Kaiser test on a few resin beads. A positive result (deep blue beads) confirms the presence of a free primary amine, indicating successful deprotection.[8]

Protocol 3: Standard Amino Acid Coupling Cycle (HBTU/DIPEA)

This protocol describes the formation of a peptide bond using a common uronium salt activator.

Reagents:

  • Deprotected peptidyl-resin (with free N-terminus)

  • Fmoc-protected amino acid

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF

Methodology:

  • Activation: In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.[6][18]

  • Base Addition: Add DIPEA (6-10 equivalents) to the vial. The solution may change color. Allow the mixture to pre-activate for 2-5 minutes.[6]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.[6]

  • Incubation: Agitate the reaction mixture at room temperature for 30-120 minutes. Reaction times may be extended for known "difficult" couplings (e.g., sterically hindered residues).[8][11]

  • Washing: After the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times) to prepare for the next deprotection cycle.[8]

  • Confirmation (Optional): Perform a Kaiser test. A negative result (yellow/colorless beads) indicates the successful consumption of all free amines and a complete coupling reaction.[6]

Protocol 4: Final Cleavage from Resin and Side-Chain Deprotection

This protocol describes the final step to release the crude peptide from the solid support.

Reagents:

  • Dry, fully assembled peptidyl-resin

  • Cleavage Cocktail (e.g., Reagent K or a standard TFA/scavenger mix)

  • Cold diethyl ether

Methodology: CAUTION: TFA is highly corrosive and volatile. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[2]

  • Resin Preparation: Place the dry peptide-resin in a suitable flask or reaction vessel.

  • Add Cleavage Cocktail: Add the freshly prepared cleavage cocktail to the resin (approx. 5-10 mL per 0.5 g of resin). The resin may change color as reactive trityl cations are scavenged.

  • Incubation: Swirl the mixture occasionally and allow it to react for 2-4 hours at room temperature.[8]

  • Peptide Collection: Filter the resin through a sintered funnel and collect the filtrate, which contains the dissolved peptide. Wash the resin twice more with a small volume of fresh TFA to ensure complete recovery.[2]

  • Precipitation: Add the combined TFA filtrate dropwise into a centrifuge tube containing a large volume (8-10 fold) of cold diethyl ether. A white precipitate of the crude peptide should form.[2][8]

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times, centrifuging and decanting each time. Dry the final crude peptide pellet under vacuum. The peptide is now ready for purification (typically by RP-HPLC) and characterization.[8]

Conclusion

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis. Its unique chemical properties—namely its stability to acid and lability to mild base—provide a robust and orthogonal protection strategy that has largely superseded older methods. The Fmoc methodology offers milder reaction conditions, enhanced compatibility with sensitive functional groups, and the convenience of real-time monitoring, making it exceptionally well-suited for both manual and automated synthesis. For researchers and professionals in drug development, a thorough understanding of the function, mechanism, and practical application of the Fmoc group is essential for the efficient and high-fidelity chemical synthesis of peptides.

References

The Core Hydrophilic Properties of PEGylated Linkers: An In-depth Technical Guide for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of advanced drug delivery, the strategic modification of therapeutic molecules is paramount to enhancing their efficacy and safety profiles. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, has emerged as a cornerstone technology.[1] PEG is a synthetic, hydrophilic polymer valued for its biocompatibility, lack of toxicity, and low immunogenicity.[2][3] This guide provides a detailed exploration of the hydrophilic properties of PEGylated linkers, their profound impact on the pharmacokinetic and pharmacodynamic behavior of therapeutics, and the experimental methodologies used for their characterization. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, granting these linkers high aqueous solubility and creating a protective hydration shell around the conjugated drug.[4] This fundamental characteristic is leveraged to overcome challenges associated with many promising therapeutic agents, particularly their poor water solubility and rapid clearance from the body.[1][5]

Impact of Hydrophilicity on Pharmacokinetics and Pharmacodynamics

The hydrophilic nature of PEGylated linkers instigates a cascade of physicochemical changes that significantly alter a drug's interaction with biological systems. These modifications are primarily aimed at improving pharmacokinetics (PK), which describes the drug's journey through the body, and optimizing pharmacodynamics (PD), the drug's effect on the body.[6]

Key Physicochemical and Biological Consequences of PEGylation:
  • Enhanced Solubility: PEG linkers dramatically improve the aqueous solubility of hydrophobic drug payloads.[4][7] This is critical for enabling viable intravenous formulations and preventing the aggregation of hydrophobic molecules, which can lead to reduced efficacy and potential toxicity.[3]

  • Increased Hydrodynamic Volume: The attachment of PEG chains increases the overall size (hydrodynamic volume) of the drug molecule.[8] This enlargement physically hinders the molecule's filtration by the kidneys, a primary route of elimination for smaller molecules. The result is a significant reduction in renal clearance and a prolonged circulation half-life.[4][8]

  • Reduced Immunogenicity and Enzymatic Degradation: The flexible PEG chain, with its associated water molecules, creates a protective hydration shell.[4] This "stealth" effect provides steric hindrance, masking the drug from recognition by the immune system and protecting it from degradation by proteolytic enzymes.[1][8] This leads to reduced immunogenicity and a longer active lifespan in circulation.[2][5]

  • Altered Biodistribution: By extending circulation time and reducing non-specific uptake, PEGylation can alter the tissue distribution profile of a drug.[9] For oncology applications, the increased size of PEGylated nanocarriers or antibody-drug conjugates (ADCs) allows them to take advantage of the Enhanced Permeability and Retention (EPR) effect, leading to passive accumulation in leaky tumor vasculature.[1][8]

  • Balancing PK and PD: While PEGylation characteristically prolongs plasma circulating time (a key PK parameter), it can sometimes come at the expense of reduced binding affinity for the target receptor or enzyme (a PD parameter).[6] However, the extended systemic exposure often compensates for this slight reduction in potency, resulting in an overall improvement in therapeutic efficacy.[6]

Quantitative Data on the Effects of PEGylation

The following tables summarize quantitative data illustrating the impact of PEGylated linkers on key drug properties.

Table 1: Impact of PEGylation on Pharmacokinetic (PK) Parameters

Drug/MoleculeLinker TypeHalf-Life (t½)Area Under the Curve (AUC)Clearance (CL)Key FindingReference
Interferon-αNon-PEGylated~2-3 hours--Rapid clearance necessitates frequent dosing.[1]
PEG-Interferon-α (Pegasys®)PEGylated~50-90 hours--5-10-fold longer half-life allows for weekly instead of daily injections.[1]
Non-binding IgG-ADC (DAR 8)No PEG--HighRapid clearance observed.[10]
Non-binding IgG-ADC (DAR 8)PEG2--Moderately HighClearance rate decreases with increasing PEG length.[10]
Non-binding IgG-ADC (DAR 8)PEG8--LowPharmacokinetic properties approach those of the parental antibody.[10]
Non-binding IgG-ADC (DAR 8)PEG24--LowLonger PEG chains maximize exposure and circulation time.[10]

Table 2: Impact of PEGylation on Physicochemical Properties

MoleculeLinker/ModificationLogD₇.₄Aggregation (%)SolubilityKey FindingReference
Prostate-Specific Membrane Antigen Inhibitor ([⁶⁸Ga]Ga-Flu-1)Unmodified-2.64 ± 0.25--Lower water solubility.[11]
Prostate-Specific Membrane Antigen Inhibitor ([⁶⁸Ga]Ga-PP8-WD)PEG Modified-4.23 ± 0.26-EnhancedPEG modification significantly improved water solubility.[11]
Antibody-Drug Conjugate (ADC)Hydrophobic Linker (e.g., SMCC)-Can be high, especially at high DARLowerHydrophobicity can lead to aggregation issues.[3]
Antibody-Drug Conjugate (ADC)Hydrophilic PEG Linker-<2%IncreasedPEG linkers mitigate aggregation, even at high Drug-to-Antibody Ratios (DAR).[3][10]

Experimental Protocols

A rigorous analytical strategy is essential for characterizing PEGylated linkers and their conjugates to ensure stability, efficacy, and safety.

Size Exclusion Chromatography (SEC) for Aggregation Analysis
  • Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius, which is directly influenced by PEGylation.[10][12]

  • Methodology:

    • System Preparation: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector (monitoring at 280 nm) and a size-exclusion column (e.g., Agilent AdvanceBio SEC 300Å).[12]

    • Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate-buffered saline (PBS) solution at a physiological pH (e.g., pH 7.4).

    • Sample Preparation: Dilute the PEGylated conjugate to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

    • Injection and Analysis: Inject a defined volume of the sample (e.g., 20 µL) and run the analysis at a constant flow rate (e.g., 0.5 mL/min).

    • Data Analysis: Integrate the peak areas of the resulting chromatogram. The main peak corresponds to the monomeric conjugate, while earlier eluting peaks represent aggregates. Calculate the percentage of aggregates relative to the total peak area.[13] An increase in apparent size (shift to shorter retention times) is indicative of successful PEGylation.[10]

Hydrophobic Interaction Chromatography (HIC)
  • Objective: To assess the relative hydrophobicity of the conjugate. Successful conjugation with a hydrophilic PEG linker will result in a decrease in retention time compared to the non-PEGylated molecule or a conjugate with a hydrophobic linker.

  • Methodology:

    • System Preparation: Utilize an HPLC system with a HIC column.

    • Mobile Phases:

      • Mobile Phase A (High Salt): A high concentration of salt (e.g., 1.5 M ammonium (B1175870) sulfate) in a phosphate (B84403) buffer.

      • Mobile Phase B (Low Salt): Phosphate buffer without ammonium sulfate.

    • Gradient Elution: Inject the sample onto the column equilibrated with Mobile Phase A. Apply a linear gradient to 100% Mobile Phase B to elute the species.

    • Data Analysis: More hydrophobic molecules interact more strongly with the column and elute later (at lower salt concentrations). A shift to earlier retention times for a PEGylated conjugate indicates a successful increase in hydrophilicity.[14]

Liquid Chromatography-Mass Spectrometry (LC-MS) for DAR Calculation
  • Objective: To determine the molecular weight of the intact conjugate and its different drug-loaded species, allowing for the calculation of the average drug-to-antibody ratio (DAR).[12]

  • Methodology:

    • Sample Preparation: Deglycosylate the ADC sample using an enzyme like PNGase F to reduce heterogeneity.

    • Chromatographic Separation: Separate the prepared sample using reverse-phase HPLC (RP-HPLC).

    • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF).

    • Data Analysis: Deconvolute the resulting mass spectrum to identify the masses of the different drug-loaded species (e.g., antibody with 0, 2, 4, 6, 8 drugs attached). Calculate the weighted average DAR based on the relative abundance of each species.[15]

In Vivo Plasma Stability Assay
  • Objective: To assess the stability of the PEGylated conjugate in a physiological environment by measuring changes in DAR and the concentration of free payload over time.[12]

  • Methodology:

    • Dosing: Administer the PEGylated conjugate intravenously to an appropriate animal model (e.g., rats or mice).[10]

    • Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96 hours) into tubes containing an anticoagulant.

    • Plasma Separation: Centrifuge the blood samples to separate the plasma.

    • Analysis of Intact Conjugate: Use an appropriate method (e.g., ELISA or LC-MS) to quantify the concentration of the intact conjugate in the plasma at each time point.

    • Analysis of Free Payload: Precipitate the plasma proteins to separate the free (released) payload. Quantify the concentration of the released drug in the supernatant using a sensitive method like LC-MS/MS.[12]

    • Data Analysis: Plot the concentration of the intact conjugate and the free payload over time to determine the conjugate's stability and release kinetics in vivo.[12]

Visualizations: Workflows and Logical Relationships

Experimental Workflow for ADC Conjugation and Characterization

G cluster_prep Preparation cluster_conjugation Conjugation Steps cluster_char Characterization Ab Antibody in Thiol-Free Buffer Step1 Step 1: Linker Activation (Add Linker to Antibody) Ab->Step1 Linker Activate NHS-PEG-Maleimide Linker Linker->Step1 Drug Prepare Thiol-Containing Payload Step2 Step 2: Drug Conjugation (Add Payload to Activated Ab) Drug->Step2 Purify1 Purification 1 (Remove Excess Linker) Step1->Purify1 Purify1->Step2 Purify2 Final Purification (SEC or HIC) Step2->Purify2 DAR DAR Analysis (LC-MS, HIC) Purify2->DAR Agg Aggregation (SEC) Purify2->Agg Purity Purity & Potency (RP-HPLC, In Vitro Assay) Purify2->Purity

Caption: General workflow for a two-step antibody-drug conjugate (ADC) synthesis and characterization.

Mechanism of PEGylation's Impact on Pharmacokinetics

G A PEGylated Linker (Hydrophilic) B Forms Protective Hydration Shell A->B C Increases Hydrodynamic Volume A->C D Provides Steric Hindrance ('Stealth Effect') B->D E Reduced Renal Clearance C->E F Reduced Enzymatic Degradation D->F G Reduced Immune System Recognition D->G H Prolonged Circulation Half-Life E->H F->H G->H I Improved Pharmacokinetic Profile H->I

Caption: How the hydrophilic nature of PEG linkers improves drug pharmacokinetics.

Logical Framework for Linker Selection

G Start Initiate ADC Design Payload Payload Characteristics? Start->Payload Hydrophobic Highly Hydrophobic Payload Payload->Hydrophobic Yes Hydrophilic Moderately Hydrophobic or Hydrophilic Payload Payload->Hydrophilic No DAR Desired DAR? Hydrophobic->DAR Decision1 Use Hydrophilic PEG Linker (e.g., PEG8, PEG24) to mitigate aggregation and improve solubility Hydrophobic->Decision1 Hydrophilic->DAR Decision2 Standard Hydrophilic Linker (e.g., PEG4) or Non-PEG linker may suffice Hydrophilic->Decision2 HighDAR High DAR (e.g., 8) DAR->HighDAR High LowDAR Low DAR (e.g., 2-4) DAR->LowDAR Low HighDAR->Decision1 LowDAR->Decision2

Caption: Decision tree for selecting a linker based on payload properties and desired DAR.

Conclusion and Future Perspectives

The hydrophilic properties of PEGylated linkers are a foundational element in modern drug delivery, offering a robust strategy to enhance the therapeutic potential of a wide range of molecules. By improving solubility, extending circulation half-life, and reducing immunogenicity, PEGylation directly addresses many of the pharmacokinetic challenges that have historically hindered drug development.[2][5] The ability to tune these properties by varying the length and architecture (e.g., linear vs. branched) of the PEG chain provides a powerful tool for optimizing drug design.[16][]

Despite its advantages, challenges remain, including the potential for anti-PEG antibodies to cause accelerated blood clearance (ABC phenomenon) in some patients.[1] Future innovations are focused on overcoming these limitations through the development of biodegradable PEG linkers to mitigate concerns about long-term accumulation and the advancement of site-specific PEGylation techniques to create more homogeneous and precisely defined conjugates.[1] The continued evolution of linker chemistry, driven by a deep understanding of its hydrophilic properties, will undoubtedly lead to the development of safer and more effective therapies.

References

An In-depth Technical Guide to Fmoc-PEG6-Val-Cit-PAB-OH: A Core Component in Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural components, chemical properties, and applications of Fmoc-PEG6-Val-Cit-PAB-OH, a critical cleavable linker used in the development of antibody-drug conjugates (ADCs). This document details the synthesis, mechanism of action, and characterization of ADCs incorporating this advanced linker technology, supported by detailed experimental protocols and quantitative data.

Introduction: The Role of Cleavable Linkers in Targeted Cancer Therapy

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting the antibody to the cytotoxic payload is a crucial determinant of an ADC's efficacy and safety. This compound is an advanced, enzyme-cleavable linker designed for precise drug release within the tumor microenvironment, thereby enhancing the therapeutic window of the ADC.

The Valine-Citrulline (Val-Cit) dipeptide motif is specifically designed for cleavage by Cathepsin B, a lysosomal protease often overexpressed in tumor cells. This enzymatic trigger ensures that the cytotoxic payload is released preferentially within the target cancer cells, minimizing systemic toxicity.

Structural Components and Their Functions

This compound is a modular linker with distinct components, each serving a specific purpose in the construction and function of an ADC:

  • Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminal amine. Its removal is a key step in the sequential synthesis of the drug-linker conjugate and subsequent attachment to the antibody.

  • PEG6 (Hexaethylene Glycol): A hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the ADC. The PEG spacer can also influence the stability and aggregation of the final conjugate.

  • Val-Cit (Valine-Citrulline): A dipeptide substrate for the lysosomal enzyme Cathepsin B.[] This enzyme-specific cleavage is the primary mechanism for intracellular drug release.

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer. Following the enzymatic cleavage of the Val-Cit linker, the PAB moiety undergoes a 1,6-elimination reaction to release the active cytotoxic drug.

  • OH (Hydroxyl): The reactive hydroxyl group on the PAB moiety serves as the attachment point for the cytotoxic payload, typically through a carbamate (B1207046) linkage.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₄₈H₆₈N₆O₁₃[2]
Molecular Weight 937.1 g/mol [2]
Purity >96%[2]
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO
Storage -20°C

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a drug-linker conjugate using this compound and its subsequent conjugation to a monoclonal antibody.

Synthesis of Drug-Linker Conjugate (Payload-PEG6-Val-Cit-PAB-OH)

This protocol describes the activation of the PAB-OH moiety and the conjugation of a cytotoxic payload.

Materials:

  • This compound

  • Cytotoxic payload with a suitable functional group (e.g., amine or hydroxyl)

  • p-Nitrophenyl chloroformate (PNP-Cl)

  • Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 eq.) in anhydrous DCM.

    • Add pyridine (1.2 eq.) and cool the reaction mixture to 0°C.

    • Slowly add a solution of p-nitrophenyl chloroformate (1.1 eq.) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the activated Fmoc-PEG6-Val-Cit-PAB-PNP carbonate.

  • Conjugation of Cytotoxic Payload:

    • Dissolve the cytotoxic payload (1.2 eq.) in anhydrous DMF.

    • Add DIPEA (2 eq.) to the solution.

    • Add the activated Fmoc-PEG6-Val-Cit-PAB-PNP carbonate (1 eq.) to the payload solution.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, purify the crude product by reverse-phase HPLC to obtain the Fmoc-protected drug-linker conjugate.

Fmoc Deprotection

This protocol outlines the removal of the Fmoc protecting group to expose the N-terminal amine for antibody conjugation.

Materials:

Procedure:

  • Dissolve the Fmoc-protected drug-linker conjugate in 20% piperidine in DMF.

  • Stir the solution at room temperature for 30 minutes.

  • Concentrate the reaction mixture under high vacuum to remove piperidine and DMF.

  • Add cold diethyl ether to the residue to precipitate the deprotected drug-linker conjugate.

  • Centrifuge to pellet the solid, decant the ether, and dry the product under vacuum.

Antibody Conjugation

This protocol describes the conjugation of the deprotected drug-linker to a monoclonal antibody via lysine (B10760008) residues.

Materials:

  • Deprotected drug-linker conjugate

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous DMF

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Activation of the Deprotected Drug-Linker:

    • Dissolve the deprotected drug-linker conjugate (5-10 molar excess relative to the antibody) in anhydrous DMF.

    • Add DSC (1.5 eq.) and DIPEA (2 eq.).

    • Stir at room temperature for 1-2 hours to form the NHS ester-activated drug-linker.

  • Conjugation to Antibody:

    • Add the activated drug-linker solution dropwise to the antibody solution with gentle stirring.

    • Incubate the reaction at 4°C for 4-16 hours.

    • Quench the reaction by adding an excess of Tris buffer or glycine.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker and other reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the purified ADC.

Characterization of the Antibody-Drug Conjugate

The resulting ADC must be thoroughly characterized to ensure its quality and consistency.

Analytical TechniqueParameter Measured
UV-Vis Spectroscopy Protein concentration, Drug-to-Antibody Ratio (DAR)
Size-Exclusion Chromatography (SEC-HPLC) Aggregation, fragmentation, and purity
Hydrophobic Interaction Chromatography (HIC-HPLC) Drug-load distribution and average DAR
Reverse-Phase HPLC (RP-HPLC) Purity and stability of the drug-linker
Mass Spectrometry (MS) Intact mass of the ADC, confirmation of conjugation, and DAR
Cell-based Cytotoxicity Assays In vitro potency and specificity of the ADC

Signaling Pathways and Experimental Workflows

Workflow for ADC Synthesis

The following diagram illustrates the overall workflow for the synthesis of an ADC using this compound.

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_adc_prep ADC Preparation linker This compound activated_linker Activated Linker (e.g., PAB-PNP) linker->activated_linker Activation drug_linker Fmoc-Drug-Linker activated_linker->drug_linker Payload Conjugation payload Cytotoxic Payload payload->drug_linker deprotected_linker Deprotected Drug-Linker drug_linker->deprotected_linker Fmoc Deprotection activated_drug_linker Activated Drug-Linker (e.g., NHS ester) deprotected_linker->activated_drug_linker Activation for Conjugation antibody Monoclonal Antibody adc Antibody-Drug Conjugate (ADC) antibody->adc activated_drug_linker->adc Conjugation purification Purification (SEC) adc->purification final_adc Purified ADC purification->final_adc

Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Mechanism of Action of a Val-Cit Linker-based ADC

This diagram illustrates the mechanism of action of an ADC containing the Val-Cit cleavable linker, from target cell binding to payload release and induction of apoptosis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Payload Released Cytotoxic Payload Cleavage->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Mechanism of action of a Val-Cit linker-based ADC.

References

The Cornerstone of Controlled Drug Release: A Technical Guide to p-Aminobenzyl Alcohol (PAB) in ADC Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. Central to the design and performance of an ADC is the linker, a critical component that connects the antibody to the payload. Among the various linker technologies developed, those incorporating a p-aminobenzyl alcohol (PAB) moiety have become a cornerstone, particularly in the context of cleavable linkers. This technical guide provides an in-depth exploration of the pivotal role of PAB in ADC linker chemistry, detailing its mechanism of action, impact on ADC stability and efficacy, and the experimental protocols essential for its implementation and evaluation.

The Self-Immolative Spacer: Mechanism of Action

The primary function of p-aminobenzyl alcohol in ADC linkers is to act as a "self-immolative" spacer. This ingenious chemical design ensures that the cytotoxic payload is released in its unmodified, fully active form only after a specific triggering event within the target cancer cell. The most common implementation of this technology involves the integration of PAB into a linker that also contains an enzyme-cleavable peptide sequence, such as the dipeptide valine-citrulline (Val-Cit).

The process of drug release is a finely orchestrated cascade of events that begins once the ADC is internalized by the cancer cell and trafficked to the lysosome. The acidic environment of the lysosome contains a high concentration of proteases, such as cathepsin B, which are often overexpressed in tumor cells.[1][2]

The drug release mechanism can be summarized as follows:

  • Enzymatic Cleavage: Cathepsin B recognizes and cleaves the amide bond between the citrulline and the p-aminobenzyl group of the linker.[1][3][4]

  • Self-Immolation: This cleavage event is the critical trigger. The resulting p-aminobenzyl amine is electronically unstable and initiates a spontaneous 1,6-elimination reaction.[5]

  • Payload Release: The 1,6-elimination proceeds through a cascade of electron rearrangement, leading to the release of the unmodified cytotoxic drug, carbon dioxide, and an aza-quinone methide byproduct.[5][6]

This self-immolative property is crucial as it ensures that the linker completely fragments and does not leave any residual chemical entity attached to the payload, which could otherwise impair its cytotoxic activity.

G cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Cancer Cell ADC_circulating ADC with intact Val-Cit-PAB Linker ADC_internalized Internalized ADC (Endosome/Lysosome) ADC_circulating->ADC_internalized Internalization Cathepsin_B Cathepsin B ADC_internalized->Cathepsin_B Lysosomal Environment Cleavage Peptide Bond Cleavage Cathepsin_B->Cleavage Self_Immolation 1,6-Elimination (Self-Immolation) Cleavage->Self_Immolation Unstable intermediate Payload_Release Active Payload Released Self_Immolation->Payload_Release Byproducts CO2 + Aza-quinone methide Self_Immolation->Byproducts Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Mechanism of drug release from a Val-Cit-PAB linker.

Quantitative Data on PAB-based ADCs

The performance of an ADC is critically dependent on several quantitative parameters. The following tables summarize key data for ADCs utilizing PAB-based linkers, providing a comparative overview of their stability, and in vitro efficacy.

Table 1: Plasma Stability of a Val-Cit-PAB-MMAE ADC in Different Species

Species% MMAE Release (after 6 days)Reference
Human<1%[7]
Monkey<1%[7]
Mouse~25%[7]

Note: The higher release rate in rodent plasma is a known phenomenon and is an important consideration for preclinical model selection.

Table 2: In Vitro Cytotoxicity (IC50) of Trastuzumab-ADCs with Different Linker-Payloads in HER2-positive Cancer Cell Lines

Cell LineLinker-PayloadIC50 (ng/mL)Reference
NCI-N87Mc-VC-PAB-MMAE13-43[8]
BT474Mc-VC-PAB-MMAE13-43[8]
SK-BR-3Pt-PEG-CPT~100[9]
MDA-MB-468Ctx-Pt-PEG-CPT~100[9]

Note: IC50 values can vary depending on the specific antibody, payload, cell line, and experimental conditions.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful synthesis, conjugation, and evaluation of ADCs with PAB-based linkers.

This protocol describes the synthesis of a key building block for many PAB-containing linkers.

Materials:

  • Fmoc-Val-Cit-OH

  • p-Aminobenzyl alcohol (PABOH)

  • N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve p-aminobenzyl alcohol (1.0 equivalent) in a mixture of DCM and MeOH.

  • Add EEDQ (1.0 equivalent) to the solution and stir for 5 minutes at room temperature.

  • Add Fmoc-Val-Cit-OH (0.5 equivalents) in one portion to the reaction mixture.

  • Stir the resulting solution for 14-18 hours at room temperature.[10]

  • Remove the volatiles in vacuo.

  • Triturate the residue with diethyl ether, followed by washing with ethyl acetate and then diethyl ether again to yield Fmoc-Val-Cit-PAB as a solid.[10]

This protocol outlines the conjugation of a maleimide-activated linker-payload to a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • MC-VC-PAB-MMAE

  • Phosphate-buffered saline (PBS)

  • Cysteine

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution in PBS.

    • Add a solution of TCEP or DTT to the antibody solution to reduce the interchain disulfide bonds.

    • Incubate the reaction mixture to allow for partial or complete reduction of the disulfide bonds.[11]

  • Conjugation:

    • Add the MC-VC-PAB-MMAE linker-payload to the reduced antibody solution. The maleimide (B117702) group will react with the free thiol groups on the antibody.

    • Incubate the reaction mixture to allow for conjugation.[12]

  • Quenching:

    • Quench the reaction by adding an excess of a thiol-containing reagent like cysteine to cap any unreacted maleimide groups.[12]

  • Purification:

    • Purify the ADC from unconjugated payload and other reactants using methods such as size exclusion chromatography or affinity chromatography.[]

The DAR is a critical quality attribute of an ADC.

Method: Hydrophobic Interaction Chromatography (HIC)

  • Sample Preparation: The ADC sample is analyzed without prior modification.

  • Chromatography:

    • Inject the ADC sample onto a HIC column.

    • Use a decreasing salt gradient to elute the different ADC species. Species with higher DAR are more hydrophobic and will elute later.

  • Data Analysis:

    • Integrate the peak areas of the different ADC species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR based on the peak area distribution.[]

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation:

    • Reduce the ADC sample with DTT or TCEP to separate the light and heavy chains.

  • Chromatography:

    • Separate the reduced light and heavy chains on a reversed-phase column.

  • Data Analysis:

    • Integrate the peak areas of the unconjugated and conjugated light and heavy chains.

    • Calculate the average DAR based on the relative peak areas.[15]

This assay evaluates the susceptibility of the linker to enzymatic cleavage.

Materials:

  • ADC with a Val-Cit-PAB linker

  • Recombinant human cathepsin B

  • Assay buffer (e.g., sodium acetate, pH 5.5)

  • Activation buffer (assay buffer with DTT)

  • Quenching solution (e.g., formic acid)

  • HPLC system

Procedure:

  • Enzyme Activation: Activate cathepsin B by incubating it in the activation buffer.[2]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC solution with the assay buffer.

    • Initiate the reaction by adding the activated cathepsin B.

    • Incubate the reaction at 37°C.[2]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the reaction with the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of released payload over time.[2]

G cluster_synthesis Drug-Linker Synthesis cluster_conjugation ADC Conjugation cluster_characterization ADC Characterization & Evaluation Start_Synth Protected Amino Acids & PAB Peptide_Coupling Peptide Coupling Start_Synth->Peptide_Coupling Add_Maleimide Addition of Maleimide Group Peptide_Coupling->Add_Maleimide Purification_Synth Purification (HPLC) Add_Maleimide->Purification_Synth Drug_Linker MC-VC-PAB-Payload Purification_Synth->Drug_Linker Conjugation Conjugation Reaction Drug_Linker->Conjugation Antibody Monoclonal Antibody Reduction Antibody Reduction (TCEP/DTT) Antibody->Reduction Reduction->Conjugation Quenching Quenching (Cysteine) Conjugation->Quenching Purification_Conj Purification (SEC) Quenching->Purification_Conj ADC_Product ADC Purification_Conj->ADC_Product DAR_Analysis DAR Analysis (HIC/RP-HPLC) ADC_Product->DAR_Analysis Cleavage_Assay Cathepsin B Cleavage Assay ADC_Product->Cleavage_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay ADC_Product->Cytotoxicity_Assay In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Cytotoxicity_Assay->In_Vivo_Studies

General workflow for ADC development with a PAB linker.

Conclusion

The p-aminobenzyl alcohol self-immolative spacer is a critical and elegantly designed component in modern ADC linker technology. Its ability to facilitate the controlled and complete release of an unmodified cytotoxic payload upon enzymatic cleavage has been instrumental in the success of numerous ADCs. A thorough understanding of its mechanism, coupled with robust and well-defined experimental protocols for synthesis, conjugation, and evaluation, is paramount for the development of safe and effective next-generation antibody-drug conjugates. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working at the forefront of targeted cancer therapy.

References

An In-depth Technical Guide to Enzyme-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a transformative class of therapeutics in oncology, embodying the principle of targeted chemotherapy. These complex biomolecules consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the ADC's stability, efficacy, and safety profile.[1][] Among the various linker strategies, enzyme-cleavable linkers have garnered significant attention due to their ability to remain stable in systemic circulation and release the payload upon specific enzymatic cleavage within the tumor microenvironment or inside cancer cells.[3][4]

This technical guide provides a comprehensive overview of enzyme-cleavable linkers, focusing on their core principles, types, and mechanisms of action. It further presents a compilation of quantitative data, detailed experimental protocols for their characterization, and visual representations of key processes to aid researchers in the rational design and development of next-generation ADCs.

Types of Enzyme-Cleavable Linkers and Their Mechanisms of Action

Enzyme-cleavable linkers are designed to be substrates for enzymes that are present at higher concentrations in the tumor microenvironment or within tumor cells compared to normal tissues.[] This differential enzyme activity allows for targeted payload release, thereby widening the therapeutic window. The two most prominent classes of enzyme-cleavable linkers are peptide-based linkers and β-glucuronide linkers.

Peptide-Based Linkers

Peptide linkers are the most extensively studied and clinically validated class of enzyme-cleavable linkers.[3] They are designed to be cleaved by lysosomal proteases, such as cathepsins (e.g., Cathepsin B), which are often overexpressed and highly active in the acidic environment of tumor cell lysosomes.[6][7]

Mechanism of Action:

  • ADC Internalization: Upon binding to its target antigen on the cancer cell surface, the ADC is internalized via receptor-mediated endocytosis.

  • Lysosomal Trafficking: The ADC is trafficked to the lysosome, a cellular organelle rich in hydrolytic enzymes.

  • Enzymatic Cleavage: Within the lysosome, proteases like Cathepsin B recognize and cleave a specific dipeptide sequence within the linker. The most common dipeptide motif is valine-citrulline (Val-Cit).[8]

  • Payload Release: Cleavage of the peptide bond often triggers a self-immolative cascade of a spacer unit, such as p-aminobenzyl carbamate (B1207046) (PABC), leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[6]

dot

ADC_Peptide_Linker_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage & Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Mechanism of action for an ADC with a peptide-based linker.
β-Glucuronide Linkers

β-Glucuronide linkers represent another important class of enzyme-cleavable linkers that utilize a different enzymatic trigger for payload release.[3] These linkers incorporate a β-glucuronic acid moiety that is specifically cleaved by β-glucuronidase, an enzyme abundant in the lysosomal compartment of cells and also found in necrotic regions of tumors.[9]

Mechanism of Action:

  • ADC Internalization and Trafficking: Similar to peptide-based ADCs, the β-glucuronide-linked ADC is internalized and trafficked to the lysosome.

  • Enzymatic Cleavage: In the lysosome, β-glucuronidase hydrolyzes the glycosidic bond of the β-glucuronic acid.

  • Payload Release: This cleavage initiates a self-immolative process, typically through a PABC spacer, to release the active payload.[9]

A key advantage of β-glucuronide linkers is their high hydrophilicity, which can help to mitigate aggregation issues often associated with hydrophobic payloads and linkers, allowing for the synthesis of ADCs with a higher drug-to-antibody ratio (DAR).[10][11]

dot

ADC_Glucuronide_Linker_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) with β-Glucuronide Linker Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (High β-Glucuronidase) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. β-Glucuronidase Cleavage & Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Mechanism of action for an ADC with a β-glucuronide linker.

Data Presentation: Quantitative Comparison of Enzyme-Cleavable Linkers

The selection of an appropriate enzyme-cleavable linker is a critical aspect of ADC design. The following tables summarize key quantitative data on the stability and cleavage kinetics of different linkers to facilitate comparison. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Table 1: Plasma Stability of Enzyme-Cleavable Linkers

Linker TypeLinker ExampleADC ConstructPlasma SourceStability MetricValueReference
PeptideVal-Cit-PABCNot SpecifiedHumanHalf-life (t1/2)~230 days[12]
PeptideVal-CitTrastuzumab-MMAEBALB/c Mouse% Payload Loss (14 days)~74%[13]
PeptideGlu-Val-Cit (EVCit)Trastuzumab-MMAEBALB/c Mouse% Payload Loss (14 days)~0%[13]
PeptideGlu-Gly-Cit (EGCit)Trastuzumab-MMAEBALB/c Mouse% Payload Loss (14 days)~0%[13]
β-Glucuronideβ-Glucuronide-MMAFNot SpecifiedRatHalf-life (t1/2)~81 days[14][15]
Tandem-CleavageGlucuronide-Val-CitAnti-CD79b-MMAERat% Payload Loss (7 days)~0%[16]

Table 2: Cathepsin B Cleavage Kinetics of Peptide Linkers

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)NotesReference
Val-Cit-PABC15.21.81.18 x 10⁵Benchmark for efficient cleavage.[7]
Val-Ala-PABC25.81.24.65 x 10⁴Cleaved at approximately half the rate of Val-Cit.[7]
Phe-Lys-PABC18.51.68.65 x 10⁴Rapidly cleaved by isolated Cathepsin B.[7]
GPLG-PABC12.12.11.74 x 10⁵Higher catalytic efficiency than Val-Cit.[7]
Z-Phe-Arg-AMC---Commonly used substrate for Cathepsin B activity assays.[17]
Z-Arg-Arg-AMC---Another common substrate for Cathepsin B.[17]

Note: The values presented in these tables are compiled from various sources and should be considered as illustrative. Actual values will vary depending on the specific ADC construct, experimental conditions, and analytical methods used.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate characterization and selection of enzyme-cleavable linkers. The following sections provide methodologies for key in vitro assays.

In Vitro Plasma Stability Assay

This assay assesses the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.[12][18]

Objective: To determine the rate of linker cleavage and payload release of an ADC in plasma from different species.

Materials:

  • Antibody-Drug Conjugate (ADC) of interest

  • Plasma (e.g., human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity chromatography resin

  • Elution buffer (e.g., low pH glycine (B1666218) buffer)

  • Neutralization buffer (e.g., Tris buffer)

  • Organic solvent for protein precipitation (e.g., acetonitrile)

  • LC-MS system

Methodology:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).

  • Sample Preparation for Intact ADC Analysis:

    • Immediately quench the reaction by diluting the sample in cold PBS.

    • Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

    • Wash the captured ADC to remove non-specifically bound plasma proteins.

    • Elute the ADC from the affinity matrix.

    • Neutralize the eluted ADC.

  • Sample Preparation for Released Payload Analysis:

    • Add cold acetonitrile (B52724) to the plasma aliquot to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the free payload.

  • LC-MS Analysis:

    • Analyze the eluted intact ADC to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.

    • Analyze the supernatant to quantify the concentration of the released payload.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and calculate the half-life of the ADC in plasma.

dot

Plasma_Stability_Workflow cluster_intact Intact ADC Analysis cluster_payload Released Payload Analysis start Start incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Different Time Points incubation->sampling capture Immunoaffinity Capture (Protein A/G) sampling->capture precipitate Protein Precipitation (Acetonitrile) sampling->precipitate wash Wash capture->wash elute Elute ADC wash->elute lcms_intact LC-MS Analysis (Determine DAR) elute->lcms_intact analysis Data Analysis (Calculate Half-life) lcms_intact->analysis centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_payload LC-MS Analysis (Quantify Payload) supernatant->lcms_payload lcms_payload->analysis

Workflow for the in vitro plasma stability assay.
Cathepsin B Cleavage Assay

This assay measures the rate of cleavage of a peptide linker by the purified enzyme Cathepsin B.[7][8]

Objective: To determine the kinetic parameters (Km and kcat) of Cathepsin B-mediated cleavage of a peptide linker.

Materials:

  • Peptide linker-drug conjugate or a fluorogenic peptide substrate (e.g., linked to 7-amino-4-methylcoumarin, AMC)

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay buffer containing a higher concentration of DTT

  • 96-well microplate (black, for fluorescence assays)

  • Fluorescence microplate reader

Methodology:

  • Enzyme Activation: Activate Cathepsin B by incubating it in Activation Buffer for 15 minutes at room temperature. DTT is essential to maintain the active-site cysteine in a reduced state.

  • Substrate Preparation: Prepare serial dilutions of the peptide linker substrate in Assay Buffer.

  • Assay Setup:

    • Add the activated Cathepsin B solution to the wells of the 96-well plate.

    • Initiate the reaction by adding the substrate solutions to the wells.

    • Include control wells (enzyme only, substrate only, and inhibited enzyme).

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence versus time plot.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate the catalytic rate constant (kcat) from Vmax and the enzyme concentration.

    • Determine the catalytic efficiency (kcat/Km).

dot

Cathepsin_Cleavage_Workflow start Start activation Activate Cathepsin B (with DTT) start->activation preparation Prepare Serial Dilutions of Substrate start->preparation setup Set up Reaction in 96-well Plate activation->setup preparation->setup measurement Measure Fluorescence Increase over Time at 37°C setup->measurement analysis Data Analysis measurement->analysis kinetics Determine Km, Vmax, kcat, kcat/Km analysis->kinetics

Workflow for the Cathepsin B cleavage assay.
In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the cytotoxic potential of an ADC on cancer cell lines.[19][20]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC of interest

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

dot

Cytotoxicity_Assay_Workflow start Start seeding Seed Cells in 96-well Plate start->seeding treatment Treat Cells with Serial Dilutions of ADC seeding->treatment incubation Incubate for 72-120 hours treatment->incubation mtt Add MTT Reagent (Incubate 2-4 hours) incubation->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Read Absorbance at 570 nm solubilize->read analysis Data Analysis read->analysis ic50 Determine IC50 Value analysis->ic50

Workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion

Enzyme-cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of potent cytotoxic agents. The choice between different linker types, such as peptide-based and β-glucuronide linkers, depends on a multitude of factors including the target antigen, the payload, and the specific characteristics of the tumor type. A thorough understanding of their mechanisms of action, coupled with rigorous in vitro characterization using standardized protocols, is paramount for the development of safe and effective ADC therapeutics. This guide provides a foundational resource for researchers to navigate the complexities of enzyme-cleavable linker technology and to make informed decisions in the design and optimization of novel ADCs.

References

The Lynchpin of Precision Oncology: A Technical Guide to Cleavable Linkers in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapies has revolutionized the landscape of cancer treatment. Among these, Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The efficacy and safety of these powerful constructs are critically dependent on the sophisticated chemical bridge that connects the antibody to its payload: the linker. This in-depth technical guide delineates the fundamental principles of cleavable linkers, providing a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing the next generation of targeted cancer therapeutics.

Core Principles of Cleavable Linkers

The quintessential role of a cleavable linker is to ensure the ADC remains intact and inactive in systemic circulation, thereby minimizing off-target toxicity, and to facilitate the efficient and selective release of the cytotoxic payload at the tumor site.[1][2] This selective cleavage is orchestrated by exploiting the unique physiological and biochemical characteristics of the tumor microenvironment and the intracellular compartments of cancer cells.[][4] The ideal cleavable linker should possess a delicate balance of stability in the bloodstream and liability at the target, a dichotomy that governs the therapeutic window of the ADC.[1][5]

There are two primary categories of cleavable linkers, distinguished by their mechanism of cleavage: chemically cleavable and enzymatically cleavable linkers.[6]

Chemically Cleavable Linkers: Exploiting the Tumor's Chemical Milieu

Chemically cleavable linkers are designed to break in response to specific chemical conditions that are prevalent in the tumor microenvironment or within cancer cells.[]

Acid-Labile Linkers

These linkers, most notably those containing a hydrazone bond, are engineered to be stable at the physiological pH of blood (approximately 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following ADC internalization.[6][8][] The first-generation ADC, Gemtuzumab ozogamicin (B1678132) (Mylotarg®), utilized a hydrazone linker to release its calicheamicin (B1180863) payload.[] While straightforward in their design, a key consideration for acid-labile linkers is their potential for slow hydrolysis in circulation, which can lead to premature drug release and off-target toxicity.[]

Disulfide Linkers

Disulfide linkers leverage the significant redox potential gradient between the extracellular space and the intracellular environment.[][] The concentration of glutathione (B108866) (GSH), a key intracellular reducing agent, is approximately 1000-fold higher within the cytoplasm of tumor cells (1-10 mM) compared to the blood plasma (~5 µM).[][11] This high intracellular GSH concentration facilitates the rapid reduction and cleavage of the disulfide bond, releasing the thiol-containing payload.[][12] The stability of disulfide linkers in circulation can be modulated by introducing steric hindrance around the disulfide bond.[12]

Enzymatically Cleavable Linkers: Harnessing Biological Catalysts

Enzymatically cleavable linkers incorporate specific amino acid sequences or other motifs that are recognized and cleaved by enzymes that are overexpressed in the tumor microenvironment or within cancer cells.[6]

Peptide Linkers

Dipeptide linkers, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are the most extensively studied and clinically validated peptide linkers.[6][13] These linkers are designed to be substrates for lysosomal proteases, particularly Cathepsin B, which is often upregulated in various cancer types.[6][] The Val-Cit linker is a component of the FDA-approved ADCs Brentuximab vedotin (Adcetris®) and Polivy®.[13] Val-Ala linkers have been shown to be less hydrophobic than Val-Cit, which can reduce the propensity for ADC aggregation, especially at high drug-to-antibody ratios (DAR).[13]

β-Glucuronide Linkers

These linkers are cleaved by β-glucuronidase, a lysosomal enzyme that is also found in the necrotic regions of some solid tumors.[15][] β-glucuronide linkers are highly hydrophilic, which can improve the solubility and reduce aggregation of the ADC.[][17] They have demonstrated excellent plasma stability and have been successfully used to deliver a variety of payloads, including auristatins and doxorubicin.[18][19]

Quantitative Comparison of Cleavable Linkers

The selection of an appropriate cleavable linker is a critical decision in ADC design. The following tables summarize key quantitative data to facilitate a comparative analysis of different linker types.

Table 1: In Vitro and In Vivo Stability of Cleavable Linkers

Linker TypeLinker ExampleSystemStability MetricValueReference(s)
Acid-Labile HydrazoneHuman Plasma (pH 7.4)Half-life (t½)~183 hours[]
HydrazoneAcidic Buffer (pH 5.0)Half-life (t½)~4.4 hours[]
Aromatic Hydrazone (AcBut)Buffer (pH 7.4)% Hydrolysis after 24h6%[8]
Enzymatic Val-Cit Dipeptide (cAC10-MMAE)Mouse PlasmaHalf-life (t½)~144 hours (6.0 days)[20]
Val-Cit Dipeptide (cAC10-MMAE)Cynomolgus Monkey PlasmaApparent Half-life (t½)~230 hours (9.6 days)[20]
β-Glucuronide (MMAF conjugate)Rat PlasmaExtrapolated Half-life (t½)81 days[21]

Table 2: Comparative Efficacy of ADCs with Different Cleavable Linkers

Linker TypeADC ExampleCell LineIC50 (ng/mL)In Vivo ModelTumor Growth Inhibition (TGI)Reference(s)
Peptide Trastuzumab-vc-MMAENCI-N87 (gastric)-NCI-N87 Xenograft>90% (with regression)[22]
Trastuzumab-vc-MMAEJIMT-1 (breast)100-500JIMT-1 Xenograft~70%[22]
Non-Cleavable Trastuzumab-DM1 (T-DM1)NCI-N87 (gastric)-NCI-N87 Xenograft~80%[22]
Trastuzumab-DM1 (T-DM1)JIMT-1 (breast)>1000JIMT-1 Xenograft~50%[22]
Peptide F16-Val-Ala-MMAEA431 (epidermoid carcinoma)-A431 XenograftSignificant tumor regression[2]
Peptide F16-Val-Cit-MMAEA431 (epidermoid carcinoma)-A431 XenograftSignificant tumor regression[2]

Experimental Protocols for Evaluating Cleavable Linkers

A rigorous and systematic evaluation of cleavable linkers is essential for the successful development of an ADC. The following are key experimental protocols.

Synthesis of a Val-Cit-PABC Linker

The Val-Cit-PABC linker is a cornerstone of many successful ADCs. A high-yielding solid-phase synthesis approach has been developed to facilitate its production.[]

Materials:

  • 2-chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids (Fmoc-Cit-OH, Fmoc-Val-OH)

  • Coupling reagents (e.g., HATU, DIPEA)

  • p-aminobenzyl alcohol (PABOH)

  • Piperidine (B6355638) in DMF

  • Trifluoroacetic acid (TFA) cleavage cocktail

Procedure:

  • Resin Loading: Swell 2-CTC resin in dichloromethane (B109758) (DCM). Add Fmoc-Cit-OH and DIPEA and agitate to load the first amino acid.

  • Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF to remove the Fmoc protecting group.

  • Peptide Coupling: Add Fmoc-Val-OH, HATU, and DIPEA in DMF to the resin and agitate to form the dipeptide.

  • PABC Spacer Attachment: After Fmoc deprotection of the valine residue, couple p-aminobenzyl alcohol (PABOH) to the N-terminus.

  • Cleavage from Resin: Treat the resin with a TFA cleavage cocktail to cleave the linker from the solid support.

  • Purification: Purify the crude linker by reverse-phase high-performance liquid chromatography (RP-HPLC).

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.[] UV/Vis spectroscopy provides a rapid method for determining the average DAR.[][18]

Materials:

  • ADC sample

  • Naked antibody

  • Small molecule drug

  • UV/Vis spectrophotometer

  • Appropriate buffers

Procedure:

  • Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the naked antibody (ε_Ab) at 280 nm and the small molecule drug (ε_Drug) at its wavelength of maximum absorbance (λ_max). Also, determine the extinction coefficient of the drug at 280 nm (ε_Drug,280).[]

  • Measure Absorbance: Measure the absorbance of the ADC sample at 280 nm (A_280) and at the λ_max of the drug (A_λmax).[]

  • Calculate Concentrations:

    • Concentration of the drug (C_Drug) = A_λmax / ε_Drug

    • Concentration of the antibody (C_Ab) = (A_280 - (C_Drug * ε_Drug,280)) / ε_Ab

  • Calculate DAR:

    • DAR = C_Drug / C_Ab

More sophisticated techniques like Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information on the distribution of different drug-loaded species.[][18]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC against cancer cell lines.[13][15]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • ADC and control antibody

  • Cell culture medium and supplements

  • 96-well plates

  • MTT solution (5 mg/mL)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody. Add the diluted solutions to the cells and incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[6]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[6]

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.[1][]

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line (e.g., expressing a fluorescent protein like GFP)

  • ADC

  • 96-well plates

  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate. As a control, seed a monoculture of Ag- cells.[][24]

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.[]

  • Incubation: Incubate the plates for 72-120 hours.[]

  • Data Acquisition: Measure the fluorescence intensity of the GFP-expressing Ag- cells.[]

  • Data Analysis: Normalize the fluorescence intensity of treated wells to untreated controls to determine the viability of the Ag- cells. A greater decrease in viability in the co-culture compared to the monoculture indicates a bystander effect.[]

Visualization of Key Concepts

Signaling Pathways of Common Payloads

The cytotoxic payloads delivered by ADCs induce cancer cell death through various mechanisms. Two of the most common payloads are Monomethyl Auristatin E (MMAE) and a derivative of maytansine (B1676224) (DM1), both of which disrupt microtubule dynamics.

MMAE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm ADC ADC (Anti-CD30-vc-MMAE) ADC_Internalized Internalized ADC ADC->ADC_Internalized Internalization Cleavage Cathepsin B Cleavage ADC_Internalized->Cleavage MMAE_Released Free MMAE Cleavage->MMAE_Released Tubulin α/β-Tubulin Dimers MMAE_Released->Tubulin Binds to Tubulin Microtubule_Polymerization Microtubule Polymerization MMAE_Released->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Microtubule_Disruption Microtubule Disruption Microtubule_Polymerization->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: MMAE Signaling Pathway.

DM1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm T_DM1 T-DM1 (Trastuzumab-MCC-DM1) T_DM1_Internalized Internalized T-DM1 T_DM1->T_DM1_Internalized Internalization Degradation Antibody Degradation T_DM1_Internalized->Degradation DM1_Metabolite Lys-MCC-DM1 Degradation->DM1_Metabolite Tubulin α/β-Tubulin Dimers DM1_Metabolite->Tubulin Binds to Tubulin Microtubule_Assembly Microtubule Assembly DM1_Metabolite->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Microtubule_Disruption Disruption of Microtubule Dynamics Microtubule_Assembly->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: DM1 Signaling Pathway.

Experimental Workflow for ADC Evaluation

The preclinical development of an ADC involves a systematic and multi-faceted evaluation process.

ADC_Evaluation_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization Linker_Design Linker Design & Payload Selection ADC_Synthesis ADC Synthesis & Purification Linker_Design->ADC_Synthesis DAR_Analysis DAR Determination (UV/Vis, HIC, LC-MS) ADC_Synthesis->DAR_Analysis Plasma_Stability Plasma Stability Assay DAR_Analysis->Plasma_Stability Cytotoxicity Cytotoxicity Assay (IC50 Determination) Plasma_Stability->Cytotoxicity Bystander_Effect Bystander Effect Assay Cytotoxicity->Bystander_Effect Internalization Internalization Assay Bystander_Effect->Internalization PK_Study Pharmacokinetics (PK) Study Internalization->PK_Study Efficacy_Study Efficacy Study (Xenograft Models) PK_Study->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study Lead_Selection Lead Candidate Selection Toxicity_Study->Lead_Selection

Caption: Preclinical ADC Evaluation Workflow.

Logical Relationship of Linker Cleavage

The selective cleavage of the linker is the central principle governing the targeted action of the ADC.

Linker_Cleavage_Logic ADC_Circulation ADC in Systemic Circulation (Stable) Tumor_Microenvironment Tumor Microenvironment or Intracellular Compartment ADC_Circulation->Tumor_Microenvironment Localization Off_Target_Toxicity Off-Target Toxicity (Minimized) ADC_Circulation->Off_Target_Toxicity No Premature Release Cleavage_Trigger Cleavage Trigger (Low pH, High GSH, Enzymes) Tumor_Microenvironment->Cleavage_Trigger Presence of Linker_Cleavage Linker Cleavage Cleavage_Trigger->Linker_Cleavage Induces Payload_Release Payload Release Linker_Cleavage->Payload_Release Therapeutic_Effect Therapeutic Effect (Tumor Cell Killing) Payload_Release->Therapeutic_Effect

References

Methodological & Application

Application Notes and Protocols for the Conjugation of a Cytotoxic Drug to Fmoc-PEG6-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of a cytotoxic drug to the advanced linker, Fmoc-PEG6-Val-Cit-PAB-OH. This linker system is integral to the development of next-generation Antibody-Drug Conjugates (ADCs), offering a strategic approach to targeted cancer therapy. The key components of the linker—a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a Cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl (PAB) spacer—work in concert to ensure stability in circulation and specific, efficient release of the cytotoxic payload within the tumor microenvironment.[1][]

The Val-Cit dipeptide is specifically designed for cleavage by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[3][4] Upon enzymatic cleavage, the PAB spacer undergoes a 1,6-elimination reaction, leading to the traceless release of the active drug.[5] The inclusion of a PEG6 spacer enhances the hydrophilicity of the linker-drug conjugate, which can improve solubility, reduce aggregation, and favorably impact the pharmacokinetic properties of the resulting ADC.[6]

These application notes provide a comprehensive guide, including detailed experimental protocols, data presentation, and visualizations, to facilitate the successful synthesis and characterization of the drug-linker conjugate.

Data Presentation

The following table summarizes the expected quantitative data for the key steps of the conjugation protocol. These values are based on typical yields and purities reported for similar conjugation chemistries and should be considered as representative benchmarks.

StepIntermediate/ProductExpected Yield (%)Expected Purity (%)Key Characterization Parameters
1 Activated Cytotoxic Drug>90>95Formation of active ester or acyl halide confirmed by IR, NMR
2 Fmoc-PEG6-Val-Cit-PAB-Drug70-85>95 (post-HPLC)ESI-MS for molecular weight confirmation, ¹H NMR for structural integrity, RP-HPLC for purity assessment
3 Deprotected Drug-Linker>90>95 (post-HPLC)ESI-MS for molecular weight confirmation, disappearance of Fmoc signals in UV-Vis and NMR

Experimental Protocols

This section provides detailed methodologies for the conjugation of a cytotoxic drug containing a primary or secondary amine to the this compound linker. The protocol is divided into three main stages: activation of the cytotoxic drug, conjugation to the linker, and final deprotection of the Fmoc group.

Protocol 1: Activation of Cytotoxic Drug (Carboxylic Acid derivative)

This protocol describes the activation of a cytotoxic drug that possesses a carboxylic acid moiety to facilitate amide bond formation with the amine-containing linker after Fmoc deprotection. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Cytotoxic drug with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve the cytotoxic drug (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Carbodiimide Addition: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled mixture while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • If DCU has precipitated, filter the reaction mixture to remove the solid.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the activated cytotoxic drug (NHS ester).

  • Characterization: Confirm the structure of the activated drug using techniques such as ¹H NMR and Mass Spectrometry (MS). The activated drug is typically used immediately in the next step.

Protocol 2: Conjugation of the Activated Drug to the Deprotected Linker

This protocol details the deprotection of the Fmoc group from this compound and subsequent conjugation with the activated cytotoxic drug.

Materials:

  • This compound

  • Activated cytotoxic drug (from Protocol 1)

  • 20% Piperidine (B6355638) in DMF

  • Anhydrous DMF

  • Diisopropylethylamine (DIPEA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Fmoc Deprotection:

    • Dissolve this compound (1.0 eq) in a solution of 20% piperidine in DMF.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Monitor the deprotection by HPLC until the starting material is consumed.

    • Remove the piperidine and DMF under high vacuum. Co-evaporate with DMF twice to ensure complete removal of piperidine. This yields the deprotected linker, H₂N-PEG6-Val-Cit-PAB-OH.

  • Conjugation Reaction:

    • Dissolve the deprotected linker in anhydrous DMF.

    • Add the activated cytotoxic drug (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere.

  • Monitoring: Monitor the progress of the conjugation by RP-HPLC.

  • Purification:

    • Upon completion, dilute the reaction mixture with a small amount of DMSO and filter.

    • Purify the crude product by preparative RP-HPLC using a suitable gradient of acetonitrile (B52724) in water (with 0.1% TFA).[7]

    • Collect the fractions containing the desired product.

  • Lyophilization: Lyophilize the pure fractions to obtain the final drug-linker conjugate as a solid.

  • Characterization: Confirm the identity and purity of the final conjugate using ESI-MS for molecular weight and RP-HPLC for purity.[8][9][10] Further structural elucidation can be performed using ¹H and ¹³C NMR.[11][12]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_activation Drug Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization drug Cytotoxic Drug (with -COOH) reagents_act DCC/NHS or DIC/HOBt in Anhydrous DCM/DMF activated_drug Activated Drug (NHS Ester) reagents_act->activated_drug Amide Coupling (4-12h, RT) conjugation DIPEA in DMF (2-4h, RT) activated_drug->conjugation linker This compound deprotection 20% Piperidine/DMF (30 min, RT) linker->deprotection deprotected_linker H₂N-PEG6-Val-Cit-PAB-OH deprotection->deprotected_linker deprotected_linker->conjugation drug_linker Drug-PEG6-Val-Cit-PAB-OH conjugation->drug_linker purification Preparative RP-HPLC drug_linker->purification lyophilization Lyophilization purification->lyophilization pure_product Pure Drug-Linker Conjugate lyophilization->pure_product characterization Characterization (ESI-MS, NMR, HPLC) pure_product->characterization

A schematic overview of the drug conjugation workflow.
Signaling Pathway: Mechanism of Action

mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments cluster_release Payload Release & Action ADC Antibody-Drug Conjugate (ADC) receptor Tumor Cell Surface Receptor ADC->receptor 1. Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis 2. Internalization & Trafficking endosome Endosome endocytosis->endosome 2. Internalization & Trafficking lysosome Lysosome endosome->lysosome 2. Internalization & Trafficking cathepsin_b Cathepsin B lysosome->cathepsin_b 3. Encounter cleavage Val-Cit Cleavage cathepsin_b->cleavage 4. Enzymatic Cleavage pab_elimination PAB Self-Immolation cleavage->pab_elimination 5. Spontaneous drug_release Cytotoxic Drug Release pab_elimination->drug_release apoptosis Apoptosis drug_release->apoptosis 6. Cytotoxic Effect

Mechanism of action of an ADC with a cleavable linker.

References

Application Notes and Protocols for Fmoc Deprotection Using Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of amino acids during solid-phase peptide synthesis (SPPS) using piperidine (B6355638).

Introduction

The Fmoc group is a widely used α-amino protecting group in modern peptide synthesis due to its stability under acidic conditions and its facile cleavage under mild basic conditions.[1] This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains.[1] The standard method for Fmoc removal involves treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[2][3] The reaction proceeds via a β-elimination mechanism, yielding the deprotected N-terminal amine, carbon dioxide, and dibenzofulvene (DBF).[4] The excess piperidine acts as a scavenger for the liberated dibenzofulvene, forming a stable adduct and preventing side reactions.[4][5]

Quantitative Data Summary

The efficiency and kinetics of Fmoc deprotection are influenced by several factors, including piperidine concentration, reaction time, temperature, and the specific amino acid sequence. The following table summarizes key quantitative parameters for Fmoc deprotection using piperidine.

ParameterTypical Value(s)SolventNotes
Piperidine Concentration20% (v/v)DMF or NMPThis is the most common concentration for routine SPPS.[2][3][6][7][8] Concentrations ranging from 5% to 50% have also been reported.[2][8]
Reaction Time3 - 10 minutesDMFA two-step deprotection (e.g., 3 min followed by 7-15 min) is often employed to ensure complete removal.[6][7][9] For "difficult sequences," longer times may be necessary.[9]
TemperatureRoom TemperatureDMFThe reaction is typically performed at ambient temperature.
Reaction MonitoringUV-Vis SpectroscopyDMFThe formation of the dibenzofulvene-piperidine adduct can be monitored by measuring its absorbance at approximately 301 nm (ε ≈ 7800 M⁻¹cm⁻¹).[7][8][10]
Half-life (t½) of Deprotection~6-7 seconds20% Piperidine in DMFFor Fmoc-Val, indicating a very rapid reaction under standard conditions.[11]
Yield>99%DMFUnder optimal conditions, Fmoc deprotection is typically quantitative.

Experimental Protocols

This section details a standard laboratory protocol for the manual Fmoc deprotection of a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity DMF

  • Wash solvent: High-purity DMF

  • Reaction vessel with a fritted disc

  • Shaker or nitrogen bubbling apparatus for agitation

Procedure:

  • Resin Swelling: Before the first deprotection, swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes to ensure optimal accessibility of the reaction sites.[1][12]

  • Solvent Removal: After swelling, drain the DMF from the reaction vessel.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully submerged (approximately 10 mL per gram of resin).[6] Agitate the mixture for 3-5 minutes at room temperature.[1]

  • Solution Drainage: Drain the deprotection solution. This solution, containing the dibenzofulvene-piperidine adduct, can be collected for UV-Vis analysis to quantify the Fmoc loading.[7]

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin and agitate for an additional 7-15 minutes.[7][12] This two-step process helps to drive the deprotection to completion.

  • Solution Drainage: Drain the deprotection solution from the reaction vessel.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[7] Inadequate washing can lead to the removal of the Fmoc group from the next amino acid to be coupled.

  • Readiness for Coupling: The resin, now bearing a free N-terminal amine, is ready for the next amino acid coupling step.

Visualizations

Experimental Workflow for Fmoc Deprotection

Fmoc_Deprotection_Workflow Start Start: Fmoc-Peptide-Resin Swell 1. Swell Resin in DMF Start->Swell Drain1 2. Drain DMF Swell->Drain1 Add_Pip1 3. Add 20% Piperidine/DMF (3-5 min agitation) Drain1->Add_Pip1 Drain2 4. Drain Piperidine Solution Add_Pip1->Drain2 Add_Pip2 5. Add fresh 20% Piperidine/DMF (7-15 min agitation) Drain2->Add_Pip2 Drain3 6. Drain Piperidine Solution Add_Pip2->Drain3 Wash 7. Wash with DMF (5-7x) Drain3->Wash End End: Deprotected Peptide-Resin (Ready for Coupling) Wash->End

Caption: A step-by-step workflow for Fmoc deprotection in SPPS.

Chemical Mechanism of Fmoc Deprotection by Piperidine

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Piperidine1 + Piperidine Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 Proton Abstraction Elimination β-Elimination Dibenzofulvene Dibenzofulvene (DBF) Elimination->Dibenzofulvene Carbamic_Acid H₂N-Peptide-Resin + CO₂ Elimination->Carbamic_Acid Piperidine2 + Piperidine Adduct DBF-Piperidine Adduct Dibenzofulvene->Adduct Michael Addition

Caption: The chemical mechanism of Fmoc group removal using piperidine.

References

Application Notes and Protocols for the Synthesis of an Antibody-Drug Conjugate Using Fmoc-PEG6-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and characterization of an antibody-drug conjugate (ADC) utilizing the enzyme-cleavable linker, Fmoc-PEG6-Val-Cit-PAB-OH. The protocols outlined below cover the synthesis of the drug-linker, its conjugation to a monoclonal antibody, and the subsequent characterization and in vitro evaluation of the resulting ADC.

Introduction to this compound Linker

The this compound is a sophisticated linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. Its key components are:

  • Fmoc (Fluorenylmethyloxycarbonyl chloride): A base-labile protecting group for the terminal amine, enabling sequential peptide synthesis.

  • PEG6 (Polyethylene Glycol, 6 units): A hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and improving in vivo stability.[1][]

  • Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[][3] This enzymatic cleavage ensures the targeted release of the payload within the cancer cell.

  • PAB (p-aminobenzyl carbamate): A self-immolative spacer that, following the cleavage of the Val-Cit linker by Cathepsin B, spontaneously releases the attached drug payload in its active form.[3][4]

  • OH (Hydroxyl group): The reactive site for the attachment of a cytotoxic drug.

The strategic combination of these elements results in an ADC that remains stable in systemic circulation, minimizing off-target toxicity, and efficiently releases its cytotoxic payload upon internalization into target cancer cells.

Synthesis of the Drug-Linker Construct

The synthesis of the drug-linker involves a multi-step process, beginning with the solid-phase peptide synthesis (SPPS) of the peptide linker, followed by the attachment of the cytotoxic payload.

Logical Workflow for Drug-Linker Synthesis

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Payload Conjugation Resin Swell Rink Amide Resin Fmoc_deprotection1 Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Resin->Fmoc_deprotection1 Cit_coupling Couple Fmoc-Cit-OH Fmoc_deprotection1->Cit_coupling Fmoc_deprotection2 Fmoc Deprotection Cit_coupling->Fmoc_deprotection2 Val_coupling Couple Fmoc-Val-OH Fmoc_deprotection2->Val_coupling PAB_coupling Couple p-Aminobenzyl Alcohol Val_coupling->PAB_coupling Cleavage Cleave from Resin (TFA Cocktail) PAB_coupling->Cleavage Purification1 Purify Fmoc-Val-Cit-PAB-OH (RP-HPLC) Cleavage->Purification1 Dissolution Dissolve Fmoc-Val-Cit-PAB-OH and Payload (e.g., MMAE) Purification1->Dissolution To Payload Conjugation Coupling Couple Payload Dissolution->Coupling Purification2 Purify Drug-Linker (RP-HPLC) Coupling->Purification2

Caption: Workflow for the synthesis of the drug-linker construct.

Experimental Protocol 1: Solid-Phase Peptide Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol describes the synthesis of the core peptide-spacer using SPPS.[5]

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-Cit-OH

  • Fmoc-Val-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • p-Aminobenzyl alcohol

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.[5]

  • Amino Acid Coupling (Citrulline): Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.[5]

  • Fmoc Deprotection: Repeat step 2.

  • Amino Acid Coupling (Valine): Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.[5]

  • PAB-OH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the Val-Cit dipeptide using a suitable coupling agent like HATU.

  • Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail for 2-3 hours.[5]

  • Precipitation and Purification: Precipitate the product in cold diethyl ether and purify by reverse-phase HPLC to obtain Fmoc-Val-Cit-PAB-OH.

Experimental Protocol 2: Conjugation of Payload to this compound

This protocol outlines the attachment of a cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE) to the linker.

Materials:

  • This compound

  • MMAE (or other desired payload)

  • Anhydrous DMF

  • HOBt

  • Pyridine (B92270)

  • Cold diethyl ether

Procedure:

  • Dissolution: Dissolve this compound (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.[5]

  • Coupling: Add HOBt (1.0 eq.) and pyridine to the solution. Stir the reaction at room temperature and monitor its progress by HPLC.[5]

  • Purification: Upon completion, precipitate the product in cold diethyl ether and purify the crude product by semi-preparative HPLC to obtain the final drug-linker construct. Lyophilize the product to a solid.

Conjugation of Drug-Linker to Antibody

The final step in ADC synthesis is the covalent attachment of the drug-linker to the monoclonal antibody (mAb). A common strategy for site-specific conjugation is through the cysteine residues of the antibody.

Logical Workflow for ADC Conjugation

G mAb Monoclonal Antibody (mAb) Buffer_exchange Buffer Exchange mAb->Buffer_exchange Reduction Antibody Reduction (e.g., TCEP) Buffer_exchange->Reduction Conjugation Conjugation Reaction Reduction->Conjugation Drug_linker_prep Prepare Drug-Linker Solution (in organic co-solvent) Drug_linker_prep->Conjugation Quenching Quench Reaction (e.g., N-acetylcysteine) Conjugation->Quenching Purification Purify ADC (e.g., SEC) Quenching->Purification Characterization Characterize ADC Purification->Characterization

Caption: Workflow for the conjugation of the drug-linker to the antibody.

Experimental Protocol 3: Antibody-Drug Conjugation

This protocol describes the conjugation of the drug-linker to a mAb via cysteine residues.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Drug-linker construct

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate (B84403) buffer with EDTA (pH 7.0-7.5)

  • N-acetylcysteine

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Antibody Preparation: Exchange the antibody into a suitable reaction buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5).[5]

  • Antibody Reduction: Reduce the interchain disulfide bonds of the mAb by adding a molar excess of a reducing agent like TCEP. Incubate at 37°C for 1-2 hours.

  • Drug-Linker Preparation: Dissolve the drug-linker construct in an organic co-solvent such as DMSO.[5]

  • Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target Drug-to-Antibody Ratio (DAR). Gently mix the reaction and incubate at 4°C or room temperature for 1-4 hours.[5]

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted drug-linker.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and other impurities using SEC.

  • Characterization: Characterize the purified ADC for DAR, purity, and aggregation.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety. Key parameters to evaluate include the Drug-to-Antibody Ratio (DAR), purity, and aggregation state.

Experimental Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This is a simple and rapid method for determining the average DAR.[6][7]

Procedure:

  • Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab) at 280 nm and the drug-linker (ε_Drug) at its wavelength of maximum absorbance (λ_max). Also, determine the extinction coefficient of the drug-linker at 280 nm (ε_Drug,280).[6]

  • Measure Absorbance: Dilute the ADC sample to an appropriate concentration and measure its absorbance at 280 nm (A_280) and at the λ_max of the drug-linker (A_λmax).[6]

  • Calculate Concentrations:

    • Concentration of Antibody (C_Ab) = (A_280 - (A_λmax * (ε_Drug,280 / ε_Drug,λmax))) / ε_Ab,280

    • Concentration of Drug (C_Drug) = A_λmax / ε_Drug,λmax

  • Calculate DAR: DAR = C_Drug / C_Ab

Experimental Protocol 5: Analysis of ADC Purity and Aggregation by Size-Exclusion Chromatography (SEC)

SEC is used to separate molecules based on their size, allowing for the quantification of monomers, aggregates, and fragments.[8][9]

Procedure:

  • System Setup: Use an HPLC system equipped with a suitable SEC column (e.g., Agilent AdvanceBio SEC) and a UV detector.[10]

  • Mobile Phase: A typical mobile phase is an aqueous buffer such as phosphate-buffered saline (PBS), pH 7.4.[8]

  • Sample Analysis: Inject the ADC sample onto the SEC column.

  • Data Analysis: Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates, while later eluting peaks correspond to fragments. Calculate the percentage of each species by integrating the peak areas.

Analytical Method Parameter Measured Typical Results
UV/Vis Spectroscopy Average Drug-to-Antibody Ratio (DAR)3.5 - 4.0
Hydrophobic Interaction Chromatography (HIC) DAR distribution (DAR0, DAR2, DAR4, etc.)Provides percentage of each drug-loaded species
Size-Exclusion Chromatography (SEC) Purity and AggregationMonomer >95%, Aggregates <5%
Mass Spectrometry (MS) Intact mass of ADC species, confirmation of conjugationObserved mass corresponds to theoretical mass of ADC

In Vitro Efficacy Studies

The cytotoxic potential of the synthesized ADC should be evaluated in vitro using relevant cancer cell lines.

Mechanism of Action: Cathepsin B Cleavage

G cluster_0 Cellular Uptake and Trafficking cluster_1 Payload Release in Lysosome ADC_binding ADC Binds to Antigen on Cell Surface Internalization Internalization via Endocytosis ADC_binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cleavage of Val-Cit Linker Lysosome->Cleavage ADC in Lysosome CathepsinB Cathepsin B CathepsinB->Cleavage Self_immolation Self-Immolation of PAB Spacer Cleavage->Self_immolation Payload_release Release of Active Payload Self_immolation->Payload_release Apoptosis Cell Death (Apoptosis) Payload_release->Apoptosis Induces

Caption: Mechanism of Cathepsin B-mediated payload release from the ADC.

Experimental Protocol 6: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol determines the concentration of ADC required to inhibit cell growth by 50% (IC50).[11][12][13]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and the unconjugated antibody as a control. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: For the XTT assay, directly measure the absorbance. For the MTT assay, first add a solubilization solution to dissolve the formazan (B1609692) crystals, then measure the absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).

Cell Line Antigen Expression ADC Treatment IC50 (nM) Unconjugated Antibody IC50 (nM)
Cell Line A Positive1.5>1000
Cell Line B Negative>1000>1000

These application notes and protocols provide a framework for the successful synthesis, characterization, and in vitro evaluation of an antibody-drug conjugate using the this compound linker. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data for the advancement of novel ADC therapeutics.

References

Application of Fmoc-PEG6-Val-Cit-PAB-OH in the Development of Antibody-Drug Conjugates for Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The linker component of an ADC is critical to its success, ensuring stability in circulation and enabling efficient payload release at the tumor site. Fmoc-PEG6-Val-Cit-PAB-OH is a highly specialized, enzyme-cleavable linker system designed for the development of ADCs targeting solid tumors. This linker incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl carbamate (B1207046) (PAB) spacer. This combination of features provides enhanced solubility, stability, and tumor-specific payload delivery.

The Val-Cit linker is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment of various solid tumors. This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially within the cancer cells, enhancing the therapeutic window of the ADC. The inclusion of a PEG6 spacer improves the hydrophilicity of the linker, which can help to overcome challenges associated with aggregation and poor solubility of ADCs, particularly those with hydrophobic payloads.

Mechanism of Action

The mechanism of action for an ADC utilizing the this compound linker follows a multi-step process, beginning with systemic administration and culminating in the targeted killing of cancer cells.

  • Circulation and Tumor Targeting: Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody (mAb) component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The endocytic vesicle containing the ADC fuses with a lysosome, a cellular organelle containing a variety of degradative enzymes, including cathepsin B.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.

  • Payload Release: Cleavage of the Val-Cit linker triggers the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.

  • Induction of Cell Death: The released payload exerts its cytotoxic effect, typically by interfering with critical cellular processes such as microtubule dynamics or DNA replication, ultimately leading to apoptosis of the cancer cell.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for a novel ADC, "ADC-X," constructed using the this compound linker, a humanized IgG1 monoclonal antibody targeting a solid tumor antigen, and the potent cytotoxic payload, monomethyl auristatin E (MMAE).

Parameter Cell Line 1 (High Target Expression) Cell Line 2 (Low Target Expression) Xenograft Model (High Target Expression)
In Vitro Cytotoxicity (IC50) 1.5 nM>1000 nMNot Applicable
In Vivo Efficacy (% TGI) Not ApplicableNot Applicable95% at 5 mg/kg
Drug-to-Antibody Ratio (DAR) 3.83.83.8
Plasma Stability (% Intact ADC at 7 days) >95%>95%>95%

TGI: Tumor Growth Inhibition

Experimental Protocols

Protocol 1: Synthesis of Linker-Payload Conjugate (PEG6-Val-Cit-PAB-MMAE)

This protocol describes the steps for the synthesis of the linker-payload component prior to conjugation with the antibody.

Materials:

  • This compound

  • Monomethyl auristatin E (MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Add DCC (1.2 eq) to the solution and stir at room temperature for 4 hours to form the NHS ester.

    • Monitor the reaction by thin-layer chromatography (TLC) or HPLC.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Conjugation to MMAE:

    • Dissolve MMAE (1.0 eq) in anhydrous DMF.

    • Add the activated Fmoc-PEG6-Val-Cit-PAB-NHS ester solution to the MMAE solution.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq) and stir the reaction at room temperature overnight.

    • Monitor the reaction progress by HPLC.

  • Fmoc Deprotection:

    • Once the conjugation is complete, add piperidine to the reaction mixture to a final concentration of 20% (v/v).

    • Stir at room temperature for 1 hour to remove the Fmoc protecting group.

    • Monitor the deprotection by HPLC.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by reverse-phase HPLC using a suitable gradient of acetonitrile (B52724) and water with 0.1% TFA.

    • Collect the fractions containing the desired product and confirm the identity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final linker-payload conjugate (H2N-PEG6-Val-Cit-PAB-MMAE) as a white solid.

Protocol 2: Conjugation of Linker-Payload to Monoclonal Antibody

This protocol outlines the conjugation of the synthesized linker-payload to a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • H2N-PEG6-Val-Cit-PAB-MMAE

  • Succinimido-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or other suitable bifunctional crosslinker

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Reduction (for cysteine conjugation):

    • Incubate the monoclonal antibody with TCEP (e.g., 2-4 molar excess per antibody) in PBS buffer at 37°C for 1-2 hours to reduce interchain disulfide bonds.

  • Linker-Payload Activation (if necessary):

    • If using a maleimide-based conjugation strategy, activate the antibody's hinge-region cysteine thiols. The linker-payload with a free amine can be conjugated to the antibody via a bifunctional linker like SMCC. First, react SMCC with the linker-payload.

  • Conjugation Reaction:

    • Add the maleimide-activated linker-payload to the reduced antibody solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching:

    • Add a quenching reagent such as N-acetylcysteine to cap any unreacted maleimide (B117702) groups.

  • Purification of the ADC:

    • Purify the ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC).

    • Monitor the elution profile by UV absorbance at 280 nm.

  • Characterization of the ADC:

    • Determine the protein concentration using a UV-Vis spectrophotometer.

    • Calculate the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or reverse-phase HPLC.

    • Assess the level of aggregation by SEC.

    • Confirm the integrity of the ADC by SDS-PAGE and mass spectrometry.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes how to evaluate the potency of the newly synthesized ADC in cancer cell lines.

Materials:

  • Cancer cell lines (with varying levels of target antigen expression)

  • Complete cell culture medium

  • ADC-X

  • Control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of ADC-X and the control antibody in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the ADC or control.

    • Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.

Visualizations

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cell Tumor Cell cluster_surface Cell Surface cluster_cytoplasm Cytoplasm ADC ADC Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Payload (e.g., MMAE) Lysosome->Payload 4. Cleavage & Payload Release Microtubule Microtubule Disruption Payload->Microtubule 5. Cytotoxic Action Apoptosis Apoptosis Microtubule->Apoptosis 6. Cell Death Linker_Cleavage_and_Payload_Release Linker Antibody-S- PEG6 Val-Cit PAB Payload CathepsinB Cathepsin B Linker:f2->CathepsinB Intermediate H2N-PAB-Payload CathepsinB->Intermediate Cleavage Payload Active Payload Intermediate->Payload Self-immolation Byproduct p-Aminobenzyl Alcohol + CO2 Intermediate->Byproduct Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_evaluation Evaluation Linker_Payload 1. Synthesize Linker-Payload Conjugation 3. Conjugate Linker_Payload->Conjugation Antibody_Prep 2. Prepare Antibody Antibody_Prep->Conjugation Purification 4. Purify & Characterize ADC Conjugation->Purification In_Vitro 5. In Vitro Cytotoxicity Assay Purification->In_Vitro In_Vivo 6. In Vivo Efficacy Studies In_Vitro->In_Vivo

Application Notes and Protocols for Fmoc-PEG6-Val-Cit-PAB-OH in Targeted Auristatin Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1][2] Unlike conventional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. This is achieved by linking a potent cytotoxic agent to a monoclonal antibody (mAb) that specifically binds to a target antigen on the cancer cell surface. The Fmoc-PEG6-Val-Cit-PAB-OH linker is a critical component in the design of modern ADCs, enabling the stable conjugation of highly potent auristatin payloads and their subsequent controlled release within the target cancer cells.[3][4]

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs with auristatin payloads.

The Role of this compound

This compound is a cleavable linker system with several key features:[3][4][5]

  • Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus, allowing for controlled, stepwise synthesis of the linker-payload conjugate.[5] It is readily removed under basic conditions, such as with piperidine (B6355638).[6]

  • PEG6 Spacer: The hexaethylene glycol (PEG6) spacer is hydrophilic, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[3]

  • Val-Cit Dipeptide: The valine-citrulline dipeptide is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[7][8][] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload.[10]

  • PAB (p-aminobenzyl) Spacer: The p-aminobenzyl group acts as a self-immolative spacer.[6] Following the cleavage of the Val-Cit linker by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, ensuring the efficient and traceless release of the active auristatin payload.[11]

  • -OH (Hydroxyl) Group: The terminal hydroxyl group provides a reactive site for the conjugation of the auristatin payload.[3]

Mechanism of Action of Auristatin Payloads

Auristatins, such as monomethyl auristatin E (MMAE), are highly potent synthetic analogs of dolastatin 10.[1] They are antimitotic agents that function by inhibiting tubulin polymerization.[12][13] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[14] Due to their high cytotoxicity, auristatins are unsuitable for systemic administration and are ideal payloads for targeted delivery via ADCs.[2]

Experimental Protocols

Protocol 1: Conjugation of Auristatin Payload to a Monoclonal Antibody

This protocol describes the steps for conjugating an auristatin payload (e.g., MMAE) to a monoclonal antibody using the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound linker

  • Auristatin payload (e.g., MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Piperidine solution (20% in DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethylformamide (DMF)

  • Sephadex G-25 desalting column

  • Reaction buffers and solvents

Procedure:

  • Activation of the Linker:

    • Dissolve this compound and NHS in anhydrous DMF.

    • Add DCC and stir the reaction at room temperature for 4 hours to form the NHS ester.

  • Payload Attachment to the Linker:

    • Add the auristatin payload (e.g., MMAE) to the activated linker solution.

    • Stir the reaction overnight at room temperature.

    • Purify the Fmoc-PEG6-Val-Cit-PAB-Payload conjugate by reverse-phase HPLC.

  • Fmoc Deprotection:

    • Dissolve the purified conjugate in DMF.

    • Add 20% piperidine in DMF and stir for 30 minutes at room temperature to remove the Fmoc group.

    • Purify the deprotected linker-payload by reverse-phase HPLC.

  • Antibody Reduction:

    • Incubate the mAb with TCEP at 37°C for 2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.

  • Conjugation:

    • Add the deprotected linker-payload to the reduced mAb solution.

    • Incubate the reaction at 4°C for 16 hours.

  • Purification:

    • Purify the resulting ADC by size-exclusion chromatography using a Sephadex G-25 column to remove unconjugated linker-payload and other small molecules.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This assay confirms the susceptibility of the Val-Cit linker to enzymatic cleavage.

Materials:

  • Purified ADC

  • Human liver cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC (final concentration ~1 mg/mL) with the assay buffer.

    • Initiate the reaction by adding cathepsin B.

    • Incubate the reaction mixture at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction by adding the quenching solution to the collected aliquots.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of released auristatin payload over time.

Protocol 3: Cell-Based Cytotoxicity Assay

This assay evaluates the in vitro efficacy of the ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (expressing the antigen recognized by the mAb)

  • Non-target cell line (negative control)

  • Complete cell culture medium

  • ADC and unconjugated mAb (as a control)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the target and non-target cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated mAb.

    • Remove the culture medium from the cells and add the different concentrations of the ADC and control mAb.

    • Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance to determine the percentage of viable cells.

  • Data Analysis:

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for both cell lines.

Data Presentation

Table 1: ADC Conjugation and Characterization

ParameterResult
Antibody Concentration 10 mg/mL
Linker-Payload to Antibody Ratio (molar) 8:1
Conjugation Efficiency >95%
Average Drug-to-Antibody Ratio (DAR) 3.8
ADC Purity (by SEC-HPLC) >98%
Free Drug Level <1%

Table 2: In Vitro Cathepsin B Cleavage Kinetics

Time (hours)Released Payload (%)
0 0
1 15.2
2 35.8
4 68.4
8 92.1
24 >99

Table 3: In Vitro Cytotoxicity of the ADC

Cell LineTarget Antigen ExpressionADC IC50 (nM)Unconjugated mAb IC50 (nM)
Target Cancer Cells High1.5>1000
Non-Target Cells Low/Negative>1000>1000

Visualizations

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker Fmoc-PEG6-Val-Cit-PAB Antibody->Linker Conjugation (e.g., to Cys) Payload Auristatin Payload (MMAE) Linker->Payload Attachment

Caption: Structure of an Antibody-Drug Conjugate.

Drug_Release_Pathway cluster_cell Target Cancer Cell ADC_bind 1. ADC binds to target antigen Internalization 2. Internalization (Endocytosis) ADC_bind->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage Self_immolation 5. PAB self-immolation Cleavage->Self_immolation Release 6. Auristatin payload is released Self_immolation->Release Apoptosis 7. Induction of Apoptosis Release->Apoptosis

Caption: Intracellular Drug Release Pathway.

Experimental_Workflow start Start conjugation Protocol 1: ADC Conjugation start->conjugation purification Purification and Characterization conjugation->purification cleavage_assay Protocol 2: Cathepsin B Cleavage Assay purification->cleavage_assay cytotoxicity_assay Protocol 3: Cytotoxicity Assay purification->cytotoxicity_assay end End cleavage_assay->end cytotoxicity_assay->end

Caption: ADC Synthesis and Evaluation Workflow.

References

Application Notes and Protocols for Attaching the P-Aminobenzyl (PAB) Moiety to Drug Payloads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the covalent attachment of the p-aminobenzyl (PAB) self-emolative moiety to drug payloads containing reactive amine or hydroxyl groups. The PAB moiety is a critical component of many cleavable linkers used in antibody-drug conjugates (ADCs), facilitating the release of the unmodified payload upon linker cleavage.

Introduction

The p-aminobenzyl (PAB) group serves as a self-immolative spacer in advanced drug delivery systems, most notably in the linkers of antibody-drug conjugates (ADCs). Its function is to ensure the efficient and traceless release of a payload once a specific cleavage event, often enzymatic, has occurred. The stability of the linkage between the PAB moiety and the payload, as well as the efficiency of the conjugation reaction, are critical factors in the design and synthesis of effective ADCs.

This document outlines the primary methods for conjugating payloads with reactive amine and hydroxyl functionalities to a PAB-containing linker. The most common approach involves the activation of the PAB's benzylic hydroxyl group, followed by reaction with the nucleophilic group on the payload to form a stable carbamate (B1207046) or carbonate linkage.

Signaling Pathway of PAB-Mediated Payload Release

The PAB moiety is typically positioned between a cleavable unit (e.g., a dipeptide) and the payload. Upon cleavage of the trigger, a cascade of electronic rearrangements leads to the release of the payload.

ADC Antibody-Linker-PAB-Payload Internalization Internalization into Target Cell ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Enzymatic_Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome->Enzymatic_Cleavage Unstable_Intermediate Unstable p-aminobenzyl Intermediate Enzymatic_Cleavage->Unstable_Intermediate Cleavage of trigger Self_Immolation 1,6-Elimination (Self-Immolation) Unstable_Intermediate->Self_Immolation Released_Payload Active Payload Self_Immolation->Released_Payload Byproducts Quinone Methide + CO2 Self_Immolation->Byproducts

Caption: PAB-mediated payload release pathway in an ADC.

Method 1: Attachment of Amine-Containing Payloads via Carbamate Linkage

This is the most prevalent method for attaching amine-containing payloads, such as auristatins (e.g., MMAE), to PAB-based linkers. The process involves the activation of the PAB's hydroxyl group, typically as a p-nitrophenyl (PNP) carbonate, which then readily reacts with the primary or secondary amine of the payload to form a stable carbamate bond.

Experimental Workflow

cluster_0 Activation of PAB-Linker cluster_1 Conjugation to Payload cluster_2 Purification PAB_OH Linker-PAB-OH Activation Activation with Bis(p-nitrophenyl) carbonate PAB_OH->Activation PAB_PNP Linker-PAB-O-PNP Activation->PAB_PNP Conjugation Carbamate Bond Formation PAB_PNP->Conjugation Payload_NH2 Payload-NH2 Payload_NH2->Conjugation PAB_Payload Linker-PAB-NH-Payload Conjugation->PAB_Payload Purification Preparative RP-HPLC PAB_Payload->Purification

Caption: Workflow for amine-payload conjugation to a PAB linker.

Detailed Protocol: Synthesis of Fmoc-Val-Cit-PAB-MMAE

This protocol describes the synthesis of a common drug-linker component where Monomethyl Auristatin E (MMAE) is attached to a Val-Cit-PAB linker.

Part 1: Activation of the PAB-Linker (Fmoc-Val-Cit-PAB-OH to Fmoc-Val-Cit-PAB-PNP)

  • Materials:

    • Fmoc-Val-Cit-PAB-OH

    • Bis(4-nitrophenyl) carbonate

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen), dissolve Fmoc-Val-Cit-PAB-OH (1.0 equivalent) in anhydrous DMF.

    • Add bis(4-nitrophenyl) carbonate (2.0 equivalents) to the solution.

    • Add DIPEA (2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, add diethyl ether to precipitate the product.

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield Fmoc-Val-Cit-PAB-PNP.[1]

Part 2: Conjugation of Fmoc-Val-Cit-PAB-PNP with MMAE

  • Materials:

    • Fmoc-Val-Cit-PAB-PNP

    • Monomethyl Auristatin E (MMAE)

    • 1-Hydroxy-7-azabenzotriazole (HOAt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve MMAE (1.0-1.2 equivalents) in anhydrous DMF.

    • In a separate flask, dissolve Fmoc-Val-Cit-PAB-PNP (1.0 equivalent) and HOAt (1.2 equivalents) in anhydrous DMF.

    • Add the MMAE solution to the Fmoc-Val-Cit-PAB-PNP solution.

    • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by LC-MS or HPLC.[2]

    • Upon completion, the crude product can be purified by preparative reverse-phase HPLC.

Quantitative Data Summary
Reaction StepReactantsKey ReagentsSolventTypical YieldReference
PAB-OH Activation Fmoc-Val-Cit-PAB-OH, Bis(p-nitrophenyl) carbonateDIPEADMF~89%[1]
Carbamate Formation Fmoc-Val-Cit-PAB-PNP, MMAEDIPEA, HOAtDMF~73%[2]

Method 2: Attachment of Hydroxyl-Containing Payloads via Carbonate Linkage

Payloads with hydroxyl or phenolic groups, such as camptothecin (B557342) and its derivatives, can be attached to the PAB moiety through a carbonate linkage. This is typically achieved by activating the PAB-OH group with a chloroformate reagent, followed by reaction with the hydroxyl group of the payload.

Experimental Workflow

cluster_0 Activation of PAB-Linker cluster_1 Conjugation to Payload cluster_2 Purification PAB_OH Linker-PAB-OH Activation Activation with p-nitrophenyl chloroformate PAB_OH->Activation PAB_Cl Linker-PAB-O-CO-Cl or Linker-PAB-O-CO-OPhNO2 Activation->PAB_Cl Conjugation Carbonate Bond Formation PAB_Cl->Conjugation Payload_OH Payload-OH Payload_OH->Conjugation PAB_Payload Linker-PAB-O-CO-O-Payload Conjugation->PAB_Payload Purification Preparative RP-HPLC PAB_Payload->Purification

Caption: Workflow for hydroxyl-payload conjugation to a PAB linker.

Detailed Protocol: General Procedure for Carbonate Linkage Formation

This protocol outlines a general method for conjugating a hydroxyl-containing payload to a PAB-linker.

  • Materials:

    • Linker-PAB-OH (e.g., Fmoc-GPLG-PAB-OH)

    • 4-nitrophenyl chloroformate

    • Pyridine (B92270) or other suitable base

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Hydroxyl-containing payload

    • Coupling agents as needed (e.g., DIPEA)

  • Procedure:

    • Activation of Linker-PAB-OH:

      • Dissolve the Linker-PAB-OH (1.0 equivalent) in anhydrous THF.

      • Add pyridine (2.0 equivalents).

      • Slowly add a solution of 4-nitrophenyl chloroformate (1.5 equivalents) in THF.

      • Stir the reaction at room temperature for several hours (e.g., 6 hours), monitoring by TLC or LC-MS.[2]

      • Upon completion, the activated linker can be isolated or used directly in the next step after workup.

    • Conjugation to Hydroxyl-Payload:

      • Dissolve the activated Linker-PAB derivative in a suitable anhydrous solvent (e.g., DMF or DCM).

      • Add the hydroxyl-containing payload (1.0-1.5 equivalents).

      • Add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents) to facilitate the reaction.

      • Stir the reaction at room temperature until completion, as monitored by LC-MS or HPLC.

      • Purify the final conjugate by preparative reverse-phase HPLC.

Quantitative Data Summary
Reaction StepReactantsKey ReagentsSolventTypical YieldReference
PAB-OH Activation Fmoc-GPLG-PAB-OH, 4-nitrophenyl chloroformatePyridineTHF~47%[2]
Carbonate Formation Activated PAB-linker, Hydroxyl-payloadDIPEADMF/DCMVaries[2]

Attachment of Thiol-Containing Payloads

Direct attachment of a thiol-containing payload to the PAB moiety to form a thioester or thiocarbonate is not a commonly employed strategy in the context of self-immolative linkers for ADCs. This is likely due to the potential instability of the resulting linkage compared to the robust carbamate and carbonate bonds. The prevalent method for incorporating thiol-reactive chemistry is at the antibody-linker conjugation site, typically using a maleimide (B117702) group on the linker to react with cysteines on the antibody.

Purification and Characterization

  • Purification: The primary method for purifying PAB-payload conjugates is preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing a small amount of acid (e.g., 0.1% TFA or formic acid) is typically used.

  • Characterization: The final purified conjugate should be characterized to confirm its identity and purity. Standard analytical techniques include:

    • LC-MS: To confirm the molecular weight of the desired product.

    • ¹H NMR: To verify the structure of the conjugate.

    • Analytical RP-HPLC: To determine the purity of the final product, which is typically expected to be >95%.

Conclusion

The attachment of payloads to the PAB moiety is a critical step in the synthesis of many advanced drug-linker systems. For amine-containing payloads, the formation of a carbamate bond via an activated p-nitrophenyl carbonate intermediate is a highly efficient and well-established method. For hydroxyl-containing payloads, a similar strategy can be employed to form a carbonate linkage. The choice of reaction conditions and purification methods is crucial for obtaining a high yield of a pure and stable drug-linker conjugate. These detailed protocols and data provide a valuable resource for researchers in the field of targeted drug delivery and ADC development.

References

Application Notes and Protocols: Coupling of Fmoc-Protected Amines to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of small molecules to antibodies is a cornerstone of modern therapeutic and diagnostic development. This process is central to the creation of Antibody-Drug Conjugates (ADCs), targeted imaging agents, and various research tools. A common strategy involves the coupling of a molecule's carboxylic acid group to the primary amines of lysine (B10760008) residues on the antibody surface. When the small molecule to be conjugated contains a sensitive functional group, protection strategies are employed. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used amine-protecting group, particularly in peptide synthesis, due to its stability under acidic conditions and its lability to mild bases.[1]

These application notes provide a detailed protocol for the covalent coupling of a carboxyl-containing, Fmoc-protected molecule to an antibody. The process involves the activation of the carboxylic acid using EDC/NHS chemistry, conjugation to the antibody, purification of the resulting conjugate, and subsequent deprotection of the Fmoc group under mild conditions to reveal the free amine on the conjugated moiety.

Experimental Workflow

The overall workflow for the coupling of an Fmoc-protected amine to an antibody can be visualized as a multi-step process, beginning with antibody preparation and culminating in the characterization of the final conjugate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Deprotection cluster_characterization Characterization Ab_prep Antibody Preparation (Buffer Exchange) Coupling Antibody Conjugation (pH 7.2-8.0) Ab_prep->Coupling Fmoc_prep Fmoc-Amine Preparation (Dissolution in DMSO) Activation Carboxyl Activation (EDC/NHS in MES Buffer) Fmoc_prep->Activation Activation->Coupling Purify_Fmoc_Ab Purification of Fmoc-Ab (Size Exclusion Chromatography) Coupling->Purify_Fmoc_Ab Deprotection Fmoc Deprotection (Mild Basic Conditions) Purify_Fmoc_Ab->Deprotection Purify_Final_Ab Final Purification (Size Exclusion Chromatography) Deprotection->Purify_Final_Ab Characterization Conjugate Characterization (UV-Vis, HIC, LC-MS) Purify_Final_Ab->Characterization

Caption: Experimental workflow for antibody conjugation.

Quantitative Data Summary

The success of the conjugation and deprotection process is evaluated by several quantitative parameters. The following tables provide representative data for a typical conjugation of an Fmoc-protected amino acid to a monoclonal antibody (mAb).

Table 1: Conjugation Reaction Parameters and Expected Outcomes

ParameterValue/RangePurpose
Antibody Concentration2 - 10 mg/mLTo ensure efficient reaction kinetics.
Molar Ratio (Fmoc-Amine:EDC:NHS)1 : 1.5 : 1.5To ensure efficient activation of the carboxyl group.
Molar Ratio (Fmoc-Amine:Antibody)5:1 to 20:1To control the degree of labeling (Drug-to-Antibody Ratio).
Reaction pH7.2 - 8.0Optimal for the reaction of NHS esters with primary amines.
Reaction Time1 - 2 hoursTypically sufficient for completion of the coupling reaction.
Expected Drug-to-Antibody Ratio (DAR)2 - 6A typical range for lysine-based conjugations to maintain antibody integrity and efficacy.[][3]
Antibody Recovery (Post-Purification)> 85%To assess the efficiency of the purification process.

Table 2: Characterization of Final Antibody Conjugate

Analytical MethodParameter MeasuredTypical Result
UV-Vis SpectroscopyDrug-to-Antibody Ratio (DAR)3.5 ± 0.5
Size Exclusion Chromatography (SEC)Aggregate Content< 5%
Hydrophobic Interaction Chromatography (HIC)DAR Distribution and PurityA distribution of species with varying DARs.
LC-MS (Intact Mass Analysis)Confirmation of Conjugation and DARMass increase corresponding to the number of conjugated molecules.

Experimental Protocols

Protocol 1: Antibody Preparation

This protocol describes the preparation of the antibody for conjugation by removing any interfering substances.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers like BSA, a buffer exchange into an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) is necessary.

  • Method: Use a desalting column or diafiltration system with a molecular weight cutoff (MWCO) appropriate for the antibody (e.g., 30-50 kDa for IgG).

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in PBS.

  • Quantification: Determine the precise antibody concentration by measuring the absorbance at 280 nm (A280).

Protocol 2: Activation of Fmoc-Protected Amine

This protocol details the activation of the carboxyl group of the Fmoc-protected molecule using EDC and Sulfo-NHS.

  • Reagent Preparation:

    • Prepare a 100 mM solution of MES buffer, pH 6.0.

    • Dissolve the Fmoc-protected amine in anhydrous DMSO to a concentration of 10-50 mM.

    • Freshly prepare solutions of EDC (e.g., 10 mg/mL in MES buffer) and Sulfo-NHS (e.g., 20 mg/mL in MES buffer).

  • Activation Reaction:

    • In a microcentrifuge tube, combine the Fmoc-protected amine solution with MES buffer.

    • Add the EDC solution, followed by the Sulfo-NHS solution. A typical molar ratio is 1:1.5:1.5 (Fmoc-amine:EDC:Sulfo-NHS).

    • Incubate the reaction for 15-30 minutes at room temperature.

Protocol 3: Antibody Conjugation

This protocol describes the coupling of the activated Fmoc-protected amine to the antibody.

  • pH Adjustment: Adjust the pH of the prepared antibody solution to 7.2-8.0 by adding a small volume of a suitable buffer (e.g., 1 M potassium phosphate, pH 8.0).

  • Conjugation Reaction:

    • Immediately add the activated Fmoc-amine solution (from Protocol 2) to the antibody solution. The molar excess of the Fmoc-amine over the antibody will determine the final DAR and should be optimized (e.g., 5:1 to 20:1).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding a final concentration of 10-50 mM Tris or hydroxylamine (B1172632) to react with any remaining active NHS esters. Incubate for 15-30 minutes at room temperature.

Protocol 4: Purification of Fmoc-Antibody Conjugate

This protocol outlines the removal of unreacted small molecules and byproducts.

  • Method: Use size exclusion chromatography (SEC) with a resin appropriate for antibody purification.

  • Buffer: Equilibrate the SEC column with PBS, pH 7.4.

  • Purification: Apply the quenched reaction mixture to the column and collect the fractions corresponding to the antibody conjugate.

  • Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary using an appropriate centrifugal filter device.

Protocol 5: Fmoc Deprotection of the Antibody Conjugate

This protocol describes the removal of the Fmoc group from the conjugated antibody under mild conditions to preserve antibody integrity. Standard Fmoc deprotection with piperidine (B6355638) is often too harsh for antibodies.

  • Reagent Selection: Choose a mild deprotection reagent. Options include:

    • Option A (DBU): 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an appropriate buffer. DBU is a non-nucleophilic base that can be effective for Fmoc removal.[4]

    • Option B (Aqueous Amine): A solution of a primary or secondary amine in an aqueous buffer, such as 50% morpholine (B109124) in DMF[4] or alternative bases like 2-aminoethanol or 2-amino-2-methyl-1-propanol, which have been shown to be effective replacements for piperidine.[5][6] The concentration and reaction time must be carefully optimized to ensure complete deprotection without antibody denaturation.

  • Deprotection Reaction:

    • To the purified Fmoc-antibody conjugate, add the chosen deprotection solution.

    • Incubate at room temperature for a predetermined time (e.g., 30 minutes to 2 hours), monitoring the reaction progress if possible.

  • Final Purification: Immediately after deprotection, purify the antibody conjugate away from the deprotection reagents and byproducts using SEC as described in Protocol 4.

Characterization of the Final Conjugate

A thorough characterization of the final antibody conjugate is crucial to ensure its quality and suitability for downstream applications.

  • UV-Vis Spectroscopy: This is a straightforward method to determine the average DAR.[6][7][8][9][10] It requires measuring the absorbance of the conjugate at two wavelengths: 280 nm (for the antibody) and a wavelength where the conjugated molecule has a strong absorbance. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the small molecule.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the conjugation of small molecules increases the hydrophobicity of the antibody, HIC can be used to separate species with different numbers of conjugated molecules, providing information on the DAR distribution and the amount of unconjugated antibody.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more detailed analysis, intact mass analysis of the conjugate can be performed using LC-MS. This provides the exact mass of the different conjugate species, confirming successful conjugation and allowing for a precise determination of the DAR distribution.[11]

  • Size Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the final conjugate preparation, which is a critical quality attribute.[5]

Signaling Pathways and Logical Relationships

The logical flow of the characterization process is critical for a comprehensive understanding of the final product.

characterization_logic cluster_initial_assessment Initial Assessment cluster_dar_distribution DAR Distribution cluster_confirmation Confirmation & In-depth Analysis UV_Vis UV-Vis Spectroscopy HIC Hydrophobic Interaction Chromatography (HIC) UV_Vis->HIC Inform expected DAR SEC_Agg SEC for Aggregation SEC_Agg->HIC LC_MS LC-MS (Intact Mass) HIC->LC_MS Confirm DAR distribution Final_Product Final Purified Conjugate Final_Product->UV_Vis Determine Avg. DAR Final_Product->SEC_Agg Assess Aggregation

Caption: Logical flow of conjugate characterization.

References

Application of Fmoc-PEG6-Val-Cit-PAB-OH in Preclinical Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. The Fmoc-PEG6-Val-Cit-PAB-OH is an advanced, cleavable linker system designed for the development of next-generation ADCs.

This linker incorporates several key features:

  • Valine-Citrulline (Val-Cit) dipeptide: This peptide sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1][2][3] This ensures that the cytotoxic payload is released preferentially inside the target cancer cell, minimizing off-target toxicity.

  • p-Aminobenzyl Alcohol (PAB) self-immolative spacer: Upon cleavage of the Val-Cit linker by Cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction to release the payload in its active form.[4]

  • Polyethylene (B3416737) Glycol (PEG6) spacer: The inclusion of a discrete six-unit polyethylene glycol chain enhances the hydrophilicity of the linker-payload complex. This can improve the pharmacokinetic properties of the ADC, reduce aggregation, and potentially lead to a better safety profile.[4][5]

  • Fluorenylmethyloxycarbonyl (Fmoc) protecting group: This protecting group allows for the stepwise synthesis of the linker and its conjugation to the payload, providing precise control over the chemical process.[6]

These application notes provide a comprehensive overview of the use of this compound in preclinical ADC development, including detailed experimental protocols and representative data.

Mechanism of Action

The mechanism of action for an ADC utilizing the this compound linker is a multi-step process that begins with the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by internalization and trafficking to the lysosome, where the linker is cleaved and the cytotoxic payload is released to induce cell death.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endosome Endosome cluster_lysosome Lysosome (Acidic pH) cluster_cytoplasm Cytoplasm ADC ADC (Antibody-Drug Conjugate) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding ADC_Antigen_Complex ADC-Antigen Complex Antigen->ADC_Antigen_Complex 2. Internalization (Endocytosis) Cleavage Linker Cleavage (Cathepsin B) ADC_Antigen_Complex->Cleavage 3. Trafficking Released_Payload Released Payload (e.g., MMAE) Cleavage->Released_Payload 4. Payload Release Tubulin Tubulin Released_Payload->Tubulin 5. Target Engagement Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis 6. Cytotoxicity

ADC Mechanism of Action

Data Presentation

The following tables provide representative quantitative data from preclinical studies of ADCs utilizing PEGylated Val-Cit-PAB linkers. The data is intended to serve as a general guideline, and actual results may vary depending on the specific antibody, payload, and experimental conditions.

Table 1: In Vitro Cytotoxicity of a HER2-Targeted ADC with a PEGylated Val-Cit-PAB-MMAE Linker

Cell LineHER2 ExpressionIC50 (ng/mL)
SK-BR-3High15.5
BT-474High25.2
MDA-MB-468Low> 1000
MCF-7Low> 1000

Data is hypothetical and based on typical results for similar ADCs.[1]

Table 2: In Vivo Efficacy of a HER2-Targeted ADC with a PEGylated Val-Cit-PAB-MMAE Linker in a BT-474 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle-0
Non-binding Control ADC510
Trastuzumab545
HER2-ADC (PEG-VC-MMAE)175
HER2-ADC (PEG-VC-MMAE)598

Data is hypothetical and based on typical results for similar ADCs.

Table 3: Pharmacokinetic Parameters of a HER2-Targeted ADC with and without a PEG Linker in Rats

ADC ConstructDARCmax (µg/mL)AUC (µg·h/mL)Clearance (mL/h/kg)
Trastuzumab-vc-MMAE~412015,0000.33
Trastuzumab-PEG6-vc-MMAE~415025,0000.20

Data is hypothetical and based on the known impact of PEGylation on ADC pharmacokinetics.[5]

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Conjugate (Payload-PEG6-Val-Cit-PAB-OH)

This protocol describes the synthesis of the drug-linker conjugate prior to its attachment to the antibody. A common payload, Monomethyl Auristatin E (MMAE), is used as an example.

Synthesis_Workflow cluster_synthesis Drug-Linker Synthesis Fmoc_Linker This compound Deprotection Fmoc Deprotection (Piperidine/DMF) Fmoc_Linker->Deprotection Activated_Linker H2N-PEG6-Val-Cit-PAB-OH Deprotection->Activated_Linker Coupling Peptide Coupling (e.g., HATU, DIPEA) Activated_Linker->Coupling Payload Payload (e.g., MMAE) Payload->Coupling Drug_Linker Payload-PEG6-Val-Cit-PAB-OH Coupling->Drug_Linker

Drug-Linker Synthesis Workflow

Materials:

  • This compound

  • Monomethyl Auristatin E (MMAE)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Reverse-phase HPLC system

Procedure:

  • Fmoc Deprotection: a. Dissolve this compound in a solution of 20% piperidine in DMF. b. Stir the reaction at room temperature for 1-2 hours. c. Remove the solvent under reduced pressure and co-evaporate with DMF to remove residual piperidine, yielding H2N-PEG6-Val-Cit-PAB-OH.

  • Peptide Coupling: a. Dissolve the deprotected linker (H2N-PEG6-Val-Cit-PAB-OH) and MMAE (1.2 equivalents) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution. c. Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Purification: a. Upon completion, precipitate the crude product in cold diethyl ether. b. Purify the crude drug-linker conjugate by reverse-phase HPLC to obtain the final product. c. Lyophilize the pure fractions to yield the drug-linker as a white solid.

Protocol 2: ADC Conjugation

This protocol describes the conjugation of the drug-linker to a monoclonal antibody (e.g., Trastuzumab) via lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Payload-PEG6-Val-Cit-PAB-OH

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Activation of the Drug-Linker: a. Dissolve the Payload-PEG6-Val-Cit-PAB-OH in anhydrous DMSO. b. Add NHS (1.5 equivalents) and DCC or EDC (1.5 equivalents). c. Stir the reaction at room temperature for 2-4 hours to form the NHS ester-activated drug-linker.

  • Conjugation: a. Adjust the pH of the antibody solution to ~8.5 with a suitable buffer (e.g., sodium borate). b. Add the activated drug-linker solution to the antibody solution at a molar excess of 5-10 fold. c. Gently agitate the reaction mixture at room temperature for 2-4 hours.

  • Purification: a. Purify the ADC from unconjugated drug-linker and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4. b. Collect the fractions corresponding to the monomeric ADC.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR distribution.

Materials:

  • Purified ADC

  • HIC column

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different drug-loaded species using a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • The different peaks correspond to species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR by integrating the peak areas and weighting by the DAR of each species.

Protocol 4: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Cytotoxicity_Workflow cluster_assay In Vitro Cytotoxicity Assay Cell_Seeding Seed Cells in 96-well plate Treatment Treat with serial dilutions of ADC Cell_Seeding->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 determination) Viability_Assay->Data_Analysis

In Vitro Cytotoxicity Assay Workflow

Materials:

  • Target cancer cell line (e.g., SK-BR-3)

  • Control (antigen-negative) cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • ADC and control antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding: a. Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: a. Prepare serial dilutions of the ADC and control antibody in culture medium. b. Remove the medium from the wells and add the ADC or control solutions. Include untreated wells as a negative control.

  • Incubation: a. Incubate the plate for 72-96 hours at 37°C in a humidified incubator.

  • Cell Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: a. Plot the cell viability against the logarithm of the ADC concentration. b. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.

Conclusion

The this compound linker represents a sophisticated and highly versatile tool for the preclinical development of ADCs. Its combination of a Cathepsin B-cleavable dipeptide, a self-immolative spacer, and a hydrophilic PEG moiety allows for the creation of ADCs with a favorable therapeutic window. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this linker in the design and evaluation of novel ADC candidates. Careful optimization of the conjugation process and thorough in vitro and in vivo characterization are essential for advancing these promising therapeutics towards clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) with Hydrophobic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ADC aggregation, particularly when using hydrophobic linkers.

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a critical issue?

A1: Antibody-Drug Conjugate (ADC) aggregation is the self-association of individual ADC molecules into higher-order species, ranging from soluble dimers and trimers to large, insoluble precipitates.[1] This is a critical quality attribute to control for several reasons:

  • Reduced Efficacy: Aggregates can exhibit diminished ability to bind to the target antigen on cancer cells, thereby reducing the therapeutic efficacy of the ADC.[1]

  • Increased Immunogenicity: The presence of aggregates can trigger an unwanted immune response in patients.[1][2]

  • Altered Pharmacokinetics and Off-Target Toxicity: Aggregation can change the clearance mechanism of the ADC, leading to faster clearance, reduced exposure, and potential accumulation in organs like the liver and kidneys, causing off-target toxicity.[2][3][4]

  • Manufacturing and Stability Challenges: Aggregation can lead to product loss during manufacturing and purification, and it can negatively impact the long-term stability and shelf-life of the drug product.[3][5]

Q2: What are the primary causes of ADC aggregation, especially with hydrophobic linkers?

A2: The conjugation of a hydrophobic payload to a monoclonal antibody (mAb) via a hydrophobic linker is a primary driver of aggregation. Key contributing factors include:

  • Increased Surface Hydrophobicity: The attachment of hydrophobic linker-payloads creates new hydrophobic patches on the antibody surface. To minimize their exposure to the aqueous environment, these patches can interact with similar regions on other ADC molecules, initiating aggregation.[5]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased aggregation propensity because it further increases the overall hydrophobicity of the ADC molecule.[2][3][6]

  • Conformational Changes: The conjugation process can induce conformational changes in the antibody, exposing previously buried hydrophobic regions and promoting self-association.[3]

  • Extrinsic Factors:

    • Formulation Conditions: Unfavorable buffer conditions, such as pH at the isoelectric point of the antibody or low salt concentrations, can promote aggregation.[5]

    • Processing Stress: Physical stresses like agitation and thermal stresses during manufacturing and storage can destabilize the ADC and lead to aggregation.[3]

    • Solvents: The use of organic solvents to dissolve hydrophobic linker-payloads during the conjugation reaction can disrupt the antibody's structure and induce aggregation.[3][5]

Troubleshooting Guide: ADC Aggregation

This guide provides a systematic approach to diagnosing and mitigating aggregation issues encountered during ADC development.

Problem: I am observing significant aggregation of my ADC during or after conjugation.

Step 1: Identify the Source of Aggregation

The first step is to pinpoint the likely cause of aggregation. Consider the following questions:

  • Is the aggregation immediate post-conjugation or does it occur over time? Immediate aggregation often points to issues with the conjugation process itself, while aggregation during storage suggests formulation instability.

  • What is the Drug-to-Antibody Ratio (DAR) of your ADC? High DAR values are strongly correlated with increased aggregation.[2][6]

  • How hydrophobic is your linker-payload? Highly hydrophobic molecules are a primary driver of aggregation.[][8]

Step 2: Implement Mitigation Strategies

Based on the suspected cause, implement one or more of the following strategies.

Mitigation Strategy 1: Linker and Payload Modification

Rationale: Reducing the overall hydrophobicity of the ADC is a direct way to combat aggregation.

Approaches:

  • Incorporate Hydrophilic Spacers: Introduce hydrophilic moieties into the linker design. This is a widely used and effective strategy.[1] These linkers can "mask" the hydrophobicity of the payload.[1]

    • Polyethylene Glycol (PEG): PEGylation is a common method to increase hydrophilicity and solubility.[3][][9]

    • Charged Groups: Incorporating negatively charged sulfonate groups or pyrophosphate diester groups can reduce hydrophobicity and aggregation.[3][10]

    • Other Hydrophilic Units: Cyclodextrins and hydrophilic amino acids can also be used as spacers.[3]

  • Modify the Payload: If possible, introduce hydrophilic substituents to the payload to improve its water solubility while maintaining its cytotoxic activity.[]

Experimental Protocol: Synthesis of a PEGylated Linker

This is a representative protocol for incorporating a PEG spacer into a linker.

  • Starting Materials: Maleimide-functionalized payload, amine-terminated PEG (e.g., NH2-PEG4-COOH), and a self-immolative spacer like PABC (p-aminobenzyl carbamate).

  • Step 1: Coupling PEG to the Payload: React the carboxyl group of the amine-terminated PEG with an activated ester of the payload.

  • Step 2: Attaching the Self-Immolative Spacer: Couple the amine group of the PEG-payload conjugate to the PABC spacer.

  • Step 3: Final Activation: Activate the other end of the PABC spacer for conjugation to the antibody.

  • Purification: Purify the final linker-payload construct using reverse-phase HPLC.

Mitigation Strategy 2: Formulation Optimization

Rationale: The formulation environment plays a crucial role in maintaining ADC stability.

Approaches:

  • Utilize Stabilizing Excipients:

    • Sugars (e.g., sucrose, trehalose): These act as stabilizers by reducing hydrophobic interactions.

    • Amino Acids (e.g., arginine, histidine): Arginine can decrease protein-protein interactions, while histidine is often used as a buffering agent to maintain a stable pH.

    • Surfactants (e.g., Polysorbate 20 or 80): These are critical for preventing aggregation at air-water interfaces and can shield hydrophobic patches on the ADC surface.[]

  • Optimize Buffer Conditions:

    • pH: Maintain the pH away from the isoelectric point (pI) of the ADC to ensure net charge and electrostatic repulsion between molecules.

    • Ionic Strength: Adjust the salt concentration to find the optimal balance for colloidal stability.

Experimental Protocol: Excipient Screening Study

  • Design of Experiment (DoE): Set up a matrix of formulations with varying concentrations of different excipients (e.g., sucrose, arginine, polysorbate 20) and different buffer conditions (pH, ionic strength).

  • Sample Preparation: Prepare small-scale batches of your ADC in each formulation.

  • Stress Conditions: Subject the samples to accelerated stability testing by incubation at elevated temperatures (e.g., 40°C) for a set period.[10]

  • Analysis: Measure the percentage of aggregates in each sample at different time points using Size Exclusion Chromatography (SEC).

  • Data Analysis: Identify the formulation that shows the lowest level of aggregation over time.

Mitigation Strategy 3: Protein and Conjugation Process Engineering

Rationale: Modifying the antibody itself or the way the conjugation is performed can prevent aggregation from the start.

Approaches:

  • Site-Specific Conjugation: Instead of stochastic conjugation to lysines or cysteines, use engineered conjugation sites. This can lead to more homogeneous ADCs with potentially improved aggregation profiles.

  • Antibody Engineering: Use computational tools to identify and mutate "aggregation hotspots" on the antibody surface, for example, by introducing charged "gatekeeper" residues.[11]

  • Immobilized Conjugation: Perform the conjugation reaction with the antibody immobilized on a solid support (e.g., an affinity resin). This physical separation prevents the newly hydrophobic ADCs from interacting and aggregating.[1][3][5] Technologies like "Lock-Release" utilize this principle.[1][5]

Experimental Protocol: Immobilized Conjugation

  • Immobilization: Bind the antibody to a solid support, such as a protein A affinity resin.

  • Washing: Wash the resin thoroughly to remove any unbound antibody.

  • Conjugation: Perform the conjugation reaction by flowing the linker-payload solution over the resin-bound antibody.

  • Washing: Wash the resin to remove excess linker-payload and solvents.

  • Elution ("Release"): Elute the purified ADC from the resin into a stabilizing formulation buffer.[5]

Data Presentation: Analytical Techniques for Aggregation

A multi-pronged approach using orthogonal analytical methods is recommended for accurate characterization of ADC aggregation.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.[3]Quantifies monomers, dimers, and higher-order aggregates.[12]Industry standard, high-throughput, requires low material.[3]May not resolve all species; potential for on-column interactions.[3]
SEC with Multi-Angle Light Scattering (SEC-MALS) SEC separation followed by light scattering detection.[3]Absolute molecular weight of eluting species, size distribution.[3]Provides more accurate characterization of aggregates than SEC alone.[3]More complex setup and data analysis.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to particle motion.[3]Average particle size, size distribution, and detection of early-stage aggregation.[3][6]Rapid, non-invasive, requires low sample volume.Sensitive to dust and other contaminants; provides an average size rather than discrete species.
Analytical Ultracentrifugation (AUC) Measures sedimentation rate of molecules in a centrifugal field.[3]High-resolution separation of different aggregate species and determination of their molecular weight.Highly sensitive and powerful for detailed characterization.[3]Low throughput, requires specialized equipment and expertise.
Hydrophobic Interaction Chromatography (HIC) Separation based on surface hydrophobicity.[13]Drug-to-Antibody Ratio (DAR) distribution, ADC hydrophobicity profile.[13]Directly assesses the key driver of aggregation.Can be sensitive to mobile phase conditions.

Visualizations

ADC_Aggregation_Pathway cluster_0 Causes cluster_1 Mechanism cluster_2 Consequences Hydrophobic\nLinker-Payload Hydrophobic Linker-Payload Increased Surface\nHydrophobicity Increased Surface Hydrophobicity Hydrophobic\nLinker-Payload->Increased Surface\nHydrophobicity High DAR High DAR High DAR->Increased Surface\nHydrophobicity Stress\n(Thermal, Physical) Stress (Thermal, Physical) Conformational\nChange Conformational Change Stress\n(Thermal, Physical)->Conformational\nChange Formulation\n(pH, Solvents) Formulation (pH, Solvents) Formulation\n(pH, Solvents)->Conformational\nChange Protein-Protein\nInteraction Protein-Protein Interaction Increased Surface\nHydrophobicity->Protein-Protein\nInteraction Conformational\nChange->Protein-Protein\nInteraction Aggregation Aggregation Protein-Protein\nInteraction->Aggregation Reduced Efficacy Reduced Efficacy Aggregation->Reduced Efficacy Increased Toxicity Increased Toxicity Aggregation->Increased Toxicity Poor Stability Poor Stability Aggregation->Poor Stability

Caption: Causes and consequences of ADC aggregation.

Troubleshooting_Workflow cluster_process Consider for all cases start Aggregation Observed check_dar Assess DAR and Linker Hydrophobicity start->check_dar high_hydro High Hydrophobicity check_dar->high_hydro High low_hydro Low/Moderate Hydrophobicity check_dar->low_hydro Low/Mod strat1 Strategy 1: Modify Linker/Payload (e.g., PEGylation) high_hydro->strat1 strat2 Strategy 2: Optimize Formulation (Excipients, pH) low_hydro->strat2 analyze Analyze Aggregation (SEC, DLS, etc.) strat1->analyze strat2->analyze strat3 Strategy 3: Process Engineering (Immobilized Conjugation) strat3->analyze end Proceed with Development analyze->end Aggregation Mitigated

Caption: Troubleshooting workflow for ADC aggregation.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Hydrophilic PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) using hydrophilic polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?

The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody molecule.[1][2][3] It is a critical quality attribute (CQA) because it directly influences the ADC's therapeutic window by affecting its efficacy, toxicity, stability, and pharmacokinetics (PK).[2][4][5] An insufficient drug load may lead to reduced potency, while an excessive drug load can result in increased toxicity, faster clearance from circulation, and a higher risk of aggregation.[2][6][7]

Q2: What is the role of hydrophilic PEG linkers in optimizing DAR?

Hydrophilic linkers, particularly those containing polyethylene glycol (PEG), are employed to overcome challenges associated with the hydrophobicity of many cytotoxic payloads.[4][6][8] Incorporating PEG linkers can:

  • Improve Solubility and Reduce Aggregation: The hydrophilic nature of PEG creates a hydration shell around the ADC, enhancing its solubility and preventing aggregation, especially at higher DARs.[4][8][9]

  • Enhance Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life.[9][10]

  • Enable Higher DAR: By mitigating the aggregation issues associated with hydrophobic payloads, PEG linkers allow for the successful conjugation of a higher number of drug molecules per antibody, potentially increasing potency.[6][10]

Q3: How does the length of the PEG linker affect the properties of an ADC?

The length of the PEG chain is a critical parameter that must be optimized for each specific ADC.[4][9] Generally, longer PEG linkers lead to enhanced pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[4] However, there can be a trade-off, as longer linkers may sometimes lead to decreased in vitro potency due to steric hindrance.[4][10] The optimal PEG linker length is dependent on the specific antibody, payload, and target, necessitating empirical evaluation.[4][9]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and characterization of ADCs with hydrophilic PEG linkers.

Issue 1: Low Average DAR Despite Sufficient Molar Excess of Drug-Linker

Possible Causes Troubleshooting Steps
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can decrease conjugation efficiency.[11]Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation time to identify the optimal conditions for your specific antibody and drug-linker combination.[11]
Inactive Drug-Linker: The drug-linker may have degraded due to improper storage or handling.Verify Drug-Linker Activity: Use a fresh batch of the drug-linker or confirm the activity of the current stock.
Interfering Buffer Components: Substances in the antibody buffer (e.g., Tris, glycine) can compete with the conjugation reaction.Perform Buffer Exchange: Prior to conjugation, exchange the antibody into a suitable, non-interfering buffer (e.g., PBS).
Poor Solubility of Drug-Linker: Even with a PEG component, the drug-linker may have limited aqueous solubility.Use a Co-solvent: Dissolve the drug-linker in a minimal amount of a compatible organic co-solvent (e.g., DMSO) before adding it to the reaction mixture. Ensure the final co-solvent concentration is low (typically <10%) to prevent antibody denaturation.[12]

Issue 2: High Levels of Aggregation in the Final ADC Product

Possible Causes Troubleshooting Steps
High Hydrophobicity: Despite the PEG linker, a high DAR of a very hydrophobic drug can still lead to aggregation.[11]Reduce Molar Excess of Drug-Linker: A lower molar ratio of drug-linker to antibody during conjugation can result in a lower average DAR and reduced aggregation.[11]
Inappropriate Formulation Buffer: The pH or ionic strength of the final buffer may promote aggregation.Optimize Formulation Buffer: Screen various buffer conditions (e.g., pH, excipients) to find a formulation that enhances ADC stability.[11]
Harsh Conjugation or Purification Conditions: High temperatures or extreme pH can denature the antibody, leading to aggregation.Use Milder Conditions: Perform conjugation and purification steps under gentle conditions (e.g., physiological pH, room temperature or 4°C).

Issue 3: Inconsistent DAR Values Between Batches

Possible Causes Troubleshooting Steps
Variability in Starting Materials: Batch-to-batch differences in the antibody or drug-linker can cause inconsistencies.Thoroughly Characterize Starting Materials: Ensure consistent quality and concentration of the antibody and drug-linker for each batch.
Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time can impact the final DAR.[11]Standardize Reaction Protocols: Maintain strict control over all reaction parameters. Use calibrated equipment and prepare fresh reagents.
Inconsistent Purification Process: Variations in the purification method can lead to the enrichment of different DAR species.Standardize Purification Method: Consistently apply the same purification method (e.g., SEC, HIC) with standardized parameters for all batches.

Quantitative Data Presentation

The following tables summarize the impact of PEG linker length on key ADC performance metrics, compiled from various preclinical studies.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthPlasma Half-Life (t½)Area Under the Curve (AUC)Clearance
Short (e.g., PEG4) ShorterLowerFaster
Medium (e.g., PEG8, PEG12) LongerHigherSlower
Long (e.g., PEG24) LongestHighestSlowest

Note: Specific values are highly dependent on the ADC, payload, and experimental model. A study on a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length to achieve optimal slower clearance.[9]

Table 2: Qualitative Comparison of Different PEG Linker Lengths

FeatureShorter PEG LinkersLonger PEG Linkers
In Vitro Potency Generally higherMay be slightly reduced
In Vivo Efficacy May be lower for hydrophobic payloadsGenerally enhanced
Solubility GoodExcellent
Aggregation Risk ModerateLow
Pharmacokinetics Shorter half-lifeLonger half-life

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the design and execution of studies for optimizing DAR.

Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy

This method provides a rapid estimation of the average DAR.[5]

  • Determine Extinction Coefficients:

    • Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) at 280 nm.

    • Determine the molar extinction coefficients of the drug-linker at both 280 nm (ε_Drug,280_) and its wavelength of maximum absorbance (λ_max_) (ε_Drug,λmax_).

  • Measure Absorbance of the ADC:

    • Dilute the ADC sample to an appropriate concentration in a suitable buffer.

    • Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

  • Calculate DAR:

    • Calculate the concentration of the drug (C_Drug_) using the Beer-Lambert law at λ_max_: C_Drug_ = A_λmax_ / ε_Drug,λmax_

    • Calculate the absorbance of the antibody at 280 nm (A_Ab,280_): A_Ab,280_ = A_280_ - (ε_Drug,280_ * C_Drug_)

    • Calculate the concentration of the antibody (C_Ab_): C_Ab_ = A_Ab,280_ / ε_Ab_

    • Calculate the average DAR: DAR = C_Drug_ / C_Ab_

Protocol 2: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, providing information on the distribution of different DAR species.[5][12]

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • HIC column (e.g., Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[5]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Gradient: A linear gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B. The exact gradient will need to be optimized.

    • Detection: 280 nm.

  • Data Analysis:

    • The different peaks in the chromatogram correspond to ADC species with different DARs (higher DAR species are more hydrophobic and elute later).

    • Calculate the weighted average DAR using the peak areas: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[1]

Visualizations

Logical Workflow for ADC Development and DAR Optimization

ADC_Development_Workflow cluster_design Design & Synthesis cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Antibody Selection Antibody Selection Payload & Linker Selection Payload & Linker Selection Antibody Selection->Payload & Linker Selection Target Conjugation Chemistry Conjugation Chemistry Payload & Linker Selection->Conjugation Chemistry Hydrophilicity (PEG Linker) ADC Synthesis ADC Synthesis Conjugation Chemistry->ADC Synthesis Purification (SEC/HIC) Purification (SEC/HIC) ADC Synthesis->Purification (SEC/HIC) DAR Determination\n(HIC, MS, UV-Vis) DAR Determination (HIC, MS, UV-Vis) Purification (SEC/HIC)->DAR Determination\n(HIC, MS, UV-Vis) DAR Determination\n(HIC, MS, UV-Vis)->Conjugation Chemistry Optimization Loop In Vitro Analysis In Vitro Analysis DAR Determination\n(HIC, MS, UV-Vis)->In Vitro Analysis Pharmacokinetics Pharmacokinetics In Vitro Analysis->Pharmacokinetics Lead Candidate In Vivo Efficacy In Vivo Efficacy Pharmacokinetics->In Vivo Efficacy Lead Candidate Toxicity Assessment Toxicity Assessment Pharmacokinetics->Toxicity Assessment

Caption: A logical workflow for ADC development and DAR optimization.

Troubleshooting Flowchart for Low DAR

Low_DAR_Troubleshooting Start Low Average DAR Observed Check_Reagents Verify Antibody & Drug-Linker Quality Start->Check_Reagents Check_Reagents->Start Reagents Faulty (Use new batch) Optimize_Conditions Optimize Reaction (pH, Temp, Time) Check_Reagents->Optimize_Conditions Reagents OK Buffer_Exchange Perform Buffer Exchange (remove interferences) Optimize_Conditions->Buffer_Exchange No Improvement Success DAR Optimized Optimize_Conditions->Success Improvement Improve_Solubility Improve Drug-Linker Solubility (Co-solvent) Buffer_Exchange->Improve_Solubility No Improvement Buffer_Exchange->Success Improvement Improve_Solubility->Start No Improvement (Re-evaluate strategy) Improve_Solubility->Success Improvement

Caption: A troubleshooting flowchart for addressing low DAR.

References

Technical Support Center: Troubleshooting Premature Payload Release from Val-Cit Linkers in Mouse Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering premature payload release from Valine-Citrulline (Val-Cit) linked antibody-drug conjugates (ADCs) in mouse plasma.

Troubleshooting Guide

Issue: My Val-Cit linked ADC shows significant premature payload release in mouse plasma during in vivo studies.

Question: What is the likely cause of the instability of my Val-Cit linked ADC specifically in mouse plasma?

Answer: The primary cause of premature payload release from Val-Cit linkers in mouse plasma is the enzymatic activity of a specific mouse carboxylesterase, Ces1c.[1][2] This enzyme is present in rodent plasma and is known to hydrolyze the Val-Cit dipeptide, leading to off-target toxicity and reduced efficacy in preclinical mouse models.[3][4] It is important to note that this instability is often specific to rodents and is not typically observed in human or primate plasma.[2]

Question: How can I confirm that Ces1c is responsible for the observed instability?

Answer: To confirm the role of Ces1c in the premature payload release, you can perform the following experiments:

  • In Vitro Plasma Stability Assay: Conduct a comparative in vitro plasma stability assay using plasma from different species (mouse, rat, monkey, human). Significant degradation in mouse and rat plasma but stability in human and monkey plasma would strongly suggest the involvement of a rodent-specific enzyme like Ces1c.[5]

  • Use of Ces1c Knockout Mice: If available, conducting in vivo studies in Ces1c knockout mice can provide definitive evidence. The absence of premature payload release in these mice would confirm that Ces1c is the primary enzyme responsible for the linker cleavage.[3][6]

  • Enzymatic Assay with Purified Ces1c: Incubating your ADC with purified mouse Ces1c enzyme will directly demonstrate the susceptibility of your Val-Cit linker to cleavage by this specific enzyme.[7]

Question: What are the recommended troubleshooting strategies to mitigate premature payload release in mouse models?

Answer: Several strategies can be employed to overcome the instability of Val-Cit linkers in mouse plasma:

  • Linker Modification:

    • Incorporate a Glutamic Acid Residue (EVCit Linker): Adding a glutamic acid residue N-terminal to the valine to create a Glu-Val-Cit (EVCit) linker has been shown to dramatically improve stability in mouse plasma.[1][8] This modification hinders the cleavage by Ces1c while maintaining sensitivity to intracellular cathepsin B cleavage.[1][8]

    • Explore Alternative Peptide Sequences: Other modifications, such as incorporating a Ser-Val-Cit (SVCit) sequence, have also been investigated, although the EVCit linker has demonstrated superior stability.[1]

  • Alternative Linker Chemistries:

    • Evaluate linker technologies that are not substrates for Ces1c. This could include different peptide sequences or entirely different classes of cleavable or non-cleavable linkers.

  • In Vivo Model Selection:

    • Utilize Ces1c Knockout Mice: For preclinical studies, using Ces1c knockout mice can provide a more accurate assessment of your ADC's in vivo performance by eliminating the confounding factor of premature linker cleavage.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for a Val-Cit linker?

A1: The Val-Cit linker is designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[9][10] Following internalization of the ADC into the target cell, it is trafficked to the lysosome where cathepsin B cleaves the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. This initiates a self-immolative cascade that releases the active payload inside the cancer cell.[9]

Q2: Why is my Val-Cit ADC stable in human plasma but not in mouse plasma?

A2: The difference in stability is due to the presence of the carboxylesterase Ces1c in mouse plasma, which is absent in human plasma.[2] Val-Cit linkers are susceptible to cleavage by mouse Ces1c, leading to premature payload release in the bloodstream of mice.[1][2] In contrast, these linkers are generally stable in human plasma, allowing for targeted delivery of the payload to tumor cells.[8]

Q3: Can the conjugation site on the antibody affect the stability of the Val-Cit linker?

A3: Yes, the conjugation site can influence linker stability. More solvent-exposed linkers may be more susceptible to enzymatic cleavage.[11] Site-specific conjugation methods that allow for the attachment of the linker-payload to more protected sites on the antibody can potentially enhance plasma stability.

Q4: What is the "bystander effect" and how is it related to linker stability?

A4: The bystander effect refers to the ability of a released payload to kill neighboring tumor cells that may not have internalized the ADC. This can be beneficial for treating heterogeneous tumors. However, premature release of the payload in circulation due to linker instability can lead to a systemic and undesirable bystander effect, causing toxicity to healthy tissues.

Data Presentation

Table 1: Comparative Stability of Different Peptide Linkers in Mouse Plasma

Linker SequenceADC ConstructIncubation Time (days)Remaining Conjugated Drug (%)Reference
Val-Cit (VCit)Anti-HER2 mAb-MMAF14< 5%[12]
Ser-Val-Cit (SVCit)Anti-HER2 mAb-MMAF14~30%[12]
Glu-Val-Cit (EVCit)Anti-HER2 mAb-MMAF14~100%[12]

Table 2: In Vivo Half-Life of ADCs with Different Linkers in Mice

Linker TypeADC ModelAnimal ModelHalf-life (t½)Reference
Val-CitAnti-HER2-MMAFMouse~2 days[8]
Glu-Val-Cit (EVCit)Anti-HER2-MMAFMouse~12 days[8]
Non-cleavable (SMCC)Trastuzumab-DM1Mouse10.4 days[13]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma from different species.

Materials:

  • ADC of interest

  • Human, mouse, rat, and cynomolgus monkey plasma (sodium citrate (B86180) or EDTA anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., 3 volumes of ice-cold acetonitrile)

  • LC-MS system for analysis

Methodology:

  • Preparation: Pre-warm plasma and PBS to 37°C.

  • Incubation: Dilute the ADC to a final concentration of 1 mg/mL in plasma from each species and in PBS (as a control) in separate tubes.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, 144 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately add the aliquot to the cold quenching solution to precipitate plasma proteins and stop the reaction.

  • Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Analysis: Carefully collect the supernatant and analyze the amount of released payload and/or intact ADC using a validated LC-MS method.

  • Data Analysis: Plot the percentage of intact ADC or released payload against time to determine the stability profile and calculate the half-life (t½) of the ADC in each plasma species.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To assess the susceptibility of the ADC linker to cleavage by cathepsin B.

Materials:

  • ADC with Val-Cit or modified linker

  • Recombinant human cathepsin B

  • Assay Buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)

  • Activation Solution (e.g., 30-40 mM Dithiothreitol (DTT) in water)

  • Quenching Solution (e.g., 2% formic acid or a protease inhibitor cocktail)

  • HPLC or LC-MS system for analysis

Methodology:

  • Enzyme Activation: Activate cathepsin B by incubating it with the activation buffer containing DTT for 15-30 minutes at room temperature or 37°C.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the quenching solution.

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

Mandatory Visualizations

G cluster_extracellular Extracellular Space (Mouse Plasma) cluster_intracellular Intracellular Space (Tumor Cell) ADC Val-Cit ADC Ces1c Carboxylesterase 1c (Ces1c) ADC->Ces1c Cleavage Internalized_ADC Internalized Val-Cit ADC ADC->Internalized_ADC Released_Payload_Extracellular Prematurely Released Payload Ces1c->Released_Payload_Extracellular Inactive_ADC Inactive ADC Ces1c->Inactive_ADC Lysosome Lysosome Internalized_ADC->Lysosome Trafficking CathepsinB Cathepsin B Released_Payload_Intracellular Released Payload (Therapeutic Effect) CathepsinB->Released_Payload_Intracellular Cleavage

Caption: Mechanism of intended and unintended Val-Cit linker cleavage.

G start Start: ADC Sample prepare Prepare Plasma (Mouse, Human, etc.) and ADC solution start->prepare incubate Incubate ADC in Plasma at 37°C prepare->incubate timepoint Collect Aliquots at Time Points (0, 6, 24, 48h...) incubate->timepoint quench Quench Reaction (e.g., Acetonitrile) timepoint->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze data Quantify Intact ADC and Released Payload analyze->data end End: Stability Profile data->end

Caption: Experimental workflow for an in vitro plasma stability assay.

G start Premature Payload Release Observed in Mouse Plasma check_species Is instability specific to mouse/rodent plasma? start->check_species confirm_ces1c Confirm Ces1c sensitivity (in vitro assay with purified Ces1c or use of Ces1c KO mice) check_species->confirm_ces1c Yes other_causes Investigate other causes: - Formulation issues - Inherent ADC instability check_species->other_causes No linker_mod Modify Linker: - Add Glu (EVCit) - Explore other sequences confirm_ces1c->linker_mod alt_linker Use Alternative Linker Chemistry confirm_ces1c->alt_linker ko_mice Use Ces1c Knockout Mice for in vivo studies confirm_ces1c->ko_mice end Optimized ADC Stability in Mouse linker_mod->end alt_linker->end ko_mice->end

Caption: Troubleshooting decision tree for premature payload release.

References

Strategies to improve the plasma stability of ADCs with cleavable linkers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of improving the plasma stability of Antibody-Drug Conjugates (ADCs) featuring cleavable linkers.

Troubleshooting Guide

This section addresses common issues encountered during ADC development, focusing on premature payload release and aggregation in plasma.

Issue 1: Premature Payload Release Observed in Plasma

Question: My ADC, which uses a cleavable linker (e.g., dipeptide, disulfide, or hydrazone), shows significant release of the cytotoxic payload during in vitro plasma incubation assays. What are the potential causes and how can I resolve this?

Answer: Premature payload release is a critical issue that increases the risk of off-target toxicity and reduces the therapeutic index.[1][2][3] The primary causes stem from the linker's susceptibility to cleavage by circulating enzymes or chemical conditions before reaching the target tumor cell.[4][5]

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution & Experimental Approach
Enzymatic Linker Cleavage Dipeptide Linkers (e.g., Val-Cit): These can be susceptible to cleavage by extracellular proteases like human neutrophil elastase or rodent carboxylesterases.[6] Solution 1: Tandem-Cleavage Linkers. Design a linker requiring two sequential enzymatic cleavages. For instance, a β-glucuronide moiety can act as a steric shield, protecting the dipeptide from circulating proteases.[1][7][8] This monosaccharide is cleaved by β-glucuronidase in the lysosome, exposing the dipeptide for subsequent cleavage by cathepsins.[1][7] Solution 2: Exolinker Design. Repositioning the cleavable peptide to an "exo" position on the p-aminobenzylcarbamate (PABC) moiety can mask the cleavage site, enhancing stability in plasma without compromising lysosomal release.[6]
Chemical Linker Instability Disulfide Linkers: These are prone to reduction by circulating thiols like glutathione, which is found in lower concentrations in plasma than inside cells but can still cause premature cleavage.[9] Solution: Introduce Steric Hindrance. Flanking the disulfide bond with alkyl groups (e.g., gem-dimethyl substitutions) sterically hinders access by reducing agents, thereby increasing plasma stability.[10][11][12][] The degree of hindrance must be optimized to balance plasma stability with efficient intracellular release.[9][10] Hydrazone Linkers: These are acid-labile and can hydrolyze even at the physiological pH of blood (~7.4), leading to payload release.[3][14] Solution: Structural modifications to the hydrazone bond can enhance its stability at neutral pH while retaining sensitivity to the lower pH of the lysosome.[3]
Suboptimal Conjugation Site The specific site of conjugation on the antibody can influence the linker's accessibility to plasma components.[5][15] Linkers attached to more exposed sites may be more vulnerable. Solution: Site-Specific Conjugation. Employing engineered cysteines or enzymatic methods allows for conjugation at specific, less accessible sites.[8][16] This can shield the linker within the antibody's structure, improving stability and creating a more homogeneous ADC product.[17]
Issue 2: ADC Aggregation Observed in Plasma or Formulation

Question: My ADC is showing significant aggregation, which could compromise its efficacy and potentially induce an immunogenic response. What is causing this and how can it be mitigated?

Answer: Aggregation is often driven by the high hydrophobicity of the payload-linker complex, which can lead to intermolecular interactions and the formation of insoluble aggregates.[16][18][19] This issue is often exacerbated at higher drug-to-antibody ratios (DAR).[6]

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution & Experimental Approach
High Payload/Linker Hydrophobicity Many potent cytotoxic payloads are highly hydrophobic. When conjugated, they decrease the overall solubility of the ADC.[15][16] Solution 1: Incorporate Hydrophilic Linkers. The most common strategy is to use linkers containing hydrophilic spacers like polyethylene (B3416737) glycol (PEG) or polysarcosine.[19][20][21] These create a hydration shell around the ADC, masking hydrophobicity, improving solubility, and reducing aggregation.[18][20] Solution 2: Utilize Hydrophilic Payloads or Linker Moieties. Incorporating hydrophilic amino acids (e.g., glutamic acid) into the linker design can also effectively mitigate hydrophobicity-induced aggregation.[6]
High Drug-to-Antibody Ratio (DAR) Increasing the number of hydrophobic payloads per antibody intensifies the propensity for aggregation.[6] Solution: Optimize DAR & Use Hydrophilic Linkers. Hydrophilic linkers can enable the development of stable ADCs even at high DARs (e.g., 8).[6][20] If aggregation persists, producing ADCs with a lower average DAR may be necessary.
Formulation Issues The buffer conditions, including pH and ionic strength, can significantly influence ADC stability and solubility. Solution: Formulation Screening. Conduct a systematic screen of different buffer formulations (varying pH, excipients, and ionic strength) to identify conditions that minimize aggregation, as measured by size-exclusion chromatography (SEC).

Frequently Asked Questions (FAQs)

Q1: Which cleavable linker strategy offers the best plasma stability?

There is no single "best" linker, as the optimal choice depends on the specific antibody, payload, and target biology. However, strategies that incorporate multiple stability-enhancing features tend to perform robustly. Tandem-cleavage linkers, which require two distinct enzymatic steps for payload release, have demonstrated excellent plasma stability and improved tolerability in preclinical models.[1][7] For example, a glucuronide-protected dipeptide linker shows significantly less payload release in rat serum compared to a standard Val-Cit linker.[22]

Q2: How does steric hindrance improve the stability of disulfide linkers?

Steric hindrance refers to the placement of bulky chemical groups adjacent to the disulfide bond.[10][11] These groups physically block the approach of reducing agents like glutathione, making the disulfide bond less susceptible to cleavage in the bloodstream.[9][] The stability of the disulfide bond is a primary determinant of its resistance to reduction.[9]

Comparative Stability of Disulfide Linkers with Varied Steric Hindrance Data conceptualized from findings in literature.[9][10]

Linker TypeSteric HindranceRelative Plasma Stability
Unhindered DisulfideNoneLow
Mono-methyl substitutedIntermediateMedium
Gem-dimethyl substitutedHighHigh
Q3: What is the role of hydrophilic linkers, such as PEG, in improving ADC stability?

Hydrophilic linkers, particularly those containing PEG chains, play a crucial dual role in enhancing ADC performance.[20][]

  • Improve Physical Stability: They counteract the hydrophobicity of the payload, significantly increasing the ADC's overall solubility and reducing its tendency to aggregate.[18][20]

  • Enhance Chemical Stability & Pharmacokinetics: The flexible PEG chains create a "hydration shell" around the ADC.[18] This spatial shielding effect can protect labile bonds from enzymatic degradation and reduce clearance by the reticuloothelial system, leading to a longer circulation half-life and better tumor accumulation.[18][20]

Q4: How can I experimentally assess the plasma stability of my ADC?

An in vitro plasma incubation assay is the standard method.[2][3][21][24] This involves incubating the ADC in plasma from relevant species (e.g., mouse, rat, monkey, human) at 37°C and monitoring its integrity over time.[21][25]

Key Experimental Protocols

Protocol: In Vitro ADC Plasma Stability Assay

Objective: To quantify the rate of payload release and/or deconjugation of an ADC upon incubation in plasma.

Materials:

  • ADC of interest

  • Cryopreserved plasma (e.g., human, mouse) with anticoagulant (e.g., K2EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • -80°C freezer

  • Analytical system (e.g., LC-MS/MS for free payload, SEC-HPLC for aggregation, or Hydrophobic Interaction Chromatography (HIC) / LC-MS for average DAR)

Procedure:

  • Preparation: Thaw plasma at 37°C and centrifuge to remove cryoprecipitates. Prepare a stock solution of the ADC in PBS.

  • Incubation: Dilute the ADC stock solution into the pre-warmed plasma to a final concentration (e.g., 0.1 - 1.0 mg/mL).[2]

  • Time Points: Incubate the mixture at 37°C. At specified time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect aliquots.[24]

  • Sample Quenching: Immediately stop the reaction by either freezing the aliquot at -80°C or by precipitating proteins with cold acetonitrile (B52724) (if analyzing free payload).[21]

  • Analysis:

    • To Measure Free Payload: After protein precipitation, analyze the supernatant by LC-MS/MS to quantify the concentration of released payload.[2]

    • To Measure Average DAR: Analyze intact ADC over time using LC-MS. A decrease in the average DAR indicates deconjugation.[2]

    • To Measure Aggregation: Analyze samples using SEC-HPLC to quantify the percentage of high molecular weight species.

Visual Guides

G cluster_0 cluster_1 cluster_2 start ADC Instability Observed (Premature Cleavage or Aggregation) identify Identify Primary Issue start->identify cleavage Premature Payload Release identify->cleavage Chemical/ Enzymatic Lability aggregation Aggregation identify->aggregation Hydrophobicity/ Formulation strat_cleavage Select Stability Strategy (Linker Chemistry) cleavage->strat_cleavage strat_agg Select Stability Strategy (Hydrophilicity) aggregation->strat_agg mod_peptide Modify Peptide Linker (Tandem-Cleavage, Exolinker) strat_cleavage->mod_peptide mod_disulfide Modify Disulfide Linker (Add Steric Hindrance) strat_cleavage->mod_disulfide mod_site Optimize Conjugation Site (Site-Specific Methods) strat_cleavage->mod_site mod_hydro Incorporate Hydrophilic Spacers (e.g., PEG) strat_agg->mod_hydro mod_dar Optimize DAR strat_agg->mod_dar synthesis Synthesize Modified ADC mod_peptide->synthesis mod_disulfide->synthesis mod_site->synthesis mod_hydro->synthesis mod_dar->synthesis assay Perform In Vitro Plasma Stability Assay synthesis->assay analyze Analyze Data (LC-MS, SEC) assay->analyze result Improved Stability? analyze->result pass Proceed to In Vivo Studies result->pass Yes fail Re-evaluate Strategy result->fail No fail->identify

Caption: Troubleshooting workflow for addressing ADC plasma instability.

G cluster_0 Standard Disulfide Linker (Less Stable) cluster_1 Sterically Hindered Disulfide Linker (More Stable) ADC1 Antibody Linker1 S-S ADC1->Linker1 Payload1 Payload Linker1->Payload1 Release1 Premature Payload Release Linker1->Release1 Cleavage GSH1 Glutathione (Circulating Reductant) GSH1->Linker1 Attacks S-S bond ADC2 Antibody Linker2 CH3 | S-S | CH3 ADC2->Linker2 Payload2 Payload Linker2->Payload2 Stable Stable in Plasma Linker2->Stable No Cleavage GSH2 Glutathione (Circulating Reductant) Block Attack Blocked

Caption: Mechanism of steric hindrance protecting a disulfide linker.

G cluster_0 Hydrophobic ADC cluster_1 Hydrophilic ADC (PEG Linker) A1 ADC A2 ADC Aggregate Aggregation & Rapid Clearance A1->Aggregate A3 ADC A2->Aggregate A3->Aggregate B1 ADC B2 ADC peg1 ~~~~PEG Soluble Soluble & Improved PK B1->Soluble B3 ADC B2->Soluble peg3 ~~~~PEG B3->Soluble peg2 PEG~~~~

Caption: Impact of hydrophilic linkers on ADC aggregation.

References

Overcoming challenges in the synthesis and purification of PEGylated ADC linkers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on overcoming the common challenges encountered during the synthesis and purification of PEGylated antibody-drug conjugate (ADC) linkers. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis and purification of PEGylated ADC linkers in a practical question-and-answer format.

Synthesis Troubleshooting

Q1: I am observing low conjugation efficiency in my maleimide-thiol reaction. What are the potential causes and solutions?

A1: Low conjugation efficiency in maleimide-thiol reactions is a common issue. Here are the primary causes and troubleshooting steps:

  • Suboptimal pH: The ideal pH range for maleimide-thiol conjugation is 6.5-7.5.[1] At a pH below 6.5, the reaction rate decreases because the thiol group is less likely to be in its reactive thiolate anion form.[1] Conversely, at a pH above 7.5, the maleimide (B117702) group can undergo hydrolysis, rendering it inactive. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specificity.[1]

    • Solution: Ensure your reaction buffer is freshly prepared and maintained within the optimal pH range of 6.5-7.5.[1]

  • Thiol Oxidation: Free sulfhydryl groups (-SH) on cysteine residues can readily oxidize to form disulfide bonds (-S-S-), which are unreactive towards maleimides.[1]

    • Solution: If your antibody's cysteine residues are in a disulfide bond, they must be reduced prior to conjugation.[1]

      • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable and does not need to be removed before adding the maleimide-PEG linker.[1]

      • DTT (dithiothreitol): A strong reducing agent, but any excess must be removed before adding the maleimide linker to prevent it from reacting with the linker.[1]

    • To prevent re-oxidation, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[1]

  • Incorrect Stoichiometry: The molar ratio of the maleimide-PEG linker to the thiol-containing molecule (e.g., antibody) is crucial. An insufficient amount of linker will result in incomplete conjugation.

    • Solution: Optimize the molar ratio. For protein labeling, a 10-20 fold molar excess of the maleimide linker is a common starting point. However, for larger molecules or nanoparticles where steric hindrance can be a factor, this ratio may need to be adjusted. For example, one study found a 2:1 maleimide to thiol ratio to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.[2]

  • Hydrolysis of Maleimide Group: Maleimide groups are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.

    • Solution: Prepare the maleimide-PEG linker solution immediately before use. If storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short durations.[1]

Q2: My PEGylated ADC is showing high levels of aggregation. How can I mitigate this?

A2: Aggregation is a significant challenge, particularly with hydrophobic payloads. The hydrophilic nature of PEG linkers is intended to counteract this.

  • Insufficient PEGylation: The length and branching of the PEG chain may not be sufficient to mask the hydrophobicity of the drug payload, especially with a high drug-to-antibody ratio (DAR).

    • Solution: Consider using a longer PEG chain or a branched PEG linker. These can provide a better "shield" around the hydrophobic drug, improving solubility and reducing aggregation.[3][4]

  • Non-specific Conjugation: If using lysine (B10760008) conjugation, a high degree of conjugation on the antibody surface can lead to aggregation.

    • Solution: Optimize the reaction conditions (e.g., molar ratio of linker to antibody, reaction time) to control the DAR. Site-specific conjugation methods can also be employed to produce more homogeneous ADCs with a defined DAR.

Purification Troubleshooting

Q3: I am struggling to remove unreacted (free) PEG-linker and drug-linker from my ADC preparation. What purification methods are most effective?

A3: The removal of small molecule impurities is critical for the safety and efficacy of the final ADC.

  • Chromatography is the preferred method for purifying PEGylated ADC linkers. [5]

    • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is effective for removing smaller impurities like unreacted linkers from the much larger ADC.

    • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is particularly useful for separating ADC species with different DARs and can also be used to remove hydrophobic impurities.[6][7][8][9]

    • Reverse-Phase Chromatography (RPC): This method is well-suited for separating non-polar linker-payloads and removing minor impurities.[5] However, it often requires the use of organic solvents which may not be ideal for the stability of the antibody.

    • Solid-Phase Extraction (SPE): This "catch and release" technique can be used after reverse-phase chromatography to efficiently remove the large volumes of solvent, which can be beneficial for labile compounds.[5]

Q4: My PEGylated ADC linker seems to be degrading during purification. What are the likely causes and how can I prevent this?

A4: Linker-payloads can be labile and prone to degradation under harsh conditions.[5]

  • Harsh Solvents, Temperatures, or pH: Many traditional purification techniques like recrystallization are not suitable for labile ADC linkers.[5]

    • Solution: Employ milder purification methods like chromatography under controlled temperature and pH conditions. Avoid prolonged exposure to harsh organic solvents if possible.

  • Instability of the Linker Chemistry: Some linker chemistries are inherently less stable.

    • Solution: For maleimide-based linkers, which can undergo retro-Michael reactions leading to deconjugation, consider using self-stabilizing maleimides or alternative conjugation chemistries like the Diels-Alder reaction, which can form more stable adducts.[5] Studies have shown that non-cleavable linkers generally exhibit greater plasma stability.[5]

Data Presentation

The following tables summarize quantitative data from various studies to provide a comparative overview of different aspects of PEGylated ADC linker synthesis and purification.

Table 1: Impact of Reaction Conditions on Maleimide-Thiol Conjugation Efficiency

Molar Ratio (Maleimide:Thiol)Reaction Time (minutes)Reaction Temperature (°C)pHConjugation Efficiency (%)Reference
2:130Room Temperature7.084 ± 4[2]
5:1120Room Temperature7.458 ± 12[2]
3:1120Not SpecifiedNot Specified~100[10]
20:1120Not SpecifiedNot Specified~70[10]

Table 2: Comparison of Purification Methods for PEGylated Nanoparticles (as a proxy for ADCs)

Purification MethodYield (%)Purity (ability to remove free PEG)Reference
Membrane CentrifugationLowIncomplete removal[10]
DialysisModerateIncomplete removal[10]
Size Exclusion ChromatographyLowGood separation, but low yield[10]
Precipitation with Magnetic Decantation98Complete removal after 3 steps[10]

Table 3: Stability of Maleimide-PEG vs. Mono-Sulfone-PEG Conjugates

Linker TypeConditionIncubation Time (days)Conjugation Retained (%)Reference
Maleimide-PEGPBS7>95[11]
Maleimide-PEG1 mM GSH7~70[11]
Mono-sulfone-PEGPBS7>95[11]
Mono-sulfone-PEG1 mM GSH7>95[11]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and characterization of PEGylated ADC linkers.

Protocol 1: Synthesis of a PEGylated ADC via Thiol-Maleimide Conjugation

This protocol outlines the steps for conjugating a maleimide-functionalized PEG linker to a free sulfhydryl group on an antibody.

Materials:

  • Antibody with available cysteine residues

  • Maleimide-PEG-Drug construct

  • Reducing agent (e.g., TCEP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA

  • Quenching Reagent: N-ethylmaleimide or free cysteine

  • Purification column (e.g., SEC or HIC)

Procedure:

  • Antibody Reduction (if necessary):

    • Dissolve the antibody in the reaction buffer.

    • Add a 10-fold molar excess of TCEP.

    • Incubate at 37°C for 30 minutes to reduce disulfide bonds.

    • If using DTT, remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Dissolve the Maleimide-PEG-Drug in a suitable solvent (e.g., DMSO).

    • Add the Maleimide-PEG-Drug solution to the reduced antibody solution at a molar ratio of 5:1 to 10:1 (linker:antibody).

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a 2-fold molar excess of the quenching reagent (relative to the initial amount of Maleimide-PEG-Drug) to cap any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the ADC using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove unreacted linker, drug, and quenching reagent.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or HIC.

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • Purified PEGylated ADC

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Chromatography Conditions:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR values (DAR=2, DAR=4, etc.).

    • Integrate the peak area for each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Visualizations

The following diagrams illustrate key workflows in the synthesis and purification of PEGylated ADC linkers.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis Antibody Antibody Reduction Reduction of Disulfide Bonds (e.g., with TCEP) Antibody->Reduction Conjugation Thiol-Maleimide Conjugation (pH 6.5-7.5) Reduction->Conjugation PEG_Linker_Drug Maleimide-PEG-Drug PEG_Linker_Drug->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., HIC, SEC) Crude_ADC->Purification Purified_ADC Purified PEGylated ADC Purification->Purified_ADC Characterization Characterization (DAR, Purity, Aggregation) Purified_ADC->Characterization

Caption: Workflow for the synthesis and purification of a PEGylated ADC.

Troubleshooting_Logic Start Low Conjugation Yield Check_pH Is pH between 6.5 and 7.5? Start->Check_pH Check_Thiols Are thiols available and not oxidized? Check_pH->Check_Thiols Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Stoichiometry Is the molar ratio of linker to antibody optimized? Check_Thiols->Check_Stoichiometry Yes Reduce_Antibody Reduce antibody with TCEP/DTT Check_Thiols->Reduce_Antibody No Check_Linker_Integrity Is the maleimide linker fresh and not hydrolyzed? Check_Stoichiometry->Check_Linker_Integrity Yes Optimize_Ratio Optimize linker:antibody ratio Check_Stoichiometry->Optimize_Ratio No Use_Fresh_Linker Use freshly prepared maleimide linker Check_Linker_Integrity->Use_Fresh_Linker No

Caption: Troubleshooting flowchart for low conjugation yield.

References

Technical Support Center: Enzyme-Cleavable Linkers for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzyme-cleavable linkers to address off-target toxicity in targeted drug delivery systems like Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which enzyme-cleavable linkers reduce off-target toxicity?

Enzyme-cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload only under specific conditions found within target cells or the tumor microenvironment.[1] This targeted release is achieved by incorporating a specific amino acid sequence that is recognized and cleaved by enzymes, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[2] By keeping the potent drug inactive and conjugated to the delivery vehicle (e.g., an antibody) in the bloodstream and healthy tissues, premature drug release and subsequent damage to non-target cells are minimized, thereby reducing systemic toxicity.[][]

Q2: What are the most common enzyme-cleavable linker chemistries and their target enzymes?

The most clinically explored enzyme-cleavable linkers are peptide-based and are typically cleaved by lysosomal proteases.[] Common examples include:

  • Valine-Citrulline (Val-Cit): This dipeptide linker is a substrate for Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[2] The Val-Cit linker is widely used due to its high stability in human plasma and efficient cleavage within the target cell.[]

  • Valine-Alanine (Val-Ala): Similar to Val-Cit, this linker is also cleaved by Cathepsin B and offers good plasma stability.[]

  • Glycine-Glycine-Phenylalanine-Glycine (GGFG): This tetrapeptide linker is particularly sensitive to Cathepsin L.[6]

  • β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in lysosomes and also overexpressed in some tumor microenvironments.[7][8] An advantage of these linkers is their hydrophilic nature, which can help reduce ADC aggregation.[7]

Q3: My ADC with a Val-Cit linker is showing off-target toxicity. What are the potential causes?

Off-target toxicity with a Val-Cit linker, despite its intended specificity, can arise from several factors:

  • Premature Cleavage in Circulation: Although generally stable, the Val-Cit linker can be susceptible to cleavage by extracellular enzymes other than the target cathepsins.[9] A notable example is human neutrophil elastase (NE), which has been shown to cleave the Val-Cit bond, leading to premature payload release and potential off-target effects like neutropenia.[2][10]

  • Carboxylesterase Activity: Some studies have highlighted the vulnerability of the Val-Cit linker to carboxylesterases, which can also lead to premature payload detachment.[10]

  • Expression of Target Antigen on Healthy Tissues: The toxicity might not be due to linker instability but rather the antibody targeting low levels of the antigen present on normal cells, a phenomenon known as on-target, off-tumor toxicity.[]

Troubleshooting Guides

Issue 1: High levels of premature payload release in plasma stability assays.

Possible Cause: Linker instability due to cleavage by plasma enzymes or inherent chemical lability.

Troubleshooting Steps:

  • Confirm Assay Integrity: Ensure that the observed payload release is not an artifact of the experimental setup. Include appropriate controls, such as the ADC incubated in buffer alone, to assess inherent linker stability.

  • Enzyme Inhibitor Cocktails: Repeat the plasma stability assay in the presence of a broad-spectrum protease inhibitor cocktail to determine if the cleavage is enzyme-mediated. If release is reduced, it points towards enzymatic degradation.

  • Alternative Linker Chemistries:

    • Steric Hindrance: Introduce steric hindrance around the cleavage site to reduce accessibility for non-target proteases. For example, modifications around a disulfide bond can enhance its stability.[]

    • Tandem-Cleavage Linkers: Employ a linker that requires two sequential enzymatic cleavages for payload release. This dual-trigger mechanism can significantly improve in vivo stability and tolerability.[9][11]

    • Exo-Cleavable Linkers: Repositioning the cleavable peptide at the exo position of the p-aminobenzylcarbamate (PAB) moiety has been shown to enhance stability and reduce premature payload release.[10][12]

Linker TypeADC ModelAnimal ModelKey Stability FindingsReference
Val-Cit-PABCHER2 AntibodyIn vitro (Human Plasma)Optimized linker released ~10% of the drug in 48 hours, a 70% reduction from the initial design.[]
Phe-Lys-PABCAnti-CD30In vitro (Human Plasma)Half-life of 30 days.[13]
Val-Cit-PABCAnti-CD30In vitro (Human Plasma)Half-life of 230 days.[13]
Tandem-Cleavage LinkerAnti-CD79bRatImproved payload retention on the antibody compared to monocleavage linkers.[9]
Issue 2: ADC shows potent cytotoxicity against target cells in vitro but lacks efficacy and shows toxicity in vivo.

Possible Cause: Poor in vivo stability of the linker, leading to reduced payload delivery to the tumor and increased systemic exposure to the free drug.

Troubleshooting Steps:

  • Pharmacokinetic (PK) Analysis: Conduct a PK study in an appropriate animal model to quantify the levels of intact ADC, free payload, and total antibody over time. This will provide direct evidence of linker stability in vivo.

  • In Vitro-In Vivo Correlation: Compare the in vivo stability data with in vitro plasma stability results. A significant discrepancy may suggest the involvement of specific in vivo clearance mechanisms or enzymes not present in in vitro assays.

  • Linker Optimization for In Vivo Stability:

    • Hydrophilicity: Incorporate hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) or hydrophilic amino acids like glutamic acid, into the linker design. This can improve solubility, reduce aggregation, and potentially shield the cleavable site from non-target enzymes.[7][10]

    • Tandem-Cleavage Strategy: As mentioned previously, this approach can enhance in vivo stability and improve the therapeutic index.[9][11]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the enzyme-cleavable linker and quantify premature payload release in plasma.

Methodology:

  • Sample Preparation: Incubate the ADC at a final concentration of 100 µg/mL in fresh human plasma (or plasma from other species of interest) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).

  • Sample Quenching: Immediately stop the reaction by diluting the plasma sample in cold phosphate-buffered saline (PBS).[2]

  • ADC Capture: Capture the ADC from the plasma using an appropriate affinity chromatography method, such as Protein A or Protein G beads.[2]

  • Wash: Thoroughly wash the beads to remove unbound plasma proteins.

  • Payload Quantification:

    • For Released Payload: Use liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of free payload in the supernatant collected after ADC capture.[14]

    • For Conjugated Payload: Elute the captured ADC and quantify the amount of conjugated payload. This can be done by various methods, including reverse-phase HPLC or hydrolysis followed by LC-MS/MS.

  • Data Analysis: Plot the percentage of released payload or intact ADC over time to determine the stability profile and half-life of the conjugate.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To confirm the specific cleavage of the linker by the target enzyme, Cathepsin B.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 10 µM) in a suitable assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with 5 mM DTT).

  • Enzyme Addition: Initiate the reaction by adding recombinant human Cathepsin B (e.g., at a 1:100 enzyme-to-ADC molar ratio). Include a control reaction without the enzyme.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the reaction by adding a protease inhibitor (e.g., E-64) or by denaturing the enzyme with an organic solvent like acetonitrile.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.[2][15]

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate by Cathepsin B.[2]

Visualizations

Signaling and Experimental Workflows

ADC_Mechanism_of_Action ADC Mechanism with Enzyme-Cleavable Linker cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Target Tumor Cell ADC Intact ADC Internalization Internalization via Endocytosis ADC->Internalization 1. Targeting Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B Internalization->Lysosome 2. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 3. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 4. Cytotoxicity

Caption: Mechanism of action for an ADC with an enzyme-cleavable linker.

Troubleshooting_Workflow Troubleshooting Off-Target Toxicity Start Off-Target Toxicity Observed Plasma_Stability Assess Plasma Stability Start->Plasma_Stability Stable Stable Plasma_Stability->Stable Linker is Stable Unstable Unstable Plasma_Stability->Unstable Premature Release PK_Study Conduct In Vivo PK Study On_Target_Toxicity Evaluate On-Target, Off-Tumor Toxicity Antibody_Engineering Antibody Engineering (e.g., Affinity Tuning) On_Target_Toxicity->Antibody_Engineering Linker_Modification Modify Linker Design (e.g., Tandem-Cleavage, Steric Hindrance) Stable->PK_Study Stable->On_Target_Toxicity Unstable->Linker_Modification

Caption: A logical workflow for troubleshooting off-target toxicity.

References

Technical Support Center: Optimizing ADC Therapeutic Index via Linker Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when modifying the linker structure of Antibody-Drug Conjugates (ADCs) to improve their therapeutic index.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

IssuePossible CausesSuggested Solutions
High off-target toxicity observed in in vivo models. Premature Payload Release: The linker may be unstable in circulation, leading to the release of the cytotoxic payload before reaching the tumor.[1][2][3][]1. Re-evaluate Linker Chemistry: Switch from a cleavable to a non-cleavable linker for enhanced plasma stability.[][6] 2. Modify Linker Structure: Introduce steric hindrance near the cleavage site to reduce susceptibility to plasma enzymes.[] 3. Optimize Conjugation Site: Choose a conjugation site that protects the linker from the surrounding environment.[8]
Hydrophobicity of the ADC: Highly hydrophobic ADCs can lead to rapid clearance by the liver and non-specific uptake, causing toxicity.[9][10][11]1. Incorporate Hydrophilic Moieties: Introduce hydrophilic groups like polyethylene (B3416737) glycol (PEG) into the linker to increase solubility and reduce aggregation.[2][10][12][13] 2. Add Polar Units: Use sulfonates or phosphates in the linker to improve the ADC's pharmacokinetic profile.[10]
Low ADC efficacy in tumor models. Insufficient Payload Release: An overly stable linker may not efficiently release the payload within the target tumor cell.[]1. Switch to a Cleavable Linker: If using a non-cleavable linker, consider a cleavable one that responds to the tumor microenvironment (e.g., low pH, high enzyme concentration).[][14] 2. Optimize Cleavage Site: For enzyme-cleavable linkers, ensure the peptide sequence is optimal for cleavage by tumor-associated proteases like Cathepsin B.[][15]
Poor Bystander Effect: For heterogeneous tumors, a lack of bystander killing (killing of neighboring antigen-negative cells) can limit overall efficacy.[16][][18]1. Use a Cleavable Linker: Cleavable linkers are necessary to release the payload, which can then diffuse to adjacent cells.[][19] 2. Select a Membrane-Permeable Payload: The released payload must be able to cross cell membranes to exert a bystander effect.[]
ADC aggregation and poor solubility during formulation. High Drug-to-Antibody Ratio (DAR) and Payload Hydrophobicity: A high DAR, especially with a hydrophobic payload, increases the likelihood of aggregation.[2][9][11]1. Optimize DAR: Aim for a lower, more homogeneous DAR through site-specific conjugation.[20] 2. Enhance Linker Hydrophilicity: Incorporate PEG or other hydrophilic moieties into the linker to counteract the payload's hydrophobicity.[10][13][21]
Inconsistent results in cytotoxicity assays. Assay Conditions: Suboptimal cell seeding density or incubation time can lead to variability.[22][23] Compound Interference: The test compound may directly interfere with the assay reagents (e.g., MTT).[24]1. Optimize Assay Parameters: Determine the optimal cell number and incubation duration for your specific cell lines.[22][23] 2. Run Appropriate Controls: Include controls of the compound in the medium without cells to check for direct interference with the assay.[24]

Frequently Asked Questions (FAQs)

1. What is the role of the linker in an ADC?

The linker is a critical component that connects the antibody to the cytotoxic payload.[][] It plays a crucial role in the ADC's overall success by ensuring stability in circulation and enabling specific payload release at the tumor site.[2][][15] The linker's properties can significantly influence the ADC's pharmacokinetic profile, therapeutic index, and selectivity.[]

2. What are the main types of linkers and how do they differ?

Linkers are broadly categorized as cleavable and non-cleavable.[][14][15]

  • Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as changes in pH, redox potential, or the presence of specific enzymes.[][14][25] This allows for targeted drug delivery and can facilitate a "bystander effect," where the released payload kills neighboring antigen-negative tumor cells.[14][]

  • Non-cleavable linkers remain intact and release the payload only after the antibody is degraded in the lysosome.[14][15][25] This generally leads to greater stability in plasma and a wider therapeutic window, but may have a reduced bystander effect.[][6][26]

3. How does linker stability impact the therapeutic index?

Linker stability is a key determinant of an ADC's safety and efficacy.[][] An ideal linker is highly stable in the bloodstream to prevent premature payload release, which can cause systemic toxicity and reduce the amount of drug delivered to the tumor.[1][2][] However, it must also be efficiently cleaved within the target tumor to release the cytotoxic payload.[1] Achieving this balance is a major challenge in ADC design.[2][]

4. How can I improve the hydrophilicity of my ADC through linker modification?

High hydrophobicity can lead to ADC aggregation, rapid clearance, and off-target toxicity.[9][10][11] To improve hydrophilicity:

  • Incorporate PEG moieties: Adding polyethylene glycol (PEG) chains to the linker can shield the hydrophobic payload, improving solubility and pharmacokinetic properties.[2][10][12][13]

  • Add charged groups: Introducing polar units like sulfonates or quaternary ammonium (B1175870) salts can also enhance hydrophilicity.[10]

5. What is the bystander effect and how is it influenced by the linker?

The bystander effect is the ability of an ADC to kill antigen-negative tumor cells that are near antigen-positive cells.[][19][28] This is particularly important for treating heterogeneous tumors.[16][18] The linker plays a crucial role in this process:

  • A cleavable linker is required to release the payload into the tumor microenvironment.[][19]

  • The released payload must be membrane-permeable to diffuse into and kill adjacent cells.[] Non-cleavable linkers, which release the payload intracellularly after antibody degradation, generally do not produce a significant bystander effect.[28]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

ADC TargetCell LineLinker TypePayloadIC50 (nM)Reference
HER2NCI-N87 (Ag+)Val-Cit (vc)MMAE1.5[29]
HER2MCF7 (Ag-)Val-Cit (vc)MMAE>1000[29]
Trop-2VariousmPEG24-Val-Lys-PABMMAE0.8 - 2.5[13]
c-METVariousβ-glucuronic acidExatecan0.1 - 10[30]

Table 2: In Vivo Maximum Tolerated Dose (MTD) of ADCs

ADCLinker TypePayloadMTD (mg/kg)Animal ModelReference
RS7-DL11mPEG24-VKMMAE30Mouse[13]
Trastuzumab-BL-001Novel hydrophilicExatecanWell-toleratedRat, NHP[31]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from established methods for assessing ADC-mediated cytotoxicity.[16][22][23][24][29]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC and unconjugated antibody control

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of medium. Incubate overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-144 hours).[16][22][23]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16][24]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.[24] Incubate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[22][24]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a four-parameter logistic (4PL) curve fit.[24]

Bystander Effect Assay (Co-culture Method)

This protocol is based on methods for evaluating the ability of an ADC's released payload to kill neighboring antigen-negative cells.[16][22][23][29]

Objective: To assess the bystander killing effect of an ADC.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC and unconjugated antibody control

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Co-culture Ag+ and GFP-Ag- cells at various ratios (e.g., 90:10, 75:25, 50:50) in a 96-well plate. Include a monoculture of GFP-Ag- cells as a control. Incubate overnight.

  • ADC Treatment: Treat the co-cultures and the GFP-Ag- monoculture with serial dilutions of the ADC.

  • Incubation: Incubate for 72-120 hours.[16]

  • Fluorescence Measurement: Measure the GFP fluorescence intensity using a fluorescence plate reader. This specifically quantifies the viability of the GFP-Ag- cell population.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[16]

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (High Stability Required) cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen ADC->Receptor 1. Binding TumorCell Antigen-Positive Tumor Cell Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Lysosome Lysosome (Payload Release) Internalization->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow_Cytotoxicity start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with Serial Dilutions of ADC incubate1->treat incubate2 Incubate for 72-144 hours treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 2-4 hours mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Experimental workflow for an in vitro ADC cytotoxicity (MTT) assay.

Linker_Selection_Logic start Start: Define Therapeutic Goal stability_check High Plasma Stability Needed? start->stability_check bystander_check Bystander Effect Required? stability_check->bystander_check No non_cleavable Consider Non-Cleavable Linker stability_check->non_cleavable Yes hydrophobicity_check Hydrophobic Payload? bystander_check->hydrophobicity_check No cleavable Consider Cleavable Linker bystander_check->cleavable Yes hydrophilic_linker Incorporate Hydrophilic Moieties (e.g., PEG) hydrophobicity_check->hydrophilic_linker Yes standard_linker Standard Linker Sufficient hydrophobicity_check->standard_linker No non_cleavable->hydrophobicity_check cleavable->hydrophobicity_check end Final Linker Design hydrophilic_linker->end standard_linker->end

Caption: Decision-making flowchart for selecting an appropriate ADC linker.

References

Technical Support Center: Optimization of Fmoc-PEG6-Val-Cit-PAB-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful conjugation of the Fmoc-PEG6-Val-Cit-PAB-OH linker in the development of Antibody-Drug Conjugates (ADCs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step conjugation process, from drug-linker synthesis to the final ADC product.

Problem 1: Inefficient Activation of the PAB-OH Group

Question: I am seeing low yields after reacting this compound with p-nitrophenyl chloroformate (PNP-Cl) to activate the hydroxyl group. What could be the cause?

Answer:

Several factors can contribute to the inefficient activation of the p-aminobenzyl alcohol (PAB-OH) moiety. Here are some potential causes and troubleshooting steps:

  • Moisture Contamination: The reaction is highly sensitive to moisture, which can hydrolyze the p-nitrophenyl chloroformate. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Base Strength and Concentration: The choice and amount of base are critical. A hindered base like diisopropylethylamine (DIPEA) is often preferred to minimize side reactions. An excess of base can lead to the degradation of the starting material. A typical molar ratio is 1.5-2.0 equivalents of base relative to the linker.

  • Reaction Temperature: The activation reaction is typically carried out at low temperatures (0 °C) to control reactivity and minimize side product formation. Allowing the reaction to warm to room temperature prematurely can lead to decomposition.

  • Reagent Quality: Ensure the p-nitrophenyl chloroformate is of high purity and has been stored properly to prevent degradation.

ParameterRecommended ConditionTroubleshooting Action
AtmosphereInert (Nitrogen or Argon)Dry all glassware and use anhydrous solvents.
BaseDiisopropylethylamine (DIPEA)Use 1.5-2.0 equivalents.
Temperature0 °C to room temperatureMaintain low temperature during initial addition.
ReagentsHigh purityUse fresh, properly stored reagents.
Problem 2: Low Yield During Drug-Linker Conjugation

Question: After activating the linker, the conjugation of my amine-containing payload is inefficient. What are the likely reasons?

Answer:

Low conjugation efficiency between the activated linker (e.g., Fmoc-PEG6-Val-Cit-PAB-PNP) and your payload can be due to several factors:

  • Steric Hindrance: The payload's structure might sterically hinder the approach of the amine group to the activated carbonate. The PEG6 spacer in the linker is designed to minimize this, but bulky payloads can still be challenging.[1]

  • Suboptimal pH: The nucleophilicity of the amine is pH-dependent. The reaction should be carried out under slightly basic conditions to ensure the amine is deprotonated and nucleophilic. However, a very high pH can lead to the hydrolysis of the activated ester.

  • Solvent Choice: The solvent must be able to dissolve both the activated linker and the payload without reacting with them. Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are common choices.

  • Reaction Time and Temperature: While some reactions are complete within a few hours at room temperature, others may require longer incubation times or gentle heating. Monitor the reaction progress using an appropriate analytical method like HPLC or LC-MS.

ParameterRecommended ConditionTroubleshooting Action
pHSlightly basicUse a non-nucleophilic base like DIPEA.
SolventAnhydrous DMF or DMSOEnsure both reactants are fully dissolved.
MonitoringHPLC or LC-MSTrack the consumption of starting materials.
Problem 3: Incomplete Fmoc Deprotection

Question: I am having trouble completely removing the Fmoc group from my drug-linker conjugate before antibody conjugation. What are the standard conditions?

Answer:

Incomplete Fmoc deprotection will prevent the subsequent conjugation to the antibody. Here are the key considerations for this step:

  • Base and Solvent: The standard reagent for Fmoc removal is a solution of piperidine (B6355638) in DMF.[2] A 20% (v/v) solution is commonly used.

  • Reaction Time: The deprotection is usually rapid, often complete within 30 minutes at room temperature. The reaction progress can be monitored by HPLC.

  • Work-up: After deprotection, it is crucial to remove the piperidine and the dibenzofulvene-piperidine adduct. This is typically achieved by precipitation of the product in cold diethyl ether followed by centrifugation or filtration.

ParameterRecommended ConditionTroubleshooting Action
Reagent20% Piperidine in DMFEnsure the piperidine is fresh.
Time10-30 minutes at room temperatureMonitor by HPLC to confirm completion.
PurificationPrecipitation in cold etherThoroughly wash the precipitate to remove byproducts.
Problem 4: Low Drug-to-Antibody Ratio (DAR) and Heterogeneity

Question: My final ADC has a low average DAR and a broad distribution of drug-linker species. How can I optimize this?

Answer:

Achieving a desired and consistent Drug-to-Antibody Ratio (DAR) is a common challenge in ADC development.[3]

  • Molar Excess of Drug-Linker: The stoichiometry of the drug-linker to the antibody is a critical parameter. Increasing the molar excess of the drug-linker will generally lead to a higher DAR. However, an excessive amount can lead to aggregation. It is recommended to perform small-scale experiments with varying molar ratios (e.g., 3, 5, and 8 equivalents) to find the optimal condition.

  • Antibody Concentration: The concentration of the antibody during the conjugation reaction can influence the outcome. Higher concentrations may promote aggregation, while very low concentrations can slow down the reaction rate.

  • Reaction Buffer and pH: For lysine (B10760008) conjugation, a buffer with a pH around 8.0-8.5 is typically used to ensure the lysine residues are sufficiently deprotonated. Common buffers include phosphate-buffered saline (PBS) or borate (B1201080) buffers.

  • Co-solvent: Since the drug-linker is often dissolved in an organic solvent like DMSO, the final concentration of the co-solvent in the reaction mixture should be kept low (typically <10%) to avoid denaturation of the antibody.

ParameterRecommended RangeTroubleshooting Action
Drug-Linker Molar Excess3-8 equivalentsTitrate to find the optimal ratio for the desired DAR.
Reaction pH8.0-8.5Optimize the pH to balance reactivity and antibody stability.
Co-solvent Percentage<10%Minimize to prevent antibody denaturation.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1: Each part of the linker has a specific function:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A protecting group for the primary amine that is removed to allow for conjugation to the antibody.[4]

  • PEG6 (Polyethylene glycol, 6 units): A hydrophilic spacer that improves the solubility of the linker and the final ADC, and can help to reduce aggregation.[1]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells.[5] This ensures the targeted release of the payload inside the cancer cell.

  • PAB (p-aminobenzylcarbamate): A self-immolative spacer.[6] After the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB group undergoes a 1,6-elimination reaction to release the unmodified, active drug.

  • OH (Hydroxyl group): The reactive site on the PAB group that is activated for conjugation to the drug payload.[4]

Q2: How is the Val-Cit linker cleaved inside the cell?

A2: The cleavage of the Val-Cit linker is a key part of the mechanism of action for many ADCs.[5] After the ADC binds to the target antigen on the surface of a cancer cell, it is internalized through endocytosis. The ADC is then trafficked to the lysosome, an acidic organelle containing various enzymes, including Cathepsin B.[5] Cathepsin B recognizes and cleaves the peptide bond between the citrulline and the PAB group.[5] This initiates the self-immolation of the PAB spacer, leading to the release of the cytotoxic payload inside the tumor cell.

Q3: What are the advantages of using a PEG spacer in the linker?

A3: The inclusion of a PEG spacer, such as the PEG6 unit in this linker, offers several advantages:

  • Increased Hydrophilicity: Many cytotoxic payloads are hydrophobic. The PEG spacer increases the overall hydrophilicity of the drug-linker, which can improve its solubility and reduce the tendency of the final ADC to aggregate.[1]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can help to extend the circulation half-life of the ADC and may reduce non-specific uptake by other cells.

  • Reduced Steric Hindrance: The spacer can provide more distance between the antibody and the drug, which may reduce the potential for the drug to interfere with the antibody's binding to its target antigen.[1]

Q4: What analytical techniques are recommended for characterizing the final ADC?

A4: A comprehensive analytical characterization is essential to ensure the quality, efficacy, and safety of the ADC. Key techniques include:

  • UV-Vis Spectroscopy: To determine the protein concentration and the average DAR.

  • Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution and the level of unconjugated antibody.

  • Size Exclusion Chromatography (SEC): To assess the purity of the ADC and to detect and quantify aggregates.

  • Mass Spectrometry (MS): To confirm the identity of the ADC and to determine the precise mass of the different drug-linker species.

Experimental Protocols

Protocol 1: Activation of this compound
  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution.

  • Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting activated linker by flash column chromatography.

Protocol 2: Conjugation of Activated Linker to an Amine-Containing Payload
  • Dissolve the activated linker (1.1 equivalents) and the amine-containing payload (1 equivalent) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by HPLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the drug-linker conjugate by preparative HPLC.

Protocol 3: Fmoc Deprotection of the Drug-Linker
  • Dissolve the Fmoc-protected drug-linker in DMF.

  • Add a 20% (v/v) solution of piperidine in DMF.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the deprotection by HPLC.

  • Precipitate the deprotected drug-linker by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration and wash with cold ether.

  • Dry the product under vacuum.

Protocol 4: Conjugation of the Drug-Linker to an Antibody
  • Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 8.0) at a concentration of 5-10 mg/mL.

  • Dissolve the deprotected drug-linker in a minimal amount of a co-solvent like DMSO.

  • Add the desired molar excess of the drug-linker solution to the antibody solution with gentle mixing. The final co-solvent concentration should be below 10%.

  • Incubate the reaction at room temperature for 2-4 hours.

  • Quench the reaction by adding an excess of a quenching reagent like N-acetylcysteine.

  • Purify the ADC using size exclusion chromatography or tangential flow filtration to remove unconjugated drug-linker and other small molecules.

  • Characterize the final ADC using the analytical techniques mentioned in FAQ Q4.

Visualizations

experimental_workflow cluster_drug_linker_synthesis Drug-Linker Synthesis cluster_adc_conjugation ADC Conjugation & Purification A This compound B Activation of PAB-OH (e.g., with PNP-Cl) A->B C Activated Linker B->C D Payload Conjugation C->D E Fmoc-Protected Drug-Linker D->E F Fmoc Deprotection (with Piperidine) E->F G Deprotected Drug-Linker F->G I Lysine Conjugation G->I H Antibody H->I J Crude ADC I->J K Purification (e.g., SEC) J->K L Purified ADC K->L

Caption: Experimental workflow for ADC synthesis.

signaling_pathway ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endocytosis Endocytosis Antigen->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Trafficking Cleavage Cathepsin B Cleavage Lysosome->Cleavage Val-Cit Cleavage Payload Active Payload Cleavage->Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: ADC internalization and payload release pathway.

References

Technical Support Center: Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Antibody-Drug Conjugates (ADCs), with a focus on overcoming low conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is a typical or optimal Drug-to-Antibody Ratio (DAR)?

A1: An optimal DAR is crucial for the therapeutic efficacy and safety of an ADC. Generally, a DAR value between 2 and 4 is considered ideal.[] A low DAR may result in reduced potency, while a high DAR can lead to issues such as increased toxicity, faster clearance from circulation, and aggregation.[][2] However, the optimal DAR is specific to each ADC and should be determined empirically.

Q2: What are the primary causes of low conjugation efficiency?

A2: Low conjugation efficiency and inconsistent results can stem from several factors, including suboptimal reaction conditions (pH, temperature, reaction time), poor quality of the antibody or linker-payload, and improper selection of the conjugation method.[][3] For instance, insufficient purity of the antibody or degradation of the linker-payload can significantly hinder the reaction.[][3]

Q3: How does the choice of conjugation chemistry (cysteine vs. lysine) impact efficiency?

A3: Both cysteine-based and lysine-based conjugation methods have their advantages and disadvantages. Cysteine-based conjugation offers site-specificity, leading to a more homogeneous ADC product with better control over the DAR.[4] Lysine-based conjugation, while technically simpler due to the abundance of lysine (B10760008) residues, often results in a heterogeneous mixture of ADCs with varying DARs and conjugation sites.[4][5]

Q4: Can the linker-payload itself affect conjugation efficiency?

A4: Yes, the chemical properties of the linker and payload are critical. Hydrophobic payloads can increase the propensity for the ADC to aggregate, which can reduce the yield of properly conjugated ADC.[6] The use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can help improve solubility and reduce aggregation.[6] The stability of the linker is also paramount to prevent premature drug release.[]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during ADC synthesis.

Issue 1: Low Drug-to-Antibody Ratio (DAR) in Cysteine-Based Conjugation

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Action
Incomplete Antibody Reduction Optimize the concentration of the reducing agent (e.g., DTT, TCEP), temperature, and incubation time.[3] Verify the number of free thiols per antibody using Ellman's assay before proceeding with conjugation.[3]
Suboptimal Reaction pH Ensure the reaction pH is within the optimal range of 6.5-7.5 for thiol-maleimide conjugation to ensure selectivity and avoid competing reactions with amines.[7][8]
Incorrect Stoichiometry Increase the molar ratio of the linker-payload to the antibody. A 10-20 fold molar excess is a common starting point for labeling proteins.[8] For site-specific conjugation, a minimal drug-antibody molar ratio of 6:1 has been reported to achieve complete conjugation.[6]
Re-oxidation of Thiols Degas buffers to remove dissolved oxygen.[8] Consider including a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions that can catalyze thiol oxidation.[8]
Poor Reagent Quality Ensure the linker-payload is of high purity and has not degraded. If using a pre-dissolved solution, verify it has been stored correctly.[6]
Issue 2: Inconsistent DAR in ADC Batches

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Action
Variable Reactant Stoichiometry Ensure precise and consistent molar ratios of the linker-payload to the antibody in each batch. Small deviations can significantly impact the final DAR.
Inconsistent Antibody Reduction For cysteine conjugation, the efficiency of the interchain disulfide bond reduction is critical. Incomplete or variable reduction leads to a different number of available thiol groups for conjugation. Standardize the reduction protocol meticulously.
Reagent Quality and Preparation Verify the purity and concentration of all reagents, including the linker-payload, reducing agents, and buffers, before each conjugation reaction. Prepare fresh solutions of unstable reagents before use.[6]
Fluctuations in Reaction Conditions Strictly control reaction parameters such as temperature, pH, and incubation time across all batches to ensure reproducibility.
Issue 3: High Levels of Aggregation in the Final ADC Product

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Action
High Drug-to-Antibody Ratio (DAR) A higher drug loading increases the overall hydrophobicity of the ADC, which can promote aggregation.[3] Consider targeting a lower DAR if aggregation is a persistent issue.
Hydrophobic Nature of Linker-Payload The hydrophobicity of the linker-payload can contribute to aggregation.[3] If possible, select a more hydrophilic linker or payload.
Improper Buffer Conditions The choice of buffer and the presence of certain excipients can influence ADC stability and aggregation. Screen different buffer formulations to find one that minimizes aggregation.
Over-reduction of the Antibody Excessive reduction of disulfide bonds can lead to antibody unfolding and subsequent aggregation.[3] Optimize the reduction step to ensure only the desired disulfide bonds are cleaved.

Quantitative Data Summary

Table 1: Effect of DTT Concentration on Thiol Generation

This table illustrates the impact of dithiothreitol (B142953) (DTT) concentration on the number of free thiols generated per antibody, which is a critical step in cysteine-based conjugation.

DTT Concentration (mM)Thiols per Antibody (approx.)
0.10.4
11.2
55.4
107.0
208.0
508.0
1008.0
(Data adapted from a study on antibody reduction at 37°C for 30 minutes)[9]

Table 2: Comparison of Cysteine and Lysine Conjugation Strategies

FeatureCysteine-Based ConjugationLysine-Based Conjugation
Specificity Site-specific, leading to a homogeneous product.[4]Non-specific, resulting in a heterogeneous product.[4]
Control over DAR Better control, resulting in uniform conjugates.[4]Can lead to higher DAR but with more variability.[4]
Impact on Function Can preserve functional integrity with careful site selection.[4]Higher risk of activity loss if conjugation occurs in functional regions.[4]
Complexity Can be more technically challenging, may require antibody engineering.[4]Generally simpler and less costly.[4]

Key Experimental Protocols

Protocol 1: Determination of DAR by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a widely used method for determining the DAR of ADCs, particularly for cysteine-linked conjugates, as it separates molecules based on their hydrophobicity under non-denaturing conditions.[10][11]

Materials:

  • HIC Column (e.g., BioPro HIC BF)

  • Mobile Phase A: 50 mM Sodium Phosphate (pH 6.8) containing 1.5 M Ammonium (B1175870) Sulfate / Isopropanol (95/5)

  • Mobile Phase B: 50 mM Sodium Phosphate (pH 6.8) / Isopropanol (80/20)

  • ADC Sample

  • HPLC System

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 2 mg/mL in 1M ammonium sulfate.

  • Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Injection: Inject 20 µL of the prepared ADC sample.[12]

  • Gradient Elution: Apply a decreasing salt gradient to elute the different DAR species. A typical gradient might be:

    • 0-5 min: 30% B

    • 5-45 min: 30-80% B

    • 45-70 min: 80% B[12]

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.). The weighted average DAR is calculated based on the percentage of the area under each peak and the number of conjugated drugs.[13]

Protocol 2: Determination of DAR by LC-MS

LC-MS provides accurate mass measurements of the intact ADC, allowing for the determination of the DAR and the distribution of different drug-loaded species.[14][15]

Materials:

  • LC-MS System (e.g., Agilent 6550 Q-TOF)

  • Appropriate LC column for protein separation

  • Mobile Phases (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid)

  • ADC Sample

Procedure:

  • Sample Preparation (Optional): For complex samples, the ADC may be purified from the matrix (e.g., serum) using affinity purification.[15] The ADC may also be deglycosylated or reduced to simplify the mass spectrum.

  • LC Separation: Inject the ADC sample onto the LC system. Use a gradient of increasing organic solvent to elute the ADC.

  • MS Analysis: Acquire mass spectra of the eluting ADC species in positive ion mode.

  • Data Deconvolution: Use appropriate software (e.g., Agilent MassHunter BioConfirm) to deconvolute the raw mass spectra to obtain the molecular weights of the different DAR species.[15]

  • DAR Calculation: The software can automatically calculate the average DAR based on the relative abundance of each detected species.[15]

Visualizations

Troubleshooting_Workflow start Low Conjugation Efficiency Observed check_reagents Verify Reagent Quality (Antibody, Linker-Payload) start->check_reagents check_conditions Review Reaction Conditions (pH, Temp, Time, Stoichiometry) start->check_conditions cysteine_specific For Cysteine Conjugation: Check Antibody Reduction start->cysteine_specific optimize_reagents Optimize Reagent Purity & Concentration check_reagents->optimize_reagents optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions optimize_reduction Optimize Reducing Agent Concentration & Incubation cysteine_specific->optimize_reduction analyze_dar Re-analyze DAR (HIC-HPLC, LC-MS) optimize_reagents->analyze_dar optimize_conditions->analyze_dar optimize_reduction->analyze_dar DAR_Impact cluster_low Low DAR (<2) cluster_optimal Optimal DAR (2-4) cluster_high High DAR (>4) low_dar Reduced Potency Insufficient Efficacy optimal_dar Balanced Efficacy & Safety Good Pharmacokinetics high_dar Increased Toxicity Faster Clearance Potential Aggregation ADC ADC Properties ADC->low_dar Under-conjugation ADC->optimal_dar Controlled Conjugation ADC->high_dar Over-conjugation Thiol_Maleimide_Conjugation cluster_reactants Reactants cluster_product Product antibody Reduced Antibody with Free Thiol (-SH) reaction + antibody->reaction linker_payload Maleimide-activated Linker-Payload linker_payload->reaction adc ADC with Stable Thioether Bond arrow pH 6.5 - 7.5 arrow->adc

References

Validation & Comparative

The Influence of PEG Spacer Length on Antibody-Drug Conjugate Efficacy: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of ADCs. The length of the PEG chain can profoundly influence an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1] Hydrophobic drug payloads can lead to ADC aggregation and rapid clearance from circulation; incorporating hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[1] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to aid in the rational design of next-generation ADCs.

Comparative Analysis of PEG Linker Lengths: A Data-Driven Overview

The choice of PEG linker length represents a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1] The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK) in Rats

PEG Spacer LengthClearance Rate (mL/day/kg)Key Observation
PEG2HighRapid clearance for ADCs with PEG chains shorter than PEG8.[2]
PEG4~7Clearance rates increased rapidly for conjugates bearing PEGs smaller than PEG8.[2][3]
PEG8~5A threshold effect is often observed around PEG8, beyond which clearance is minimized.[2][4]
PEG12~5Longer chains did not provide a significant further advantage in slowing clearance compared to PEG8.[4]
PEG24~5Demonstrates that a plateau in clearance reduction is reached.

Data adapted from studies on glucuronide-MMAE linkers. The clearance rate is inversely proportional to the ADC's circulation time.

Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Spacer Lengths

Cell LineLinkerIC50 (ng/mL)Key Observation
Karpas-299 (CD30+)No PEG~10In this specific anti-CD30 ADC model, PEG length had no significant effect on in vitro potency.[3]
Karpas-299 (CD30+)PEG2~10Comparable EC50 values were observed across different linker lengths.[3]
Karpas-299 (CD30+)PEG4~10[3]
Karpas-299 (CD30+)PEG8~10[3]
Karpas-299 (CD30+)PEG12~10[3]
Karpas-299 (CD30+)PEG24~10[3]
Affibody-Drug ConjugateNo PEGBaselineLonger PEG chains can lead to a reduction in in vitro cytotoxicity in some constructs.[3]
Affibody-Drug Conjugate4 kDa PEG4.5-fold reductionThe effect of the PEG linker on in vitro potency can be dependent on the specific targeting moiety and payload.[3]
Affibody-Drug Conjugate10 kDa PEG22-fold reduction[3]

Table 3: Qualitative Comparison of Different PEG Linker Length Categories

PEG Linker LengthKey Findings
Short (e.g., PEG2, PEG4) Generally provide better ADC stability by anchoring the payload within the antibody's spatial shield. However, they offer a less pronounced "stealth" effect, potentially leading to faster clearance compared to longer linkers.[1]
Medium (e.g., PEG8, PEG12) Often represent an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold effect for optimal slower clearance is often observed around PEG8.[1][4]
Long (e.g., PEG24 and larger) Can lead to significantly improved pharmacokinetic profiles and enhanced in vivo anti-tumor efficacy. However, they may sometimes result in a decrease in in vitro cytotoxicity.[1][5]

Visualizing ADC Structure and Experimental Workflow

To better illustrate the principles discussed, the following diagrams have been generated.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker Linker Antibody->Linker PEG PEG Spacer Linker->PEG Payload Cytotoxic Payload PEG->Payload

General structure of a PEGylated Antibody-Drug Conjugate.

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Synthesize ADCs with different PEG lengths (PEG4, PEG8, PEG12, etc.) B Purify ADCs (e.g., SEC) A->B C Characterize ADCs (e.g., DAR by HIC) B->C D Cytotoxicity Assay (e.g., on cancer cell lines) C->D F Pharmacokinetic (PK) Study (e.g., in rodents) C->F G Antitumor Efficacy Study (Xenograft model) C->G E Determine IC50 values D->E I Measure Tumor Growth Inhibition (TGI) J Compare Performance & Select Optimal PEG Length E->J H Determine PK parameters (Clearance, Half-life, AUC) F->H G->I H->J I->J

Experimental workflow for comparing ADCs with different PEG linker lengths.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of ADCs with discrete PEG linkers. Below are representative protocols for key experiments.

ADC Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[1]

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[1]

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.[1]

  • Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.[1]

  • Characterization: The Drug-to-Antibody Ratio (DAR) is determined using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.[1]

In Vitro Cytotoxicity Assay
  • Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4]

  • ADC Treatment: Serial dilutions of the ADC and control antibody are prepared in culture medium. The medium from the cultured cells is removed and the ADC or control solutions are added.

  • Incubation: Cells are incubated with the ADCs for a period of 72-120 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or CellTiter-Glo.

  • Data Analysis: The absorbance is measured using a plate reader. IC50 values (the concentration of ADC required to inhibit cell growth by 50%) are calculated by fitting the data to a four-parameter variable slope model.

Pharmacokinetic (PK) Study in Rodents
  • Administration: ADCs with varying PEG linker lengths are administered intravenously to rodents (e.g., rats or mice) at a defined dose.[1]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[1]

  • Sample Processing: Plasma is isolated from the blood samples.[1]

  • Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.[1]

  • Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) are calculated using appropriate software.[1]

In Vivo Antitumor Efficacy Study
  • Tumor Model: Immunodeficient mice are subcutaneously implanted with human tumor xenografts that express the target antigen.[1]

  • Treatment Initiation: Once the tumors reach a specified size (e.g., 100-200 mm³), the mice are randomized into treatment groups.[1][6]

  • ADC Administration: The different ADC constructs are administered to their respective groups, typically via intravenous injection, at a predetermined dose and schedule.[1]

  • Tumor Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).[1]

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.[1]

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]

Conclusion

The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may favor ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[1] However, a potential trade-off with in vitro potency may exist.[1] The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide.[1] By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

A Comparative Guide to the Analytical Characterization of Fmoc-PEG6-Val-Cit-PAB-OH and Alternative ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity and identity of linkers are critical quality attributes in the development of antibody-drug conjugates (ADCs) that directly impact their safety and efficacy. This guide provides a comparative overview of analytical methodologies for the characterization of Fmoc-PEG6-Val-Cit-PAB-OH, a widely used enzyme-cleavable linker, and two key alternatives: Fmoc-Val-Ala-PAB-OH, a similar peptide linker, and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a non-cleavable linker.

Executive Summary

This compound is a popular ADC linker designed for cathepsin B-mediated cleavage within the lysosome of target cells. Its characterization is crucial to ensure the integrity of the valine-citrulline cleavage site, the polyethylene (B3416737) glycol (PEG) spacer, and the self-emulative p-aminobenzyl alcohol (PAB) moiety. This guide details the common analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—used to assess the purity and confirm the identity of this linker and its alternatives. By presenting detailed experimental protocols and comparative data, this guide aims to equip researchers with the necessary information to select and implement appropriate analytical strategies for their ADC development programs.

Comparison of Analytical Methods and Performance

The choice of analytical methods is dictated by the physicochemical properties of the linker. Here, we compare the typical analytical approaches and expected outcomes for this compound and its alternatives.

Analytical MethodThis compoundFmoc-Val-Ala-PAB-OHSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Purity (HPLC) >95%>98%>95%
Identity (MS) Expected m/z confirmedExpected m/z confirmedExpected m/z confirmed
Identity (NMR) Characteristic shifts for Fmoc, PEG, Val, Cit, and PAB moieties confirmedCharacteristic shifts for Fmoc, Val, Ala, and PAB moieties confirmedCharacteristic shifts for succinimide, maleimide, and cyclohexane (B81311) moieties confirmed
Cleavage Assay Cathepsin B-mediated cleavageCathepsin B-mediated cleavageNon-cleavable
Stability Stable at -20°CStable at -20°CStable at -20°C, sensitive to moisture

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

a) this compound and Fmoc-Val-Ala-PAB-OH

This method is adapted from a protocol for a similar Val-Cit-PAB-containing molecule and is suitable for assessing the purity of Fmoc-PEGylated peptide linkers.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).[1]

  • Gradient: A linear gradient from 2% to 90% B over 30 minutes.[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection: UV absorbance at 254 nm.[2]

  • Purity Calculation: The purity is determined by the relative peak area of the main component compared to all other peaks in the chromatogram.

b) SMCC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV absorbance at 254 nm.

  • Purity Specification: Typically reported as >95%.

Identity Confirmation by Mass Spectrometry (MS)

a) this compound and Related Peptide Linkers

  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap, often coupled with a liquid chromatography system (LC-MS).[3]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[3]

  • Data Analysis: The acquired mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the linker. For this compound, the expected monoisotopic mass is C48H68N6O13.

b) SMCC

  • Instrumentation: LC-MS system.

  • Ionization Source: ESI in positive mode.

  • Data Analysis: Confirmation of the molecular ion peak ([M+H]⁺) corresponding to the molecular formula C16H18N2O6.[4]

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

a) this compound and Related Peptide Linkers

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl3) or dimethyl sulfoxide (B87167) (DMSO-d6).

  • Experiments: ¹H NMR and ¹³C NMR.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared to the expected values for the structure. Key characteristic signals include those for the fluorenyl (Fmoc), PEG, amino acid, and PAB moieties. For example, in a related Fmoc-protected compound, characteristic aromatic proton signals appear between δ 7.2 and 7.8 ppm, while aliphatic protons of the amino acids and linkers appear at higher fields.[1]

b) SMCC

  • Instrumentation: NMR spectrometer.

  • Solvent: Deuterated solvent such as CDCl3.

  • Experiments: ¹H NMR and ¹³C NMR.

  • Data Analysis: The spectra are analyzed to confirm the presence of the succinimide, maleimide, and cyclohexane rings.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of an ADC linker like this compound.

Analytical_Workflow cluster_synthesis Linker Synthesis cluster_purification Purification cluster_characterization Analytical Characterization cluster_result Final Product Synthesis Synthesis of This compound Purification Purification (e.g., Flash Chromatography) Synthesis->Purification Crude Product HPLC Purity Analysis (RP-HPLC) Purification->HPLC Purified Linker MS Identity Confirmation (Mass Spectrometry) Purification->MS NMR Structural Elucidation (NMR Spectroscopy) Purification->NMR Final_Product Characterized Linker (Purity >95%) HPLC->Final_Product MS->Final_Product NMR->Final_Product

Caption: Workflow for the synthesis and analytical characterization of ADC linkers.

Signaling Pathways and Logical Relationships

The mechanism of action of an ADC utilizing a cleavable linker like this compound involves a series of steps from administration to payload release.

ADC_Mechanism cluster_systemic Systemic Circulation cluster_targeting Tumor Microenvironment cluster_release Intracellular Trafficking cluster_action Cellular Action ADC_Circulation ADC in Circulation (Linker Stable) Target_Binding ADC Binds to Tumor Cell Receptor ADC_Circulation->Target_Binding Internalization Internalization via Endocytosis Target_Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B-mediated Linker Cleavage Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Apoptosis Induction of Apoptosis Payload_Release->Apoptosis

References

A Head-to-Head Comparison of Val-Cit and Val-Ala Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a cleavable linker is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). Among the most prevalent dipeptide linkers are valine-citrulline (Val-Cit) and valine-alanine (Val-Ala). Both are designed for selective cleavage by lysosomal proteases, primarily cathepsin B, which is often overexpressed in tumor cells.[1] This targeted release mechanism is intended to minimize systemic toxicity by ensuring the cytotoxic payload is preferentially liberated within the cancerous cell.

While both linkers have been successfully employed in preclinical and clinical settings, they possess distinct physicochemical properties that significantly influence the performance and developability of an ADC. This guide provides an objective, data-driven comparison of Val-Cit and Val-Ala linkers to inform the rational design of next-generation ADCs.

Executive Summary

The primary distinction between Val-Cit and Val-Ala linkers lies in their hydrophobicity. Val-Ala is inherently less hydrophobic than Val-Cit, which can be a significant advantage in ADC development.[2] This reduced hydrophobicity can mitigate the propensity for aggregation, especially when working with hydrophobic payloads or striving for high drug-to-antibody ratios (DARs).[1][2] In contrast, the more established Val-Cit linker has a longer clinical history, providing a wealth of data on its performance and safety profile.[1]

The selection between these two linkers is therefore a nuanced decision, contingent on the specific antibody, the nature of the cytotoxic payload, and the desired pharmacokinetic and therapeutic profile of the ADC. For novel ADCs with challenging hydrophobic payloads or those requiring a high DAR, Val-Ala presents a compelling option. However, for projects prioritizing a well-established clinical profile, Val-Cit remains a robust and validated choice.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data comparing the performance of Val-Cit and Val-Ala linkers in various experimental settings.

Table 1: Physicochemical and In Vitro Performance

ParameterVal-Cit LinkerVal-Ala LinkerKey Findings
Aggregation (High DAR) Prone to precipitation and aggregation.[2]Allows for DAR up to 7.4 with less than 10% aggregation.[2]Val-Ala's lower hydrophobicity enables the generation of ADCs with higher drug loading and better manufacturing feasibility.
Cathepsin B Cleavage Rate Cleaved at approximately half the rate of the Val-Cit linker in isolated enzyme assays.While Val-Cit is cleaved more rapidly by isolated cathepsin B, both linkers have demonstrated effective payload release in cellular and in vivo models.
In Vitro Cytotoxicity (IC50) Similar cellular activity to Val-Ala in some studies.[2][]Similar cellular activity to Val-Cit in some studies.[2][]In studies comparing anti-Her2 ADCs, both linkers showed similar in vitro cytotoxicity, suggesting that once the payload is released, the efficacy is comparable.

Table 2: Preclinical Performance

ParameterVal-Cit LinkerVal-Ala LinkerKey Findings
Plasma Stability (Mouse) Unstable due to cleavage by carboxylesterase Ces1c.[4] Half-life of ~2 days has been reported.[1]Also exhibits instability in mouse plasma.Both linkers show instability in mouse plasma, a critical consideration for preclinical mouse model studies. The development of modified linkers like Glu-Val-Cit has been explored to improve stability.[4]
In Vivo Efficacy Can be highly active in vivo despite mouse plasma instability.[5]Has shown better performance in some non-internalizing ADC models.[5]The in vivo efficacy is context-dependent, influenced by the specific antibody, target antigen, and tumor model.

Mechanism of Action: Intracellular Payload Release

Both Val-Cit and Val-Ala linkers operate via a similar mechanism of action. Following the binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized through endocytosis and trafficked to the lysosome. The acidic environment and high concentration of proteases, such as cathepsin B, within the lysosome facilitate the cleavage of the dipeptide linker. This cleavage event triggers a self-immolative cascade of the p-aminobenzylcarbamate (PABC) spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect.

ADC_Internalization_and_Payload_Release ADC Internalization and Payload Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Target Antigen Endosome Endosome ADC->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Cytotoxicity

Caption: ADC Internalization and Payload Release Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Plasma Stability Assay (LC-MS)

This protocol outlines a general procedure for assessing the stability of an ADC in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Incubation:

    • Thaw plasma (e.g., human, mouse, rat, monkey) at 37°C.

    • Add the ADC to the plasma at a final concentration of 1 mg/mL.

    • Incubate the mixture at 37°C in a shaking water bath.

    • At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots of the plasma-ADC mixture.

    • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Sample Preparation:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the released payload and potentially remaining ADC fragments.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of released payload.

    • Use a standard curve of the pure payload to determine its concentration in the samples.

  • Data Analysis:

    • Calculate the percentage of payload released at each time point relative to the initial total payload conjugated to the ADC.

    • Plot the percentage of intact ADC over time to determine the half-life (t½) of the ADC linker in plasma.

Lysosomal Stability/Cleavage Assay

This protocol describes an in vitro assay to determine the rate of linker cleavage by lysosomal proteases.

  • Lysosome Preparation:

    • Isolate lysosomes from a relevant cell line or use commercially available lysosomal fractions.

    • Determine the protein concentration of the lysosomal preparation.

  • Reaction Setup:

    • Prepare a reaction buffer with an acidic pH to mimic the lysosomal environment (e.g., 50 mM sodium acetate, pH 5.0) containing a reducing agent like DTT to activate cysteine proteases.

    • Add the ADC to the reaction buffer at a final concentration (e.g., 100 µg/mL).

    • Initiate the reaction by adding the lysosomal fraction.

  • Time-Course Analysis:

    • Incubate the reaction mixture at 37°C.

    • At various time points, take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a protease inhibitor cocktail or by rapid pH change).

    • Analyze the samples by LC-MS or another suitable method to quantify the released payload.

  • Data Analysis:

    • Plot the concentration of the released payload against time.

    • Calculate the initial rate of cleavage from the linear phase of the curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of an ADC.

  • Cell Seeding:

    • Plate target cancer cells (e.g., SK-BR-3 for HER2-targeted ADCs) in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and relevant controls (e.g., unconjugated antibody, free payload) in complete cell culture medium.

    • Remove the medium from the wells and add the different concentrations of the ADC and controls.

    • Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualization of Experimental Workflow and Linker Properties

ADC_Evaluation_Workflow General Workflow for ADC Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Start ADC Candidate (Val-Cit or Val-Ala) Physicochemical Physicochemical Characterization (e.g., DAR, Aggregation) Start->Physicochemical In_Vitro In Vitro Evaluation Physicochemical->In_Vitro In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Plasma_Stability Plasma Stability Lysosomal_Cleavage Lysosomal Cleavage Cytotoxicity Cytotoxicity (IC50) Lead_Candidate Lead Candidate Selection In_Vivo->Lead_Candidate PK Pharmacokinetics Efficacy Efficacy (Tumor Growth Inhibition) Toxicity Toxicity

Caption: General Workflow for ADC Evaluation.

Linker_Properties_Relationship Relationship of Linker Properties to ADC Performance Linker_Choice Linker Choice (Val-Cit vs. Val-Ala) Hydrophobicity Hydrophobicity Linker_Choice->Hydrophobicity Plasma_Stability Plasma Stability Linker_Choice->Plasma_Stability Cleavage_Kinetics Cleavage Kinetics Linker_Choice->Cleavage_Kinetics Aggregation Aggregation & DAR Hydrophobicity->Aggregation Therapeutic_Index Therapeutic Index (Efficacy vs. Toxicity) Aggregation->Therapeutic_Index Plasma_Stability->Therapeutic_Index Cleavage_Kinetics->Therapeutic_Index

Caption: Linker Properties and ADC Performance.

Conclusion

The decision between Val-Cit and Val-Ala cleavable linkers for ADC development is a multifactorial process that requires careful consideration of the specific project goals and the properties of the antibody and payload. Val-Ala linkers offer a distinct advantage in terms of reduced hydrophobicity, which can translate to improved manufacturing feasibility and the potential for higher drug loading without significant aggregation. This makes them particularly suitable for novel ADC constructs with hydrophobic payloads.

Conversely, Val-Cit linkers are supported by a longer history of clinical use, providing a more extensive and well-understood clinical profile. For projects where leveraging this wealth of historical data is a priority, Val-Cit remains a highly reliable and validated option.

Ultimately, the optimal linker choice should be determined through empirical testing of both Val-Cit and Val-Ala linkers with the specific antibody and payload of interest. This head-to-head comparison will provide the most definitive data to select the linker that maximizes the therapeutic potential of the ADC.

References

Validating Cathepsin B-Mediated Cleavage: A Comparative Guide to In Vitro Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of cathepsin B-mediated cleavage is critical. Cathepsin B, a lysosomal cysteine protease, is integral to intracellular protein degradation and has been implicated in various pathological processes, including cancer progression and metastasis.[1][2] This guide provides an objective comparison of common in vitro enzymatic assays used to validate cathepsin B activity, supported by experimental data and detailed protocols.

Core Validation Approach: Fluorogenic Substrate Assays

The most prevalent method for quantifying cathepsin B activity is the fluorogenic assay. This technique employs a synthetic peptide substrate linked to a fluorophore, which is quenched in its intact state. Upon cleavage by active cathepsin B, the fluorophore is released, generating a fluorescent signal directly proportional to the enzyme's activity.[3][4][5]

Comparison of Fluorogenic Assay Kits and Substrates

Several commercially available kits and standalone substrates are available for measuring cathepsin B activity. The choice of substrate can be critical, as some may be cleaved by other cysteine cathepsins, leading to a lack of specificity.[6][7]

ParameterBPS Bioscience Cathepsin B Inhibitor Screening KitAbcam Cathepsin B Inhibitor Screening Kit (ab185438)Sigma-Aldrich Cathepsin B Inhibitor Screening Kit (MAK200)Common Fluorogenic Substrates
Substrate Type Internally quenched fluorogenic substrate[1]AFC (7-amino-4-trifluoromethylcoumarin) based peptide substrate[8]Ac-RR-AFC (10 mM)[8]Z-Arg-Arg-AMC, Z-Phe-Arg-AMC, Z-Nle-Lys-Arg-AMC[3][6][7]
Detection Wavelength (Ex/Em) 360 nm / 460 nm[2]400 nm / 505 nm[4][8]400 nm / 505 nm[8]~360-380 nm / ~430-460 nm (for AMC)[9]
Enzyme Source Purified recombinant Cathepsin B (amino acids 18-339)[1]Recombinant Human Cathepsin BHuman Cathepsin B[8]Recombinant Human Cathepsin B[3][10]
Assay Format 96- or 384-well format[1]100 assays in 96-well plates100 assays in 96-well plates[8]Typically 96-well black microplates[3]
Key Buffer Components Cathepsin Buffer[1]CTSB Reaction BufferCTSB Reaction Buffer[8]MES or Sodium Acetate (B1210297) (pH 5.0-6.0), DTT[3][5][11]
Control Inhibitor E-64[1]Not specified, but inhibitor screening is the purposeF-F-FMK (1 mM)[8]CA-074, CA-074Me[3][4][6]
Experimental Protocol: Fluorogenic Cathepsin B Activity Assay

This protocol provides a generalized procedure for a fluorogenic cathepsin B cleavage assay.

1. Reagent Preparation:

  • Assay Buffer: Prepare a 25 mM MES or sodium acetate buffer, adjusting the pH to 5.0-6.0.[3][11] For some applications, 0.02% Brij-35 can be included.[3]

  • Activation Buffer: To the Assay Buffer, add Dithiothreitol (DTT) to a final concentration of 5 mM. This buffer should be prepared fresh.[3][12] DTT is crucial for maintaining the active-site cysteine in its reduced state.[11]

  • Recombinant Cathepsin B Solution: Reconstitute lyophilized recombinant human cathepsin B in the Activation Buffer to a stock concentration (e.g., 10 µg/mL).[3]

  • Substrate Working Solution: Dilute the fluorogenic substrate (e.g., Z-Arg-Arg-AMC) to the desired final concentration (e.g., 80 µM) in the Assay Buffer.[3]

  • Inhibitor Stock Solution (Optional): Prepare a stock solution of a known cathepsin B inhibitor (e.g., CA-074) for use as a negative control.[4]

2. Enzyme Activation:

  • Incubate the recombinant Cathepsin B stock solution in the Activation Buffer at room temperature for 15 minutes or at 37°C for 15-30 minutes.[3][11]

3. Assay Procedure:

  • Add 50 µL of the diluted, activated recombinant Cathepsin B solution to the wells of a 96-well black microplate.[3]

  • Include the following controls:

    • Substrate Blank: 50 µL of Assay Buffer without the enzyme.[3]

    • Inhibitor Control: Pre-incubate the activated enzyme with a specific inhibitor for 10-15 minutes before adding the substrate.[4]

  • Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well.[3]

4. Measurement:

  • Immediately place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen fluorophore.[3]

  • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, taking readings every minute.[5][8]

5. Data Analysis:

  • Subtract the fluorescence readings of the substrate blank from the readings of the enzyme-containing wells.[3]

  • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.[3]

  • For inhibitor studies, the percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.[3]

Orthogonal Validation Methods

To ensure the specificity of cathepsin B cleavage, it is advisable to employ orthogonal methods that rely on different analytical principles.

HPLC-Based Cleavage Assay

This method directly measures the cleavage of a substrate by separating the intact substrate from its cleavage products using High-Performance Liquid Chromatography (HPLC). It is particularly useful for analyzing the cleavage of non-fluorogenic substrates, such as those in antibody-drug conjugates (ADCs).[11][12]

Experimental Protocol: HPLC-Based Assay

  • Reaction Setup: Incubate the substrate (e.g., a Val-Cit linker-containing ADC) with activated cathepsin B in the appropriate assay buffer at 37°C.[11]

  • Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction by adding a quenching solution (e.g., 2% formic acid or a protease inhibitor cocktail).[11]

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate and quantify the intact substrate and the cleaved product.[11][12]

  • Data Analysis: The rate of cleavage can be determined by monitoring the decrease in the peak area of the intact substrate and the increase in the peak area of the cleavage product over time.[11]

Activity-Based Probes (ABPs)

Activity-based probes are small molecules that covalently bind to the active site of specific enzymes. For cathepsin B, these probes can be tagged with a reporter molecule like a fluorophore or biotin. This method allows for the detection and visualization of active cathepsin B.[4]

Experimental Workflow

  • Labeling: Incubate cell lysates or purified enzyme with the activity-based probe.

  • Detection: The labeled active cathepsin B can then be visualized by in-gel fluorescence scanning or detected via streptavidin blotting if the probe is biotinylated.[4] This confirms the presence of active enzyme.

Visualizing the Processes

To better understand the underlying mechanisms and workflows, the following diagrams illustrate the key processes involved in validating cathepsin B-mediated cleavage.

CathepsinB_Pathway cluster_lysosome Lysosome (Acidic pH) ProcathepsinB Procathepsin B ActiveCathepsinB Active Cathepsin B ProcathepsinB->ActiveCathepsinB Proteolytic Activation CleavedProducts Cleaved Products ActiveCathepsinB->CleavedProducts Cleavage Protein Protein Substrate Protein->ActiveCathepsinB Binding

Caption: Cathepsin B activation and substrate cleavage pathway within the lysosome.

Fluorogenic_Assay_Workflow Reagents 1. Prepare Reagents (Enzyme, Substrate, Buffer) Activation 2. Activate Cathepsin B (with DTT) Reagents->Activation Reaction 3. Mix Enzyme and Fluorogenic Substrate Activation->Reaction Incubation 4. Incubate at 37°C Reaction->Incubation Measurement 5. Measure Fluorescence Kinetically Incubation->Measurement Analysis 6. Analyze Data (Calculate Reaction Rate) Measurement->Analysis

Caption: General workflow for an in vitro fluorogenic cathepsin B cleavage assay.

Orthogonal_Validation_Logic Hypothesis Hypothesis: Substrate is cleaved by Cathepsin B FluorogenicAssay Primary Method: Fluorogenic Assay Hypothesis->FluorogenicAssay HPLC_Assay Orthogonal Method 1: HPLC-Based Assay Hypothesis->HPLC_Assay ABP_Assay Orthogonal Method 2: Activity-Based Probes Hypothesis->ABP_Assay Validation Validated Conclusion: Specific Cathepsin B Cleavage FluorogenicAssay->Validation HPLC_Assay->Validation ABP_Assay->Validation

Caption: Logical relationship for validating cathepsin B cleavage using orthogonal methods.

References

Comparative Analysis of Bystander Effect in Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The bystander effect is a critical mechanism for enhancing the therapeutic efficacy of Antibody-Drug Conjugates (ADCs), particularly in treating solid tumors with heterogeneous antigen expression.[1][2] This phenomenon occurs when the cytotoxic payload, released from the target antigen-positive (Ag+) cancer cell, diffuses into and kills adjacent antigen-negative (Ag-) tumor cells.[3] The ability of an ADC to induce a bystander effect is predominantly governed by the nature of its linker and the physicochemical properties of its payload.[1] Cleavable linkers, designed to release the payload under specific physiological conditions, are instrumental in mediating this effect.[4][5]

This guide provides a comparative analysis of the bystander effect of different cleavable linkers, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation ADCs.

The Role of Cleavable Linkers in the Bystander Effect

Cleavable linkers are designed to be stable in systemic circulation and undergo cleavage to release the cytotoxic payload upon reaching the tumor microenvironment or after internalization into the target cell.[6] The primary types of cleavable linkers include enzyme-cleavable, pH-sensitive, and disulfide linkers.[2] For a significant bystander effect to occur, the released payload must be able to cross the cell membrane, a property largely dictated by its hydrophobicity and neutral charge.[3][7]

Enzyme-Cleavable Linkers: These linkers, such as those containing dipeptides like valine-citrulline (Val-Cit), are cleaved by proteases like cathepsins, which are often overexpressed in the lysosomes of tumor cells.[][9] Upon cleavage, a self-immolative spacer can facilitate the release of an unmodified, membrane-permeable payload, enabling it to diffuse out of the target cell and affect neighboring cells.[5]

pH-Sensitive Linkers: Linkers like hydrazones are designed to be stable at the physiological pH of the blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[10] This acidic cleavage releases the payload inside the target cell, and if the payload is membrane-permeable, it can contribute to bystander killing.[10]

Disulfide Linkers: These linkers are cleaved in the reducing environment of the cell, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[11] The released payload, if sufficiently lipophilic, can then exit the cell and exert a bystander effect.[11]

Quantitative Comparison of Bystander Effect

Direct head-to-head comparisons of the bystander effect of different cleavable linker types with the same antibody and payload are limited in the literature. The efficacy of the bystander effect is highly context-dependent, relying on the specific antibody, payload, linker, and the cancer cell models used. However, studies comparing cleavable and non-cleavable linkers consistently demonstrate the superior bystander potential of the former.

ADCLinker TypePayloadBystander Effect ObservationReference
Trastuzumab deruxtecan (B607063) (T-DXd)Enzyme-cleavable (tetrapeptide)DXd (topoisomerase I inhibitor)In vitro: Significant killing of HER2-negative cells in co-culture with HER2-positive cells. In vivo: Complete elimination of HER2-negative tumor cells in a co-inoculated xenograft model.[12]
Trastuzumab emtansine (T-DM1)Non-cleavable (thioether)DM1 (maytansinoid)In vitro & in vivo: No significant bystander effect observed. The released payload is charged and less membrane-permeable.[3][12]
Losatuxizumab vedotin (ABBV-221)Enzyme-cleavable (valine-citrulline)MMAE (auristatin)In vitro: Robust bystander cytotoxicity in non-targeted glioblastoma cells and normal astrocytes.[7]
Depatuxizumab mafodotin (Depatux-M)Non-cleavableMMAF (auristatin)In vitro: Limited bystander killing potential due to the cell-impermeant nature of the released toxin.[7]
ADCs with peptide-immolative linkersEnzyme-cleavable (peptide)MaytansinoidIn vitro: Greater bystander killing compared to ADCs with disulfide or anilino linkers.[13]

General Comparison of Cleavable Linker Characteristics

FeatureEnzyme-Cleavable (e.g., Val-Cit)pH-Sensitive (e.g., Hydrazone)Disulfide
Cleavage Trigger Lysosomal proteases (e.g., Cathepsin B)[]Acidic pH in endosomes/lysosomes[10]High intracellular glutathione concentration[11]
Payload Release Typically intracellular, can be extracellular[9]IntracellularIntracellular
Bystander Potential High, with membrane-permeable payloads[5]Moderate to High, payload dependentModerate to High, payload dependent
In Vivo Stability Generally stable, but can be susceptible to circulating proteasesCan exhibit instability in circulation, leading to premature payload releaseCan be prematurely cleaved by extracellular thiols[11]

Experimental Protocols

Accurate assessment of the bystander effect is crucial for ADC development. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Co-Culture Bystander Assay

This assay is a fundamental method for quantifying the bystander effect by co-culturing antigen-positive and antigen-negative cancer cells.

1. Cell Line Selection and Preparation:

  • Antigen-Positive (Ag+) Cells: Select a cell line that expresses the target antigen of the ADC (e.g., HER2-positive SK-BR-3 cells).

  • Antigen-Negative (Ag-) Cells: Choose a cell line that does not express the target antigen but is sensitive to the ADC's payload (e.g., HER2-negative U-87 MG cells).[12]

  • Labeling: To distinguish between the two cell populations, label one cell line with a fluorescent marker (e.g., Green Fluorescent Protein - GFP) or a luciferase reporter gene.[9]

2. Co-Culture Seeding:

  • Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).

  • Include monocultures of both Ag+ and Ag- cells as controls.

  • Allow cells to adhere and form a mixed population overnight.

3. ADC Treatment:

  • Prepare serial dilutions of the ADC.

  • Treat the co-cultures and monocultures with a range of ADC concentrations. The concentrations should be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- monoculture.

  • Include an untreated control and an isotype control ADC.

4. Incubation and Viability Assessment:

  • Incubate the plates for a predetermined period (e.g., 72-96 hours).

  • Assess the viability of the labeled Ag- cells using one of the following methods:

    • Flow Cytometry: Differentiate and count viable and non-viable Ag- cells based on their fluorescent signal.

    • Fluorescence Microscopy/High-Content Imaging: Image the wells and quantify the number of viable fluorescent Ag- cells.

    • Luminescence Reading: If using a luciferase reporter, measure the luminescence signal, which correlates with the number of viable Ag- cells.

5. Data Analysis:

  • Calculate the percentage of viable Ag- cells in the co-cultures compared to the Ag- monoculture control at each ADC concentration.

  • A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

  • Determine the IC50 value for the bystander killing effect.

In Vivo Admixed Xenograft Model

This model assesses the bystander effect in a more physiologically relevant setting.

1. Cell Preparation and Tumor Implantation:

  • Prepare a mixture of Ag+ and Ag- tumor cells at a specific ratio (e.g., 1:1). The Ag- cells should be engineered to express a reporter gene like luciferase for non-invasive in vivo imaging.

  • Subcutaneously co-implant the cell mixture into immunodeficient mice.

2. Tumor Growth and Treatment:

  • Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the ADC, a vehicle control, and an isotype control ADC intravenously.

3. Monitoring and Efficacy Assessment:

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Perform bioluminescence imaging to specifically track the growth or regression of the Ag- (luciferase-expressing) tumor cell population. A decrease in the bioluminescence signal in the ADC-treated group compared to the control group indicates an in vivo bystander effect.[14]

4. Data Analysis:

  • Plot the mean tumor volume and mean bioluminescence signal over time for each group.

  • Calculate the tumor growth inhibition (TGI) for both the total tumor and the Ag- cell population.

  • Statistically analyze the differences between the treatment and control groups.

Mandatory Visualizations

Signaling Pathway of Bystander Effect

Bystander_Effect_Pathway Mechanism of Bystander Effect with Cleavable Linkers cluster_extracellular Extracellular Space cluster_target_cell Antigen-Positive (Ag+) Cell cluster_bystander_cell Antigen-Negative (Ag-) Cell ADC Antibody-Drug Conjugate (ADC) Binding ADC Binding ADC->Binding 1. Targeting Antigen Tumor Antigen Binding->Antigen Internalization Internalization (Endocytosis) Binding->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (e.g., Enzymatic, pH) Lysosome->Cleavage 3. Cleavage Payload_Release Payload Release Cleavage->Payload_Release Target_Cell_Death Ag+ Cell Death Payload_Release->Target_Cell_Death Direct Killing Payload_Diffusion_Out Payload Diffusion (Membrane Permeable) Payload_Release->Payload_Diffusion_Out 4. Efflux Payload_Diffusion_In Payload Diffusion Bystander_Cell_Death Ag- Cell Death Payload_Diffusion_In->Bystander_Cell_Death Killing Payload_Diffusion_Out->Payload_Diffusion_In 5. Bystander Effect

Caption: Mechanism of bystander effect mediated by cleavable linkers in ADCs.

Experimental Workflow for Bystander Effect Analysis

Experimental_Workflow Workflow for In Vitro and In Vivo Bystander Effect Assays cluster_invitro In Vitro Co-Culture Assay cluster_invivo In Vivo Admixed Xenograft Model Cell_Prep Cell Preparation (Ag+ and Labeled Ag- Cells) Co_Culture Co-Culture Seeding (Defined Ratios) Cell_Prep->Co_Culture ADC_Treatment_Vitro ADC Treatment Co_Culture->ADC_Treatment_Vitro Incubation_Vitro Incubation (72-96h) ADC_Treatment_Vitro->Incubation_Vitro Viability_Assay Viability Assessment (Flow Cytometry/Imaging) Incubation_Vitro->Viability_Assay Data_Analysis_Vitro Data Analysis (Bystander IC50) Viability_Assay->Data_Analysis_Vitro Cell_Mix Cell Mixture Preparation (Ag+ and Luciferase-Ag- Cells) Implantation Tumor Implantation (Immunodeficient Mice) Cell_Mix->Implantation Tumor_Growth Tumor Growth Implantation->Tumor_Growth ADC_Treatment_Vivo ADC Treatment Tumor_Growth->ADC_Treatment_Vivo Monitoring Tumor Monitoring (Calipers & Bioluminescence) ADC_Treatment_Vivo->Monitoring Data_Analysis_Vivo Data Analysis (Tumor Growth Inhibition) Monitoring->Data_Analysis_Vivo

Caption: Experimental workflow for evaluating the bystander effect in vitro and in vivo.

References

A Comparative Guide to LC/MS Methods for Monitoring ADC Stability in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

The stability of antibody-drug conjugates (ADCs) in plasma is a critical attribute that significantly influences their efficacy and safety.[1][2][3] Liquid chromatography-mass spectrometry (LC/MS) has emerged as a powerful and indispensable tool for detailed characterization and quantification of ADCs and their related species in complex biological matrices like plasma.[1][2][3][4] This guide provides a comparative overview of common LC/MS-based methodologies for monitoring ADC stability in plasma, complete with experimental workflows, quantitative performance data, and detailed protocols to aid researchers in selecting and implementing the most suitable approach for their needs.

Core LC/MS Strategies for ADC Stability Assessment

The bioanalysis of ADCs in plasma by LC/MS generally falls into three main categories, each providing unique insights into the ADC's stability profile:

  • Intact and Subunit-Level Analysis: This "top-down" or "middle-down" approach involves analyzing the entire ADC or its light and heavy chain subunits after reduction. It is primarily used to determine the drug-to-antibody ratio (DAR) and monitor changes in the distribution of different drug-loaded species over time.[5]

  • Bottom-Up Proteomics (Peptide Mapping): This method employs enzymatic digestion of the ADC into smaller peptides, which are then analyzed by LC/MS/MS. It is used to identify the specific sites of drug conjugation and can also be adapted for the quantification of total antibody.[6]

  • Quantification of Released Payload: This small-molecule LC/MS/MS approach measures the amount of free cytotoxic drug that has been prematurely released from the ADC in plasma.[7][8]

A crucial first step in most of these workflows is the selective enrichment of the ADC from the complex plasma matrix, most commonly achieved through immunoaffinity capture .[7][9][10]

Comparison of Key LC/MS Methodologies

The choice of LC/MS methodology depends on the specific stability attribute being investigated. Below is a comparison of the primary methods.

Methodology Primary Application Key Analytes Measured Typical LLOQ Linear Dynamic Range Advantages Disadvantages
Immunoaffinity Capture - Intact/Subunit LC/HRMS DAR monitoring, assessment of ADC heterogeneityIntact ADC, light and heavy chains with different drug loads0.5 - 1 µg/mL[5]~2-3 orders of magnitudeProvides direct measurement of DAR distribution; less sample manipulation.[2]Lower sensitivity compared to bottom-up methods; potential for ion suppression of higher DAR species.[2][8]
Immunoaffinity Capture - Enzymatic Digestion LC/MS/MS (Bottom-Up) Total antibody quantificationSignature peptides from the antibody backbone1.00 ng/mL[11]> 3 orders of magnitude[11]High sensitivity and specificity; robust and reproducible.Indirect measurement of ADC; requires careful selection of signature peptides.
Immunoaffinity Capture - Payload Release LC/MS/MS Conjugated antibody (ADC) quantificationReleased payload (after chemical or enzymatic cleavage)0.005 µg/mL (as released payload)[12]~4 orders of magnitude[12]Very high sensitivity; specific for conjugated antibody.Requires a cleavable linker or a chemical release method; indirect measurement.
Two-Step Immunoaffinity Capture LC/MS/MS Simultaneous quantification of ADC, total antibody, and payload migrationConjugated payload, signature peptides, albumin-payload adductsNot explicitly stated, but method is designed for high sensitivity.[7][9]Not explicitly stated.Comprehensive stability assessment from a single sample; quantifies payload migration to other proteins.[7][9][13]More complex workflow; may require specific reagents for capturing migrated payload.
Direct Plasma Precipitation - Free Payload LC/MS/MS Quantification of prematurely released drugUnconjugated (free) payload0.015 - 0.030 ng/mL[9]~3-4 orders of magnitudeDirect measurement of a key safety liability; relatively simple sample preparation.[8]Does not provide information on the ADC itself.

Experimental Workflows and Protocols

Detailed below are standardized protocols for the most common LC/MS workflows for ADC stability monitoring in plasma.

Workflow 1: DAR Monitoring by Intact/Subunit Analysis

This workflow is designed to assess changes in the average DAR and the distribution of different drug-loaded species over time.

cluster_0 Sample Preparation cluster_1 LC/MS Analysis Plasma Incubation Plasma Incubation Immunoaffinity Capture Immunoaffinity Capture Plasma Incubation->Immunoaffinity Capture Incubated Plasma Sample Washing Washing Immunoaffinity Capture->Washing ADC bound to beads Elution Elution Washing->Elution Washed beads Reduction (Optional) Reduction (Optional) Elution->Reduction (Optional) Purified ADC Reversed-Phase or SEC LC Reversed-Phase or SEC LC Reduction (Optional)->Reversed-Phase or SEC LC Intact or Reduced ADC HRMS (QTOF, Orbitrap) HRMS (QTOF, Orbitrap) Reversed-Phase or SEC LC->HRMS (QTOF, Orbitrap) Separated Species Data Deconvolution Data Deconvolution HRMS (QTOF, Orbitrap)->Data Deconvolution Mass Spectra DAR Calculation DAR Calculation Data Deconvolution->DAR Calculation Species Abundance

Workflow for DAR monitoring by intact/subunit LC/HRMS.

Protocol:

  • Plasma Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).

  • Immunoaffinity Capture:

    • Add magnetic beads conjugated with an anti-human Fc antibody to the plasma sample.[2]

    • Incubate to allow the ADC to bind to the beads.

  • Washing:

    • Separate the beads using a magnetic rack and discard the supernatant.

    • Wash the beads multiple times with a suitable buffer (e.g., PBS) to remove non-specifically bound proteins.

  • Elution: Elute the captured ADC from the beads using an acidic buffer (e.g., 20mM glycine, 0.1% acetic acid).[2]

  • Reduction (Optional for Subunit Analysis): For subunit analysis, add a reducing agent like DTT to the eluted ADC solution and incubate to cleave the disulfide bonds between the light and heavy chains.

  • LC/HRMS Analysis:

    • Inject the eluted (and optionally reduced) sample onto an LC system. A reversed-phase column (for denaturing conditions) or a size-exclusion column (for native conditions) can be used.[14]

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., QTOF or Orbitrap).[4]

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the mass of the intact ADC or its subunits.

    • Calculate the relative abundance of each drug-loaded species to determine the average DAR.

Workflow 2: Total and Conjugated Antibody Quantification

This workflow utilizes a bottom-up approach to quantify the total antibody concentration and a payload-release strategy to measure the conjugated antibody concentration.

cluster_0 Immunoaffinity Capture cluster_1 Total Antibody Analysis cluster_2 Conjugated Antibody Analysis Plasma Sample Plasma Sample Capture on Beads Capture on Beads Plasma Sample->Capture on Beads Washing Washing Capture on Beads->Washing On-bead Digestion On-bead Digestion Washing->On-bead Digestion Payload Release Payload Release Washing->Payload Release Peptide Elution Peptide Elution On-bead Digestion->Peptide Elution LC-MS/MS (MRM) LC-MS/MS (MRM) Peptide Elution->LC-MS/MS (MRM) Quantify Signature Peptide Quantify Signature Peptide LC-MS/MS (MRM)->Quantify Signature Peptide Quantify Released Payload Quantify Released Payload LC-MS/MS (MRM)->Quantify Released Payload Supernatant Collection Supernatant Collection Payload Release->Supernatant Collection Supernatant Collection->LC-MS/MS (MRM)

Workflow for total and conjugated antibody quantification.

Protocol:

  • Immunoaffinity Capture and Washing: Perform steps 1-3 as described in Workflow 1. After washing, resuspend the beads in a suitable buffer.

  • For Total Antibody Quantification:

    • On-bead Digestion: Add a proteolytic enzyme (e.g., trypsin) to the bead suspension and incubate to digest the antibody into peptides.[15]

    • Peptide Elution: Collect the supernatant containing the signature peptides.

    • LC/MS/MS Analysis: Analyze the signature peptides by LC/MS/MS, typically using multiple reaction monitoring (MRM) for quantification.

  • For Conjugated Antibody Quantification (for cleavable linkers):

    • Payload Release: Add a specific cleaving agent (e.g., papain for val-cit (B3106666) linkers) to the bead suspension to release the payload.[2]

    • Supernatant Collection: Collect the supernatant containing the released payload.

    • LC/MS/MS Analysis: Quantify the released payload using a small-molecule LC/MS/MS method with MRM.

Workflow 3: Two-Step Immunoaffinity Capture for Comprehensive Stability Assessment

This advanced workflow allows for the simultaneous assessment of the ADC, total antibody, and payload migration to plasma proteins like albumin.[7][9][13]

cluster_0 Step 1: ADC/Ab Capture cluster_1 Step 2: Albumin Adduct Capture cluster_2 Analysis Plasma Sample Plasma Sample Antigen-Bead Capture Antigen-Bead Capture Plasma Sample->Antigen-Bead Capture Supernatant 1 Supernatant 1 Antigen-Bead Capture->Supernatant 1 Beads 1 Beads 1 Antigen-Bead Capture->Beads 1 Anti-Albumin Bead Capture Anti-Albumin Bead Capture Supernatant 1->Anti-Albumin Bead Capture Process Beads 1 Process Beads 1 (Payload Release/Digestion) Beads 1->Process Beads 1 Beads 2 Beads 2 Anti-Albumin Bead Capture->Beads 2 Process Beads 2 Process Beads 2 (Payload Release) Beads 2->Process Beads 2 LC-MS/MS Analysis LC-MS/MS Analysis Process Beads 1->LC-MS/MS Analysis Total Ab & Conj. Payload Process Beads 2->LC-MS/MS Analysis Migrated Payload

Workflow for two-step immunoaffinity capture.

Protocol:

  • Step 1: ADC and Antibody Capture:

    • Incubate the plasma sample with magnetic beads conjugated to the target antigen to capture all antibody-related species (ADC and unconjugated antibody).[7][9][13]

    • Separate the beads ("Beads 1") and collect the supernatant ("Supernatant 1").

  • Step 2: Migrated Payload Capture:

    • Incubate "Supernatant 1" with anti-albumin beads to capture albumin and any payload that has migrated to it.[7][9][13]

    • Collect these beads ("Beads 2").

  • Analysis:

    • Process "Beads 1" using the methods described in Workflow 2 to quantify total antibody and conjugated payload.

    • Process "Beads 2" by releasing the payload to quantify the amount that has migrated to albumin.

    • Analyze all resulting samples by LC/MS/MS.

Conclusion

LC/MS methods are essential for thoroughly evaluating the stability of ADCs in plasma. The choice of method depends on the specific questions being addressed, from tracking changes in DAR with intact mass analysis to quantifying total antibody and conjugated payload with bottom-up approaches. Hybrid methods combining immunoaffinity capture with LC/MS offer the best sensitivity and selectivity for analyzing ADCs in complex biological matrices.[7][11] The workflows and comparative data presented in this guide provide a framework for researchers and drug development professionals to design and implement robust and reliable LC/MS assays for monitoring ADC stability, ultimately contributing to the development of safer and more effective ADC therapeutics.

References

A Comparative Guide to the Pharmacokinetic Profiles of ADCs with Different Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting the antibody to the cytotoxic payload is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its pharmacokinetic (PK) profile, and ultimately its efficacy and safety. The choice between different linker technologies, primarily categorized as cleavable and non-cleavable, dictates the stability of the ADC in circulation and the mechanism of payload release at the target site. This guide provides an objective comparison of the pharmacokinetic profiles of ADCs employing these distinct linker strategies, supported by experimental data and detailed methodologies.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of drug release.[1] Cleavable linkers are designed to be labile under specific physiological conditions found within the tumor microenvironment or inside cancer cells, such as low pH, high glutathione (B108866) concentrations, or the presence of specific enzymes like cathepsins.[1][2] This targeted release can lead to a potent "bystander effect," where the released, often membrane-permeable payload can kill neighboring antigen-negative tumor cells.[1] However, this engineered instability can sometimes lead to premature drug release in systemic circulation, potentially causing off-target toxicity.[1][3]

In contrast, non-cleavable linkers are more stable in circulation and rely on the complete lysosomal degradation of the antibody component to release the payload, which remains attached to the linker and an amino acid residue.[2][4] This approach generally results in greater plasma stability and a more favorable safety profile by minimizing premature payload release.[5][6] However, the resulting payload-linker-amino acid complex is typically less membrane-permeable, which can limit the bystander effect.[2][5]

Comparative Pharmacokinetic Parameters

The pharmacokinetic profiles of ADCs are complex and are assessed by measuring three key analytes in plasma: the intact ADC, the total antibody (conjugated and unconjugated), and the unconjugated (free) payload.[7][8] The following tables summarize key pharmacokinetic parameters for representative ADCs with cleavable (vc-MMAE) and non-cleavable (SMCC-DM1) linkers.

Table 1: Comparative Pharmacokinetic Parameters of ADCs with a Cleavable vc-MMAE Linker

ADC AnalyteParameterBrentuximab Vedotin (1.8 mg/kg)Polatuzumab Vedotin (1.8 mg/kg)
Antibody-Conjugated MMAE (acMMAE) Cmax (µg/mL) ~3.5~0.8
AUC (day*µg/mL) ~10~2.5
Clearance (mL/day/kg) ~23-25~20
Half-Life (t½, days) ~4-6~6-8
Total Antibody Clearance (mL/day/kg) ~15~10
Half-Life (t½, days) ~20~20
Unconjugated MMAE Cmax (ng/mL) ~4~3
Tmax (days) ~2~2

Data compiled from multiple sources.[7][9] It is important to note that direct comparison should be made with caution due to variations in experimental conditions and the specific antibody used.

Table 2: Pharmacokinetic Parameters of Trastuzumab Emtansine (T-DM1) with a Non-Cleavable SMCC-DM1 Linker

ADC AnalyteParameterTrastuzumab Emtansine (3.6 mg/kg)
T-DM1 Conjugate Cmax (µg/mL) 74.4 ± 10.1
AUCinf (µg*day/mL) 338 ± 69.5
Clearance (L/day) 0.676
Half-Life (t½, days) 3.94
Total Trastuzumab Clearance (mL/day/kg) 5.45 ± 1.98
Half-Life (t½, days) 6.47 ± 2.40
Free DM1 AUC <1/10,000 that of T-DM1 by mass

Data compiled from multiple sources.[4][7][10][11]

Signaling Pathways and Mechanisms of Action

The linker technology directly influences how the cytotoxic payload is released and exerts its effect.

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers cluster_cleavable Cleavable Linker (e.g., vc-MMAE) cluster_noncleavable Non-Cleavable Linker (e.g., SMCC-DM1) ADC_cleavable ADC with Cleavable Linker Internalization_c Receptor-Mediated Internalization ADC_cleavable->Internalization_c Lysosome_c Lysosome Internalization_c->Lysosome_c Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome_c->Cleavage Payload_Release_c Free Payload Release (e.g., MMAE) Cleavage->Payload_Release_c Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release_c->Bystander_Effect Target_Cell_Death_c Target Cell Death Payload_Release_c->Target_Cell_Death_c ADC_noncleavable ADC with Non-Cleavable Linker Internalization_nc Receptor-Mediated Internalization ADC_noncleavable->Internalization_nc Lysosome_nc Lysosome Internalization_nc->Lysosome_nc Degradation Antibody Degradation Lysosome_nc->Degradation Payload_Release_nc Payload-Linker-Amino Acid Complex Release Degradation->Payload_Release_nc Target_Cell_Death_nc Target Cell Death Payload_Release_nc->Target_Cell_Death_nc

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

Experimental Protocols

Accurate assessment of ADC pharmacokinetics relies on robust and validated bioanalytical methods. The following are detailed methodologies for key experiments.

Experimental Workflow for ADC Pharmacokinetic Studies

Typical Experimental Workflow for ADC Pharmacokinetic Studies cluster_workflow cluster_bioanalysis Bioanalytical Methods Animal_Dosing Animal Dosing (e.g., IV injection) Blood_Sampling Serial Blood Sampling (various time points) Animal_Dosing->Blood_Sampling Plasma_Processing Plasma/Serum Processing and Storage Blood_Sampling->Plasma_Processing Bioanalysis Bioanalysis Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis ELISA ELISA Assays LCMS LC-MS/MS Assays

Caption: A generalized workflow for preclinical ADC pharmacokinetic studies.

Methodology for Total Antibody and Conjugated ADC Quantification (ELISA)

Objective: To quantify the concentration of total antibody and antibody-conjugated payload in plasma or serum samples.

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for this purpose.

Materials:

  • 96-well microtiter plates

  • Coating antigen (for total antibody) or anti-payload antibody (for conjugated ADC)

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Wash buffer (e.g., PBST)

  • ADC standard and quality control samples

  • Detection antibody (e.g., HRP-conjugated anti-human IgG)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with either the target antigen (for total antibody quantification) or an anti-payload monoclonal antibody (for conjugated ADC quantification) diluted in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate five times with wash buffer.

  • Blocking: Block the plates with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation: Add standards, quality controls, and unknown samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection Antibody Incubation: Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five to ten times with wash buffer.

  • Substrate Addition: Add TMB substrate and incubate in the dark until sufficient color develops.

  • Stopping Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the concentrations of total antibody or conjugated ADC in the unknown samples by interpolating from the standard curve.

Methodology for Unconjugated (Free) Payload Quantification (LC-MS/MS)

Objective: To quantify the concentration of the free, unconjugated cytotoxic payload in plasma or serum.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of small molecules in complex biological matrices.

Materials:

  • LC-MS/MS system

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • Internal standard (a stable isotope-labeled version of the payload)

  • Plasma/serum samples, standards, and quality controls

  • Protein precipitation solvent (e.g., acetonitrile)

Procedure:

  • Sample Preparation:

    • To a small volume of plasma/serum, add the internal standard.

    • Precipitate the proteins by adding a sufficient volume of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto the analytical column.

    • Separate the analyte from other matrix components using a suitable gradient of mobile phases.

  • MS/MS Detection:

    • Ionize the analyte using an appropriate ion source (e.g., electrospray ionization).

    • Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of the free payload in the unknown samples from the standard curve.

Conclusion

The choice of linker technology is a critical determinant of an ADC's pharmacokinetic profile, directly impacting its stability, mechanism of action, and therapeutic index. Cleavable linkers can offer the advantage of a bystander effect but may pose a higher risk of off-target toxicity due to premature payload release. Non-cleavable linkers generally provide greater plasma stability, potentially leading to a better safety profile, but with a limited bystander effect. A thorough understanding of the pharmacokinetic properties of ADCs with different linkers, assessed through robust bioanalytical methods, is essential for the rational design and successful development of these targeted cancer therapies.

References

A Comparative Guide to Val-Cit-PAB-Linked Antibody-Drug Conjugates in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of antibody-drug conjugates (ADCs) featuring the Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker, with a focus on their performance in preclinical xenograft models. Experimental data, detailed methodologies, and visual diagrams are presented to facilitate a comprehensive understanding of this critical ADC component.

Mechanism of Action: The Val-Cit-PAB Linker

The Val-Cit-PAB linker is a cathepsin B-cleavable linker system designed for controlled release of cytotoxic payloads within tumor cells.[1][] Its mechanism relies on the higher concentration of cathepsin B in the lysosomal compartment of cancer cells compared to the bloodstream.[1][] This differential activity ensures that the ADC remains stable in circulation, minimizing off-target toxicity, and releases its potent payload primarily within the target cell.[1][][3] The Val-Cit dipeptide is specifically recognized and cleaved by cathepsin B.[1][] Following this cleavage, the PAB spacer undergoes a self-immolative 1,6-elimination reaction to release the active drug.[1]

Val-Cit-PAB_ADC_Mechanism Mechanism of Action of Val-Cit-PAB Linked ADCs cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable) Binding Binding ADC->Binding Receptor Tumor Antigen (e.g., HER2) Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Internalization Release Payload Release (Self-Immolation of PAB) Cleavage->Release Payload Active Payload (e.g., MMAE, DXd) Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Disrupts Cellular Function Xenograft_Workflow Xenograft Model Experimental Workflow start Start cell_culture Cell Line Culture start->cell_culture implantation Tumor Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization Tumors reach 100-200 mm³ treatment ADC/Control Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->monitoring 2-3 times/week endpoint Endpoint Analysis (TGI, CR) monitoring->endpoint Study conclusion end End endpoint->end HER2_Signaling_Pathway Simplified HER2 Signaling Pathway HER2_ADC Trastuzumab Deruxtecan (Enhertu) HER2 HER2 Receptor HER2_ADC->HER2 Binds and Blocks Inhibition Inhibition PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibition->PI3K Inhibition->RAS

References

Safety Operating Guide

Navigating the Safe Disposal of Fmoc-PEG6-Val-Cit-PAB-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists engaged in drug development and peptide synthesis must adhere to stringent safety protocols, not only in the handling of chemical reagents but also in their disposal. Proper disposal of complex molecules like Fmoc-PEG6-Val-Cit-PAB-OH, a key component in the construction of Antibody-Drug Conjugates (ADCs), is paramount to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, based on available safety information and general laboratory best practices.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment should be conducted. Based on the available data for similar compounds, the primary hazards are likely to include skin and eye irritation, and potential harm if inhaled or ingested[1]. Therefore, the following minimum PPE is mandatory:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Nitrile gloves. Dispose of contaminated gloves after use.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of handling fine powders or creating dust, a dust mask or respirator is recommended[1].

Quantitative Data Summary

For quick reference, the key physical and chemical properties of a related compound, Fmoc-Val-Cit-PAB-OH, are summarized in the table below. These values should be considered indicative for this compound in the absence of a specific SDS.

PropertyValueReference
Molecular FormulaC₃₃H₃₉N₅O₆[2]
Molecular Weight601.69 g/mol
FormSolid
Storage Temperature2-8°C or -20°C[2]
Purity≥95%

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the recommended steps for the disposal of both small and large quantities of this compound.

Objective: To safely dispose of this compound in accordance with general laboratory safety standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Sealable, labeled waste container

  • Chemical fume hood

  • Scoop or spatula

  • Dry sand or vermiculite (B1170534) (for large spills)

Procedure:

  • Small Quantities (Residual amounts): a. Carefully collect any residual solid material using a clean spatula. b. Place the collected material into a clearly labeled, sealable waste container designated for chemical waste. c. Wipe the container and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol (B145695) or isopropanol) and place the cloth in the same waste container. d. Seal the container and store it in a designated chemical waste storage area pending collection by a certified waste disposal company.

  • Large Quantities (Bulk material or spills): a. If a large amount of the solid is to be disposed of, or in the event of a spill, first ensure the area is well-ventilated. If possible, perform the cleanup within a chemical fume hood. b. Wearing full PPE, use a scoop or shovel to carefully transfer the material into a designated chemical waste container[1]. Avoid generating dust. c. For spills, cover the remaining material with an inert absorbent like dry sand or vermiculite. d. Sweep up the absorbent mixture and place it in the chemical waste container. e. Decontaminate the spill area with an appropriate solvent and cleaning materials. All cleaning materials should be disposed of as chemical waste. f. Seal the waste container tightly, label it clearly with the contents and hazard warnings, and move it to the designated chemical waste storage area.

  • Disposal of Contaminated Labware: a. Any labware (e.g., glassware, plasticware) that has come into contact with this compound should be decontaminated. b. Rinse the labware with a suitable organic solvent (e.g., ethanol, methanol, or acetonitrile) to dissolve any remaining compound. c. Collect the solvent rinse as chemical waste in a separate, labeled container for liquid waste. d. After the initial rinse, wash the labware with soap and water.

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow when disposing of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Identify Waste (this compound) assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., residual) assess_quantity->small_quantity Small large_quantity Large Quantity (e.g., bulk, spill) assess_quantity->large_quantity Large collect_solid Collect solid into labeled waste container small_quantity->collect_solid collect_large_solid Use scoop/shovel to collect into labeled waste container large_quantity->collect_large_solid decontaminate_surfaces Decontaminate surfaces and tools collect_solid->decontaminate_surfaces store_waste Store sealed container in designated chemical waste area decontaminate_surfaces->store_waste absorb_residue Cover residue with inert absorbent (sand) collect_large_solid->absorb_residue collect_absorbent Collect absorbent mixture into waste container absorb_residue->collect_absorbent collect_absorbent->decontaminate_surfaces end End: Await Professional Disposal store_waste->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste disposal guidelines and safety officer for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-PEG6-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of the ADC linker, Fmoc-PEG6-Val-Cit-PAB-OH, is critical for ensuring laboratory safety and experimental integrity. This guide provides detailed procedural guidance for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound to minimize exposure and ensure personal safety.[1][2][3]

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Should be ANSI Z87.1 compliant.[2]
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing.[2]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves should be promptly removed and replaced if contaminated.[2][4]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing. Ensure it is fully buttoned.[2][3]
Respiratory Protection Dust Mask/RespiratorRecommended when handling the lyophilized powder, especially when weighing, to prevent inhalation of fine particles.[2][4]
Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in an experiment is crucial for both safety and maintaining the compound's integrity.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify that the compound name and CAS number (2055024-57-0) on the label match the order.[5]

  • The product is typically shipped at ambient temperature.[5]

2. Storage:

  • Proper storage is essential to maintain the stability and efficacy of the compound.

Storage ConditionTemperatureAdditional Information
Long-term Storage -20°CStore in a tightly sealed container to prevent moisture ingress.[5]
Short-term Storage (in solution) -20°C or -80°CIf necessary to store in solution, prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2]

3. Preparation for Use (Weighing and Dissolving):

  • All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

  • Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture onto the compound.

  • When weighing the lyophilized powder, wear appropriate respiratory protection.[2]

  • This compound is soluble in organic solvents such as DMSO and DMF.[5] Prepare solutions by slowly adding the solvent to the solid to avoid splashing. Sonication may be used to aid dissolution.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with local, state, and federal regulations.

| Waste Type | Disposal Procedure | | :--- | :--- | :--- | | Solid Waste | Collect any spilled solid material by sweeping it up, place it in a sealed, labeled container, and dispose of it as chemical waste. Avoid generating dust.[2] | | Liquid Waste | Contaminated solutions and solvents should be collected in a designated, labeled waste container. Do not pour down the drain.[2] | | Contaminated Materials | Used gloves, weigh boats, and other disposable materials that have come into contact with the compound should be placed in a sealed bag and disposed of as chemical waste. |

Experimental Protocols: Key Handling Procedures

Fmoc Deprotection: The Fmoc protecting group can be removed using a solution of piperidine (B6355638) in a suitable solvent like DMF.[7][8][9] A common procedure involves treating the Fmoc-protected compound with a 20% piperidine in DMF solution.[10] The reaction progress can be monitored by analytical techniques such as HPLC or TLC. Following deprotection, the resulting primary amine is revealed, which can then be used in subsequent coupling reactions.[7][8]

First Aid Measures: In the event of accidental exposure, follow these first aid procedures:

| Exposure Route | First Aid Procedure | | :--- | :--- | :--- | | Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[4] | | Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][6] | | Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6] | | Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4] |

Visualizing the Workflow

To ensure a clear and logical flow of operations, the following diagram outlines the key steps for safely handling this compound.

Safe Handling Workflow for this compound cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_experiment Experimental Use cluster_disposal Disposal receiving 1. Receive and Inspect Package storage 2. Store at -20°C receiving->storage If package is intact ppe 3. Don Appropriate PPE storage->ppe weighing 4. Weigh in Fume Hood ppe->weighing dissolving 5. Dissolve in Appropriate Solvent weighing->dissolving experiment 6. Perform Experiment dissolving->experiment solid_waste 7a. Dispose of Solid Waste experiment->solid_waste liquid_waste 7b. Dispose of Liquid Waste experiment->liquid_waste contaminated_materials 7c. Dispose of Contaminated Materials experiment->contaminated_materials

Caption: Workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.